molecular formula C8H10BFO4 B1322067 (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid CAS No. 1315341-79-7

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B1322067
CAS No.: 1315341-79-7
M. Wt: 199.97 g/mol
InChI Key: WTUNKAOADNKCOF-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid (CAS 1315341-79-7) is a high-purity aryl boronic acid derivative supplied with a guaranteed purity of 95% or higher . This compound is primarily valued as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds in organic synthesis and medicinal chemistry . Boronic acids are considered privileged motifs in drug discovery due to their unique physicochemical properties and ability to act as bioisosteres. Since the approval of the first boronic acid drug, Bortezomib, research into their application has expanded significantly. They are known to be stable, have low toxicity, and can improve the pharmacokinetic properties of bioactive molecules, making them attractive for the development of new therapeutic agents with activities including anticancer, antibacterial, and antiviral effects . The methoxymethoxy-protected phenol group in this specific boronic acid adds a dimension of synthetic utility, allowing for further selective deprotection and functionalization. Key Specifications: • CAS Number: 1315341-79-7 • Molecular Formula: C 8 H 10 BFO 4 • Molecular Weight: 199.97 g/mol • IUPAC Name: [3-fluoro-4-(methoxymethoxy)phenyl]boronic acid • MDL Number: MFCD11617248 • Storage: Sealed in dry conditions at 2-8°C Safety Information: This compound is classified with the signal word "Warning." Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection is recommended. Researchers should handle the product in a well-ventilated area and refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . This product is for Research Use Only (RUO) and is strictly intended for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUNKAOADNKCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: Properties, Applications, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a specialized organic compound that holds significant promise as a versatile building block in modern synthetic chemistry. Its unique trifunctional substitution pattern, featuring a boronic acid group, a fluorine atom, and a methoxymethyl (MOM) ether, makes it a valuable reagent, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The presence of a fluorine atom can profoundly influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug design. The MOM group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to reveal the free phenol for further functionalization. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its applications in organic synthesis, and general protocols for its use.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information and computational predictions.

PropertyValueSource
CAS Number 1315341-79-7[1]
Molecular Formula C₈H₁₀BFO₄[1]
Molecular Weight 199.97 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of phenylboronic acids
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[2]Inferred from similar boronic acids
Stability Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to moisture and air, potentially leading to decomposition or the formation of boroxines (anhydrides).[3]General handling procedures for boronic acids

Synthesis and Characterization

A plausible synthetic route to this compound would involve the protection of the hydroxyl group of a suitable precursor, followed by a borylation reaction. A generalized synthetic workflow is depicted below.

Synthesis_Workflow A Starting Material (e.g., 2-Fluoro-4-bromophenol) B Hydroxyl Protection (MOM-Cl, base) A->B C Protected Intermediate B->C D Borylation (e.g., Miyaura Borylation) C->D E Target Compound This compound D->E

Caption: Generalized synthetic workflow for this compound.

Characterization:

Due to the lack of publicly available experimental spectra, the characterization of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methoxymethyl protons (a singlet for the O-CH₂-O and a singlet for the O-CH₃), and a broad singlet for the B(OH)₂ protons.

    • ¹³C NMR would display distinct resonances for each carbon atom in the molecule.

    • ¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

    • ¹¹B NMR would exhibit a signal characteristic of a tri-coordinate boron species.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as O-H (from the boronic acid), C-O (ether), and C-F bonds.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPdAr_prime->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Oxidative Addition Ar_prime_BOH2 This compound (Ar'-B(OH)₂) Ar_prime_BOH2->ArPdAr_prime Transmetalation Base Base Base->ArPdAr_prime

Sources

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It details the core chemical principles, strategic applications, and practical methodologies associated with this compound, a versatile and increasingly important building block in modern organic synthesis.

Core Compound Analysis: Structure and Strategic Features

This compound is a synthetic organoboron compound valued for its unique combination of functional groups. An effective analysis of its structure reveals the strategic purpose behind each component, which dictates its reactivity and application.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility, primarily serving as the organometallic nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

  • The Phenyl Ring: This provides the aromatic scaffold, which, once coupled, becomes integrated into the target molecule, often forming a biaryl system critical to the structure of many pharmaceutical agents.[3][4]

  • The Fluoro Group (-F): Positioned meta to the boronic acid, the fluorine atom is a potent electron-withdrawing group. Its presence modulates the electronic properties of the phenyl ring, influencing the kinetics of the transmetalation step in the Suzuki-Miyaura cycle.[3][5] Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • The Methoxymethyl (MOM) Ether Group (-OCH₂OCH₃): This is a crucial acid-labile protecting group for the phenolic hydroxyl function.[6][7] The free phenol is acidic and would interfere with many organometallic reactions. The MOM group masks this reactivity, rendering the compound stable to the basic conditions of the Suzuki-Miyaura coupling, and can be selectively removed later in the synthetic sequence.[6][8]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 1315341-79-7[9]
Molecular Formula C₈H₁₀BFO₄[10]
Molecular Weight 199.97 g/mol [10]
Appearance Typically a white to off-white solid/powder[11]
Solubility Soluble in organic solvents like THF, Dioxane, and DMSON/A

Caption: Figure 1: Chemical Structure.

The Primary Application: Suzuki-Miyaura Cross-Coupling

The principal application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[3] This reaction is a cornerstone of modern drug discovery and materials science for constructing biaryl and substituted aromatic systems.[4]

Mechanistic Rationale

The catalytic cycle provides a framework for understanding the critical parameters of the reaction. Each step is a self-validating checkpoint for reaction success.

  • Oxidative Addition: An active Pd(0) catalyst complex undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is critical (I > Br > Cl).[12]

  • Activation & Transmetalation: This is the key step involving the boronic acid. A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex [Ar-B(OH)₃]⁻.[1] This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl intermediate. The electron-withdrawing fluorine on our subject molecule can slow this step relative to electron-rich boronic acids.[5]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[12]

Suzuki_Miyaura_Cycle Figure 2: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' (Di-aryl Intermediate) PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Product (R-R') PdII_ArAr->Product ArX Aryl Halide (R-X) ArX->Pd0 Boronate Boronate [R'-B(OH)₃]⁻ Boronate->PdII_ArX Base (OH⁻)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Protocol: Synthesis of a Biaryl Product
  • Objective: To couple this compound with 4-bromoanisole.

  • Materials:

    • This compound (1.2 equiv.)

    • 4-Bromoanisole (1.0 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv.), aqueous 2M solution

    • Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Causality Check: The use of a Schlenk flask and inert gas is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote undesirable side reactions like the homocoupling of the boronic acid.[13]

    • Solvent Addition: Add toluene (5 mL) to the flask. The solvent must be degassed to minimize dissolved oxygen.

    • Base Addition: Add the 2M aqueous solution of K₂CO₃ (2.0 mmol, 1 mL). The biphasic system is necessary; the base activates the boronic acid in the aqueous phase for transfer to the catalyst in the organic phase.

    • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Workflow Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling start 1. Reagent Prep inert 2. Inert Atmosphere (Purge with Ar/N₂) start->inert solvents 3. Add Degassed Solvents & Base inert->solvents react 4. Heat & Stir (e.g., 90°C, 8h) solvents->react workup 5. Aqueous Workup (Extraction) react->workup purify 6. Purification (Chromatography) workup->purify end 7. Pure Product purify->end

Caption: A typical laboratory workflow for the Suzuki-Miyaura reaction.

Post-Coupling Strategy: Deprotection of the MOM Ether

Following a successful coupling, the final step is often the deprotection of the MOM ether to reveal the free phenol. This is a critical transformation as the phenolic hydroxyl is frequently a key pharmacophore for biological activity.

  • Mechanism of Deprotection: The MOM ether is an acetal and is therefore cleaved under acidic conditions.[6] The reaction is typically performed in a protic solvent like methanol with a catalytic amount of strong acid (e.g., HCl).[6]

Protocol: Acid-Catalyzed MOM Deprotection
  • Dissolution: Dissolve the MOM-protected biaryl product (1.0 equiv.) in methanol (MeOH).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 3-4 drops) or another suitable acid. Several Lewis acids or solid-supported acids can also be used for substrates sensitive to strong mineral acids.[8][14][15]

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected phenolic product. Further purification may be required.

Safety and Handling

As with all laboratory reagents, proper handling of this compound is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry place. It is generally stable under recommended storage conditions.[16]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[16]

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • S. K. Reddy, et al. (2006).
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101–7103.
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673–1677.
  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, bearing the CAS Number 1315341-79-7 , is a specialized arylboronic acid that serves as a crucial intermediate in organic synthesis.[1] Its strategic substitution pattern—a fluorine atom and a protected hydroxyl group—makes it a valuable reagent, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the methoxymethyl (MOM) protected phenol offers a latent hydroxyl group that can be unveiled in a later synthetic step for further functionalization.

This guide provides a comprehensive overview of the synthesis, properties, and core applications of this reagent, with a focus on its role in palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Physicochemical Properties

The precise experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogues, the following properties can be anticipated.

PropertyExpected Value/Observation
CAS Number 1315341-79-7
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 200.97 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Likely soluble in organic solvents such as methanol, DMSO, and DMF.
¹H NMR Expect characteristic signals for the aromatic protons, the methoxymethyl ether protons (a singlet around 5.3 ppm for -OCH₂O- and a singlet around 3.5 ppm for -OCH₃), and a broad singlet for the B(OH)₂ protons.
¹⁹F NMR A single resonance is expected, with coupling to adjacent aromatic protons.
¹¹B NMR A broad singlet characteristic of a tricoordinate boronic acid is anticipated.[2]

Synthesis Pathway and Rationale

A robust synthesis of this compound can be logically designed from commercially available starting materials. The most direct approach involves the protection of a pre-existing phenol followed by borylation, or protection of a suitable precursor followed by a halogen-metal exchange and borylation sequence. A proposed two-step synthesis starting from 3-Fluoro-4-hydroxyphenylboronic acid is outlined below.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: MOM Protection cluster_1 Overall Transformation start 3-Fluoro-4-hydroxyphenylboronic acid reagent1 MOM-Cl or Dimethoxymethane Base (e.g., DIPEA) or Acid Catalyst intermediate This compound start->intermediate reagent1->intermediate Protection of Phenol final_product Target Molecule intermediate->final_product Isolation & Purification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative procedure based on well-established methods for MOM protection of phenols.[1][3][4]

Objective: To synthesize this compound by protecting the hydroxyl group of 3-Fluoro-4-hydroxyphenylboronic acid.

Materials:

  • 3-Fluoro-4-hydroxyphenylboronic acid (CAS: 182344-14-5)[5][6]

  • Dimethoxymethane (DMM)

  • Phosphorus pentoxide (P₂O₅) or another suitable acid catalyst

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-hydroxyphenylboronic acid (1.0 eq).

  • Solvent Addition: Place the flask under an inert atmosphere and add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Reagent Addition: Add an excess of dimethoxymethane (DMM, ~10 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of phosphorus pentoxide (P₂O₅, ~0.1 eq.) to the stirring solution. The use of a strong acid catalyst is necessary to facilitate the transacetalization.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality and Experimental Choices:

  • Inert Atmosphere: While not strictly necessary for the protection step, maintaining an inert atmosphere prevents potential side reactions and is good practice when handling organoboron compounds.

  • Excess DMM: Using a large excess of dimethoxymethane drives the equilibrium towards the formation of the MOM ether.

  • Acid Catalyst: An acid catalyst is essential to protonate the DMM, making it a better electrophile for the phenolic oxygen to attack.[1]

  • Aqueous Work-up: The basic wash neutralizes the acid catalyst and removes any water-soluble byproducts.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are common motifs in pharmaceuticals.

The electron-withdrawing nature of the fluorine atom on the phenylboronic acid can influence the reaction kinetics, sometimes requiring more carefully optimized conditions to achieve high yields.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar¹-X aryl_pd_complex Ar¹-Pd(II)L₂(X) oxidative_add->aryl_pd_complex transmetal Transmetalation aryl_pd_complex->transmetal diaryl_pd_complex Ar¹-Pd(II)L₂(Ar²) transmetal->diaryl_pd_complex boronate [Ar²B(OH)₃]⁻ (from Boronic Acid + Base) boronate->transmetal reductive_elim Reductive Elimination diaryl_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elim->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 eq.)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard Schlenk line glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired biaryl product.

Trustworthiness and Self-Validation:

  • Rigorous Degassing: The exclusion of oxygen is critical as O₂ can oxidize the active Pd(0) catalyst to Pd(II), which can promote undesirable side reactions like the homocoupling of the boronic acid.[10]

  • Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8] The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can significantly impact the reaction rate and yield, and may require optimization for specific substrates.

  • Monitoring: Continuous monitoring by TLC or LC-MS provides a real-time assessment of the reaction's progress, preventing over-running the reaction which can lead to byproduct formation and ensuring the reaction has proceeded to completion for accurate yield calculations.

Deprotection of the MOM Group

Following the successful incorporation of the boronic acid fragment, the methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to reveal the free phenol. This is often achieved using mild Lewis or Brønsted acids. A simple and efficient method involves using silica-supported sodium hydrogen sulfate, which acts as a recyclable heterogeneous catalyst.[11]

Safety Information

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions (P-statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this and all chemical reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish J. Chem., 65, 1433. Available at: [Link]

  • Stork, G., & Takahashi, T. (1977). A new method for the methoxymethylation of alcohols and phenols under very mild and neutral conditions. Journal of the American Chemical Society, 99(4), 1275-1276. Available at: [Link]

  • Gras, J. L., & Collins, J. C. (1976). Process for methoxymethylation of phenolic hydroxyl groups. U.S. Patent 3,987,105.
  • Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Available at: [Link]

  • Supporting Information - Theranostics. (2018). Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.
  • PubChem. 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. Available at: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

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An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, explore its synthesis, and illuminate its critical role in the development of novel therapeutics, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Molecular and Physical Properties

This compound is a substituted arylboronic acid that has gained significant traction in synthetic chemistry due to its unique combination of electronic and steric properties. The presence of a fluorine atom and a methoxymethyl (MOM) ether protecting group on the phenyl ring imparts specific reactivity and solubility characteristics that are highly advantageous in multi-step synthetic routes.

A clear understanding of its fundamental properties is paramount for its effective utilization in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 199.97 g/mol [1][2]
Molecular Formula C₈H₁₀BFO₄[1][2]
CAS Number 1315341-79-7[1]
Canonical SMILES COCOCC1=C(F)C=C(C=C1)B(O)O
Physical Form Solid/Powder
Storage Conditions 2-8°C, Sealed in a dry environment[1]

The molecular weight of 199.97 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[1][2] The molecular formula, C₈H₁₀BFO₄, provides the elemental composition necessary for analytical characterization, such as mass spectrometry.[1][2]

The Strategic Importance of this compound in Synthesis

The utility of this compound in organic synthesis, particularly in the realm of drug discovery, can be attributed to the strategic placement of its functional groups.

The Role of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of this molecule's reactivity. It is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and substituted aromatic compounds.[3][4][5] Boronic acids are favored in these reactions due to their stability, low toxicity, and commercial availability.[5]

The Influence of the Fluoro and Methoxymethoxy Groups

The fluorine atom at the 3-position of the phenyl ring exerts a significant electronic effect. Its electron-withdrawing nature can influence the reactivity of the boronic acid and the aromatic ring, often leading to cleaner and more efficient coupling reactions. In the context of medicinal chemistry, the incorporation of fluorine into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability.

The methoxymethoxy (MOM) group at the 4-position serves as a protecting group for a hydroxyl functionality. This is a crucial feature in multi-step syntheses where a free phenol could interfere with subsequent chemical transformations. The MOM group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions to reveal the hydroxyl group at a later stage of the synthesis.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry. While multiple synthetic routes exist, a common and effective method for preparing this compound involves a lithium-halogen exchange followed by borylation.

A generalized synthetic workflow is depicted in the diagram below:

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Borylation cluster_reaction3 Hydrolysis cluster_product Final Product A 1-Bromo-3-fluoro-4-(methoxymethoxy)benzene B Lithium-Halogen Exchange with n-Butyllithium (n-BuLi) in THF at -78°C A->B Step 1 C Reaction with Triisopropyl borate B(O-iPr)₃ B->C Step 2 D Aqueous Acidic Workup (e.g., HCl) C->D Step 3 E This compound D->E Step 4

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol:
  • Preparation of the Starting Material: The synthesis commences with a suitable starting material, such as 1-bromo-3-fluoro-4-(methoxymethoxy)benzene. This precursor can be prepared from commercially available 4-bromo-2-fluorophenol by protection of the hydroxyl group with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Lithium-Halogen Exchange: The aryl bromide is dissolved in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), and cooled to a low temperature, usually -78 °C, under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The n-BuLi undergoes a lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species. The low temperature is crucial to prevent side reactions.

  • Borylation: A borate ester, such as triisopropyl borate (B(O-iPr)₃), is then added to the solution of the aryllithium. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl). This hydrolysis step cleaves the boronate ester to yield the desired this compound.

  • Purification: The final product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling: A Pathway to Novel Biaryl Compounds

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][6] This methodology is a cornerstone of modern drug discovery, allowing for the modular and efficient synthesis of complex molecular architectures.[7][8]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate1 Ar¹-Pd(II)L₂-X Pd0->Intermediate1 ArylHalide Ar¹-X (Aryl Halide) ArylHalide->Intermediate1 BoronicAcid Ar²-B(OH)₂ ((3-Fluoro-4-(MOM-O)phenyl)boronic acid) Intermediate2 Ar¹-Pd(II)L₂-Ar² BoronicAcid->Intermediate2 Base Base (e.g., K₂CO₃, Cs₂CO₃) Transmetal Transmetalation RedElim Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Intermediate1->Intermediate2 Intermediate2->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, this compound would be coupled with a diverse range of aryl or heteroaryl halides or triflates to generate a library of biaryl compounds. These compounds can then be screened for biological activity. The MOM protecting group can be removed at a later stage to unmask a hydroxyl group, providing a handle for further functionalization or to reveal a key pharmacophoric feature.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular properties, coupled with its predictable reactivity in powerful transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its characteristics and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of the next generation of therapeutic agents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Al-Amin, M.; et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015 , 20 (4), 5849-5907. [Link]

  • Jana, S.; et al. Suzuki-Miyaura Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2012 , 2 (4), 351-367. [Link]

  • Kudo, N.; et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2021 , 50, 1032-1050. [Link]

  • Bhatt, N.; Khare, R.; Kamboj, M. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 2021 , 33 (9), 1976-1984. [Link]

  • Lopes, D.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021 , 26 (11), 3255. [Link]

  • Singh, V. K.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2021 , 26 (16), 4983. [Link]

  • Chem-express. This compound. [Link]

  • Xi'an Qiyue Biotechnology Co., Ltd. This compound CAS:1315341-79-7. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of a variety of pharmacologically active agents, where it serves as a crucial component in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The strategic placement of a fluorine atom and a methoxymethyl (MOM) protected phenol on the phenylboronic acid scaffold allows for the nuanced modulation of a drug candidate's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind the chosen experimental pathways.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of this compound can be efficiently approached from two distinct strategic directions. The choice of pathway is often dictated by the availability and cost of the initial starting materials, as well as the desired scale of the synthesis.

  • Pathway 1: Late-Stage Functionalization of a Pre-formed Boronic Acid. This convergent approach commences with a commercially available, functionalized phenylboronic acid, which then undergoes further modification to install the desired methoxymethyl ether.

  • Pathway 2: De Novo Construction of the Boronic Acid Moiety. This linear strategy begins with a suitably substituted benzene derivative, upon which the boronic acid functionality is installed in a later synthetic step.

This guide will now delve into the practical execution of each of these pathways, providing detailed experimental protocols and expert insights into the critical parameters for success.

Pathway 1: Synthesis via MOM Protection of 3-Fluoro-4-hydroxyphenylboronic acid

This is arguably the more direct route, leveraging the commercial availability of 3-fluoro-4-hydroxyphenylboronic acid[1][2][3]. The core of this strategy lies in the selective protection of the phenolic hydroxyl group as a methoxymethyl ether.

Causality of Experimental Choices

The methoxymethyl (MOM) group is an ideal choice for protecting the phenol in this context. It is stable to a wide range of reaction conditions that might be employed in subsequent Suzuki-Miyaura coupling reactions, yet it can be readily removed under acidic conditions to reveal the free phenol in the final product if desired[4]. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions with the boronic acid moiety.

Experimental Protocol: MOM Protection

Materials:

  • 3-Fluoro-4-hydroxyphenylboronic acid

  • Chloromethyl methyl ether (MOMCl) or Bromomethyl methyl ether (MOMBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluoro-4-hydroxyphenylboronic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • To this suspension, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chloromethyl methyl ether (MOMCl) (1.5 eq.) dropwise to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Pathway1 A 3-Fluoro-4-hydroxyphenylboronic acid B MOMCl, DIPEA, DCM A->B  Protection C This compound B->C Pathway2 A 1-Bromo-2-fluoro-4-hydroxybenzene B MOMCl, DIPEA, DCM A->B  Protection C 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene B->C D 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺ C->D Lithiation-Borylation E This compound D->E

Sources

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: A Guide to Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a valuable arylboronic acid derivative widely utilized as a building block in synthetic organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] However, like many organoboron compounds, its efficacy is intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and purity assessment. Adherence to these guidelines is critical for ensuring experimental reproducibility and success in synthetic applications.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and application.

PropertyValueReference
Chemical Formula C₉H₁₂BFO₅
Molecular Weight 213.99 g/mol N/A
CAS Number 143610-62-2[3]
Appearance White to off-white powder/solid[4]
Melting Point 206-211 °C[4]
Solubility Information not widely available; generally soluble in organic solvents like methanol, DMSO, and DMF.N/A

Chemical Stability and Degradation Pathways

While arylboronic acids are generally regarded as bench-stable solids, they are susceptible to several degradation processes that can compromise their integrity.[5] The stability of this compound is influenced by environmental factors and its inherent chemical structure, including the presence of a MOM-ether protecting group.

Key Factors Influencing Stability
  • Moisture and Dehydration: The most common equilibrium for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process is driven by heat and the removal of water and can result in a significant impurity in the reagent bottle, affecting accurate mass measurements for reactions.[6]

  • Oxidation: Boronic acids are susceptible to oxidative deboronation, particularly in the presence of reactive oxygen species.[8][9] This irreversible process cleaves the carbon-boron bond, yielding the corresponding phenol, 2-Fluoro-5-hydroxyphenyl methyl ether, which can act as a significant impurity in subsequent reactions. The rate of oxidation can be influenced by pH and the electronic nature of the aryl ring.[8]

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond is another critical degradation pathway.[10][11] This process, often accelerated by heat, base, or the presence of transition metal catalysts, leads to the formation of 2-fluoro-1-(methoxymethoxy)benzene.[11][12]

  • Acid Sensitivity: The methoxymethoxy (MOM) group is an acetal protecting group. While stable under basic and neutral conditions, it is labile in the presence of strong acids, which will cleave it to reveal the free phenol. This adds a layer of chemical incompatibility not present in simpler arylboronic acids.

  • Temperature and Light: Elevated temperatures accelerate the rate of all degradation pathways, especially dehydration to the boroxine.[13] While not acutely light-sensitive, prolonged exposure to UV light should be avoided to prevent potential radical-mediated decomposition.[13][14]

Primary Degradation Pathways

The following diagram illustrates the principal routes through which this compound can degrade. Understanding these pathways is crucial for diagnosing reagent quality and troubleshooting synthetic protocols.

G cluster_main Degradation of this compound main This compound boroxine Corresponding Boroxine (Trimeric Anhydride) main->boroxine Dehydration (-H₂O) (Heat) phenol 2-Fluoro-5-(methoxymethoxy)phenol (Oxidative Deboronation Product) main->phenol Oxidation ([O], ROS) proto 2-Fluoro-1-(methoxymethoxy)benzene (Protodeboronation Product) main->proto Protodeboronation (H⁺, Heat, Base) deprotected (3-Fluoro-4-hydroxyphenyl)boronic acid (MOM Cleavage Product) main->deprotected Acid Hydrolysis (Strong Acid) boroxine->main Hydrolysis (+H₂O)

Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a stringent storage and handling protocol is mandatory.

Long-Term Storage

Proper storage is the first line of defense against degradation. The following conditions are recommended based on an analysis of safety data and best practices for hygroscopic and sensitive reagents.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all chemical degradation pathways, particularly dehydration.[15]
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[16]
Container Tightly sealed, opaque or amber glass vialPrevents ingress of moisture and air; protects from light.[14][15]
Moisture Control Use of desiccants in secondary containment is advisedMaintains a low-humidity environment, especially for frequently accessed containers.[13]
Safe Handling Workflow

Adherence to a strict handling procedure minimizes contamination and exposure while preserving the reagent's quality.

G cluster_workflow Handling Protocol start Equilibrate Container to Room Temperature open Open in Inert Atmosphere (Glovebox or Fume Hood) start->open weigh Rapidly Weigh Required Amount open->weigh purge Purge Headspace with Inert Gas (Ar/N₂) weigh->purge seal Seal Container Tightly purge->seal store Return to Refrigerated Storage seal->store

Recommended workflow for handling the solid reagent.

Causality Behind Key Steps:

  • Equilibration to Room Temperature: Allowing the cold vial to warm before opening is critical.[14] Opening a cold vial causes atmospheric moisture to condense on the cold solid, introducing water and accelerating degradation.[14]

  • Inert Atmosphere Handling: Working in a glovebox or under a positive pressure of inert gas in a fume hood prevents exposure to ambient air and moisture at the most vulnerable point.

  • Headspace Purge: Before re-sealing, flushing the container's headspace with a dry, inert gas displaces any ambient air that may have entered, extending the reagent's shelf life.[14]

Chemical Incompatibilities

To prevent unintended reactions and degradation, avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidative deboronation.[15]

  • Strong Acids: Will cause the cleavage of the MOM protecting group.[16]

  • Strong Bases: May promote protodeboronation, especially at elevated temperatures.[15]

Purity Assessment and Quality Control

Verifying the purity of the boronic acid before use is a self-validating step that prevents the failure of complex synthetic sequences. The presence of boroxine, phenol, or protodeboronated impurities can significantly impact reaction stoichiometry and yield.

Recommended Analytical Methods

A combination of spectroscopic and chromatographic techniques provides a comprehensive purity profile.

MethodPrincipleKey Insights & ApplicationsLimitations
¹H NMR Nuclear Magnetic ResonanceProvides structural confirmation and detects proton-bearing impurities (e.g., phenol, protodeboronated species, residual solvents). Boroxine formation can lead to peak broadening.May not quantify non-proton-bearing impurities. Can be difficult to quantify low levels of boroxine.
HPLC-UV Liquid Chromatography with UV DetectionSeparates the main component from impurities based on polarity. Provides a quantitative assessment of purity (% area). A primary QC tool.[17][18]Can be susceptible to on-column degradation if conditions are not optimized. Requires method development.[19]
LC-MS Liquid Chromatography with Mass SpectrometryProvides mass information for the main peak and any separated impurities, aiding in their identification. Highly sensitive.[17][20]Matrix effects can influence ionization and quantification. Requires more complex instrumentation.[17]
Experimental Protocol: HPLC Purity Analysis

This protocol provides a general starting point for assessing the purity of this compound.

1. Sample Preparation: a. Prepare a stock solution of the boronic acid at approximately 1 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 95% B
  • 15-17 min: 95% B
  • 17-18 min: 95% to 10% B
  • 18-22 min: 10% B (Re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.
  • Column Temperature: 30 °C.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. c. Use LC-MS under similar conditions to identify the mass of any significant impurity peaks, correlating them with potential degradation products.

Conclusion

The successful application of this compound in drug development and materials science is contingent upon a thorough understanding of its stability profile. By implementing the rigorous storage, handling, and analytical verification protocols detailed in this guide, researchers can mitigate the risks of reagent degradation, ensuring the reliability of their experimental outcomes and the integrity of their synthetic work.

References

  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. [Link]

  • Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2865–2874. [Link]

  • Te-Long. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]

  • Plam, P. I., et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Kumar, A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Qiu, F., et al. (2012, March 16). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-25. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (2025, August 10). Humidity‐induced surface modification of boric acid. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]

  • American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7546–7547. [Link]

  • Bull, J. A., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ACS Publications. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • ACS Publications. (n.d.). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. [Link]

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An In-depth Technical Guide to the Solubility Profile of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. As a crucial building block in medicinal chemistry and organic synthesis, understanding its solubility is paramount for reaction optimization, formulation development, and ensuring the reliability of biological assays. This document moves beyond a simple data sheet, offering a foundational understanding of solubility principles and detailed, field-tested protocols for determining the solubility of this specific boronic acid.

Introduction: The Significance of Solubility for a Versatile Boronic Acid

This compound, with its unique substitution pattern, is an attractive reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The methoxymethyl (MOM) protecting group offers a strategic advantage in multi-step syntheses. However, the physical properties of this compound, especially its solubility, directly impact its utility. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation for in vitro and in vivo studies. This guide provides the necessary framework to experimentally determine and understand the solubility profile of this compound.

While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on related structures. Phenylboronic acids, in general, exhibit a range of solubilities in organic solvents and are often poorly soluble in neutral aqueous solutions.[1][2][3] The presence of the polar methoxymethoxy group may enhance solubility in more polar organic solvents compared to simpler phenylboronic acids.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

A critical distinction in solubility science is the difference between thermodynamic and kinetic solubility.[4] Misinterpretation of these concepts can lead to significant experimental artifacts and developmental setbacks.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[4] This is a fundamental physicochemical property crucial for understanding the behavior of a compound in a saturated state.

  • Kinetic Solubility , on the other hand, is determined by rapidly introducing a compound, typically from a concentrated DMSO stock solution, into an aqueous buffer.[5][6][7] It measures the concentration at which the compound precipitates out of solution under these non-equilibrium conditions. This value is often higher than the thermodynamic solubility and is influenced by the experimental setup. It is a high-throughput screening parameter that helps identify potential solubility liabilities early in drug discovery.

Figure 1: Conceptual workflow distinguishing between thermodynamic and kinetic solubility determination.

Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating, providing researchers with a clear path to determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the compound.

Protocol:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, THF) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound.

Kinetic Solubility Determination: High-Throughput Screening

This method is ideal for rapid assessment, particularly in early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[9][10]

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This creates a starting concentration of, for example, 100 µM.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

  • Analysis: Determine the solubility using one of the following detection methods:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.[7][9]

    • Direct UV/Vis Assay: After incubation, filter the solutions in the plate and measure the absorbance of the filtrate in a UV-compatible plate.[7][9]

Figure 2: Experimental workflows for thermodynamic and kinetic solubility assays.

Analytical Quantification Techniques

Accurate quantification of the dissolved boronic acid is critical for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

  • Column: A reverse-phase C18 column is typically suitable.[6]

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to ensure good peak shape, is a common starting point.[6]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-280 nm range for this aromatic structure) is standard.

  • Quantification: A standard curve should be prepared using known concentrations of the compound to accurately determine the concentration in the experimental samples.

UV/Vis Spectroscopy

For a more rapid, albeit less specific, quantification, UV/Vis spectroscopy can be employed.

  • Procedure: A standard curve of absorbance versus known concentrations of the boronic acid in the chosen solvent must be generated. The absorbance of the filtered sample from the solubility experiment is then measured, and the concentration is determined from the standard curve.

  • Considerations: This method is best suited for pure solutions, as any UV-active impurities will interfere with the measurement.

Expected Solubility Profile and Influencing Factors

Based on the structure of this compound and the general properties of related compounds, the following solubility trends can be anticipated:

Solvent ClassExpected SolubilityRationale
Aprotic Polar (e.g., DMSO, DMF)HighThe polar nature of these solvents will effectively solvate the boronic acid functional group.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighCapable of hydrogen bonding with the hydroxyl groups of the boronic acid.
Ethers (e.g., THF, Dioxane)ModerateEthers are good solvents for many boronic acids.[1]
Aqueous (Neutral pH) LowPhenylboronic acids generally have limited water solubility.[2]
Non-polar (e.g., Hexane, Toluene)Very LowThe polarity of the boronic acid and the methoxymethoxy group are incompatible with non-polar solvents.

Challenges and Considerations:

  • Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[1] This can affect solubility measurements, as the boroxine will have different solubility properties than the monomeric acid.

  • Hydrolysis of MOM group: The methoxymethyl (MOM) ether is generally stable but can be cleaved under acidic conditions. Ensure that the pH of aqueous buffers is controlled.

  • Compound Purity: The presence of impurities can significantly impact solubility measurements. It is crucial to use a well-characterized, high-purity sample.

Data Interpretation and Application

The experimentally determined solubility data for this compound will guide its application in various contexts:

  • Reaction Chemistry: The choice of solvent for a Suzuki-Miyaura coupling will be dictated by the solubility of the boronic acid, the coupling partner, and the catalyst.

  • Drug Discovery: Low aqueous solubility can be a red flag for poor oral bioavailability. The kinetic solubility assay provides an early warning of such issues.

  • Formulation Science: Thermodynamic solubility data is essential for developing stable liquid formulations and for understanding dissolution rates from solid dosage forms.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility determination, researchers can generate reliable data to inform their synthetic strategies, guide drug discovery efforts, and ensure the successful application of this versatile chemical entity. The principles and methodologies outlined herein are grounded in established analytical chemistry and are designed to yield accurate and reproducible results.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • BioDuro. ADME Solubility Assay.

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

  • Curlew Research & ASAP Discovery Consortium. (2023). In-vitro Thermodynamic Solubility. protocols.io.

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

  • Al-Bayati, Y. K., & Al-Amoudi, A. S. (2020). Solubility of phenylboronic compounds in water. SciSpace.

  • Beverina, L., et al. (2014). The ultraviolet absorption spectra of aromatic compounds adsorbed on silicic acid. Journal of Chemical Education.

  • Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

  • May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry.

  • LibreTexts Chemistry. (2023). 2611 Thermodynamics of Borax solubility.

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • Avdeef, A. (2007). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

  • BLDpharm. This compound.

  • Chem-Impex. 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid.

  • ChemicalBook. Phenylboronic acid CAS#: 98-80-6.

  • PubChem. 3-Fluorophenylboronic acid.

  • PubChem. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid.

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate.

  • Wikipedia. Phenylboronic acid.

  • Clark, J. (2015). UV-Visible Absorption Spectra. LibreTexts Chemistry.

  • Sigma-Aldrich. 3-Fluoro-4-methoxyphenylboronic acid.

  • Sigma-Aldrich. (3-Fluoro-4-methoxy-2-(methoxymethoxy)phenyl)boronic acid.

Sources

An In-Depth Technical Guide to MOM-Protected 3-Fluoro-4-hydroxyphenylboronic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-fluoro-4-(methoxymethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into the strategic importance of the methoxymethyl (MOM) protecting group, provide field-proven protocols for its installation and removal, and discuss its application in carbon-carbon bond formation, a cornerstone of drug synthesis. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

The Strategic Imperative for Protecting 3-Fluoro-4-hydroxyphenylboronic Acid

3-Fluoro-4-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxyl and boronic acid moieties provide versatile handles for molecular elaboration.

However, the intrinsic reactivity of the phenolic hydroxyl group necessitates a protection strategy, especially when the synthetic route involves basic conditions or reagents that could react with an acidic proton. The methoxymethyl (MOM) ether is an ideal choice for this purpose due to its ease of introduction, stability across a wide range of non-acidic reaction conditions, and facile cleavage under controlled acidic environments.[2][3]

The MOM group effectively masks the phenolic hydroxyl, preventing unwanted side reactions and enabling the selective reaction of the boronic acid functionality. This strategic protection is crucial for the successful synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 3-fluoro-4-(methoxymethoxy)phenylboronic acid is a critical first step for its utilization. The following protocol is a robust and reproducible method for its preparation, followed by the necessary characterization to ensure the identity and purity of the product.

MOM Protection of 3-Fluoro-4-hydroxyphenylboronic Acid

The protection of the phenolic hydroxyl group is achieved by reacting 3-fluoro-4-hydroxyphenylboronic acid with a suitable MOM-introducing reagent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Experimental Protocol:

  • To a solution of 3-fluoro-4-hydroxyphenylboronic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-(methoxymethoxy)phenylboronic acid.[3]

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the starting material and facilitate the reaction without interfering with the reactive species.

  • DIPEA: A hindered, non-nucleophilic base is used to deprotonate the phenolic hydroxyl without competing with it in the reaction with the electrophilic MOM-Cl.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature ensures a high yield.

  • Aqueous Workup and Extraction: This is a standard procedure to remove the water-soluble byproducts and isolate the desired organic product.

  • Column Chromatography: This purification step is essential to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Characterization of 3-Fluoro-4-(methoxymethoxy)phenylboronic Acid

Expected Analytical Data:

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A singlet for the O-CH₂-O protons around 5.2 ppm and a singlet for the O-CH₃ protons around 3.5 ppm. A broad singlet for the B(OH)₂ protons.
¹³C NMR Aromatic carbons in the range of 110-160 ppm, with C-F coupling observed. A signal for the O-CH₂-O carbon around 95 ppm and a signal for the O-CH₃ carbon around 56 ppm. The carbon attached to boron will be broad and may be difficult to observe.
Mass Spec (ESI-) Expected [M-H]⁻ peak corresponding to the molecular weight of the compound.

Workflow for Synthesis and Characterization:

Suzuki_Miyaura_Coupling A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L_n-X B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Sources

A Technical Guide to the Strategic Use of the Methoxymethyl (MOM) Protecting Group in the Synthesis and Application of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex molecular architectures. Arylboronic acids are central to this transformation, yet their synthesis and use can be complicated by the presence of other reactive functional groups. This guide provides an in-depth examination of the methoxymethyl (MOM) ether as a robust and versatile protecting group, focusing on its strategic role in managing hydroxyl functionalities during the synthesis and subsequent cross-coupling reactions of boronic acids.

The Strategic Imperative for Protection: Why MOM Ethers?

The synthesis of highly functionalized arylboronic acids is often a gateway to novel therapeutics and materials.[1] However, the presence of a hydroxyl group, particularly a phenol, on the aromatic ring introduces significant challenges:

  • Interference with Synthesis: The acidic proton of a hydroxyl group is incompatible with the strong organometallic bases (e.g., n-BuLi, Grignard reagents) required for the foundational methods of boronic acid synthesis, such as halogen-lithium exchange or directed ortho-metalation (DoM).[2][3]

  • Instability and Protodeboronation: Boronic acids, especially those with ortho-hydroxyl groups, can be prone to decomposition and protodeboronation (loss of the C-B bond), complicating their isolation, purification, and storage.[3][4]

  • Side Reactions in Coupling: A free hydroxyl group can potentially coordinate with the palladium catalyst in Suzuki-Miyaura reactions, altering its reactivity or leading to undesired side products.

The methoxymethyl (MOM) ether serves as an ideal solution to these challenges. As an acetal, it is exceptionally stable under the basic and nucleophilic conditions used for boronic acid synthesis and the catalytic conditions of cross-coupling.[5] Critically, the MOM ether is not just a passive shield; it can also function as a powerful directing group for the regioselective introduction of the boronic acid moiety itself.[6][7]

Logical Workflow for Employing MOM-Protected Boronic Acids

The overall strategy involves a multi-stage process that ensures the integrity of both the hydroxyl group and the boronic acid at each critical step.

G A Start: Aryl Halide with Phenol B Step 1: MOM Protection (Masks -OH group) A->B C Step 2: Borylation (e.g., Lithiation -> B(OR)3) B->C D MOM-Protected Arylboronic Acid C->D E Step 3: Suzuki-Miyaura Cross-Coupling D->E F Coupled Product (MOM group intact) E->F G Step 4: MOM Deprotection (Acidic Hydrolysis) F->G H Final Product with Free Phenol G->H

Caption: General workflow for using a MOM protecting group.

Synthesis of MOM-Protected Arylboronic Acids

The synthesis of the key MOM-protected boronic acid intermediate can be approached via two primary, highly effective methodologies. The choice depends on the starting materials and desired substitution pattern.

Methodology I: Protection Followed by Halogen-Lithium Exchange

This is the classic and most direct route when starting from a halogenated phenol. The strategy is to first protect the reactive hydroxyl group and then convert the aryl halide into the boronic acid.

Experimental Protocol: Synthesis of 2-(Methoxymethoxy)phenylboronic Acid

  • Protection: To a stirred solution of 2-bromophenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).[8] Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[8][9] Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify by column chromatography to yield 1-bromo-2-(methoxymethoxy)benzene.

  • Borylation: Dissolve the purified 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere (N2 or Ar). Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting aryllithium species for 30 minutes at -78 °C.[2]

  • Trapping: Add triisopropyl borate (B(OiPr)3, 1.5 eq) dropwise to the solution, again keeping the temperature at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the boronate ester. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 2-(methoxymethoxy)phenylboronic acid, which can be purified by recrystallization or chromatography.

Methodology II: Directed ortho-Metalation (DoM)

The MOM ether is a powerful directed metalation group (DMG).[6][7] The oxygen atoms of the MOM group coordinate to the lithium atom of an organolithium base, delivering the base to a specific ortho position for deprotonation. This allows for the direct, regioselective C-H functionalization of an aromatic ring to install the boron functionality.

Caption: Directed ortho-metalation using a MOM group.

Experimental Protocol: DoM Synthesis of 2-(Methoxymethoxy)phenylboronic Acid

  • Lithiation: To a solution of (methoxymethoxy)benzene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add sec-butyllithium (s-BuLi, 1.2 eq, 1.4 M in cyclohexane). Stir for 2 hours at -78 °C. The use of s-BuLi is often preferred over n-BuLi for DoM to minimize competitive nucleophilic attack.

  • Trapping & Workup: Add triisopropyl borate (1.5 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight. The workup procedure is identical to Step 4 of Methodology I.

Stability and Application in Suzuki-Miyaura Cross-Coupling

A key advantage of the MOM group is its inertness under the conditions of the Suzuki-Miyaura reaction.[10] The reaction typically employs a palladium catalyst, a base (e.g., K2CO3, K3PO4, CsF), and a solvent mixture like dioxane/water or toluene/ethanol. The C-O bonds of the MOM acetal are stable to these basic/nucleophilic conditions, ensuring that the protecting group remains intact throughout the C-C bond formation.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII R1-Pd(II)L2-X A->PdII B Transmetalation PdII->B PdII_R2 R1-Pd(II)L2-R2 B->PdII_R2 C Reductive Elimination PdII_R2->C C->Pd0 Product R1-R2 (Coupled Product) C->Product ArX R1-X (Aryl Halide) ArX->A Boronic R2-B(OH)2 (MOM-Protected) Boronic->B Base Base (e.g., K2CO3) Base->B

Caption: The MOM-protected boronic acid in the Suzuki cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask, combine the MOM-protected arylboronic acid (1.2 eq), the aryl halide partner (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq).

  • Execution: Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M). Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO4, concentrate, and purify the crude product by column chromatography to yield the MOM-protected biaryl product.

MOM Group Cleavage: The Final Step

Deprotection of the MOM ether is reliably achieved under acidic conditions, which facilitate the hydrolysis of the acetal back to the free hydroxyl group.[8][11][12] The choice of acid and solvent can be tuned based on the substrate's sensitivity to other functional groups.

Caption: Mechanism of acid-catalyzed MOM deprotection.

Comparative Deprotection Conditions
Reagent SystemSolventTemperatureTypical Reaction TimeNotes
6 M HClMethanol / THFReflux2-6 hStandard, robust method.[9]
Trifluoroacetic Acid (TFA)DCMRoom Temp4-12 hMilder conditions, good for acid-sensitive substrates.[12]
Boron Tribromide (BBr3)DCM-78 °C to 0 °C1-3 hVery powerful, cleaves other ethers (e.g., methyl, benzyl). Use with caution.
Pyridinium p-toluenesulfonate (PPTS)t-BuOHReflux12-24 hMildly acidic, useful for highly sensitive molecules.[12]

Experimental Protocol: Acidic MOM Deprotection

  • Reaction: Dissolve the MOM-protected biaryl (1.0 eq) in methanol (0.2 M). Add concentrated hydrochloric acid (HCl, ~5-10 eq) and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO3). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, concentrate, and purify by column chromatography or recrystallization to obtain the final hydroxylated biaryl product.

Safety Note: Acidic workup of reactions involving MOM ethers can potentially regenerate small quantities of MOM-Cl or form the even more hazardous bis(chloromethyl) ether (BCME).[9] It is prudent to perform the workup in a well-ventilated fume hood and to quench any residual reactive species by adding a base like aqueous ammonia or sodium bicarbonate to the aqueous waste.

Conclusion and Outlook

The methoxymethyl protecting group is more than a simple placeholder; it is a strategic element in the synthesis of complex molecules. Its stability under a wide range of synthetic conditions, particularly those for borylation and palladium-catalyzed cross-coupling, makes it exceptionally reliable. Furthermore, its ability to act as a powerful ortho-directing group provides an elegant and regioselective pathway to otherwise difficult-to-access substituted arylboronic acids. While the need for acidic deprotection requires careful planning in multi-step synthesis, the robustness and dual-functionality of the MOM group ensure its continued prominence in the toolkit of medicinal chemists and organic scientists dedicated to the art of molecule building.

References

  • Title: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund)
  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health URL
  • Title: 4.
  • Title: MOM Deprotection : r/OrganicChemistry Source: Reddit URL
  • Title: Trouble synthesising an aryl boronic acid/ester with an ortho-OH group Source: Reddit URL
  • Source: PubMed Central (PMC)
  • Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Title: Methoxymethyl ether Source: Wikipedia URL
  • Source: PubMed Central (PMC)
  • Title: Directed (ortho)
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health URL
  • Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL
  • Title: MOM Ethers Source: Organic Chemistry Portal URL
  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ChemRxiv URL
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly pivotal in the field of drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is a frequent necessity. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks such as (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid have emerged as critical reagents for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic intricacies of the Suzuki-Miyaura reaction, provide detailed protocols for catalyst selection and reaction optimization, and address potential challenges, including the stability of the methoxymethyl (MOM) protecting group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often rate-determining and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4] For electron-deficient boronic acids like this compound, this step can be slower compared to their electron-rich counterparts.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)3- (from Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reactants Add aryl bromide, boronic acid, and base to a dry flask. Add_Catalyst Add palladium catalyst and ligand. Add_Reactants->Add_Catalyst Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Add_Catalyst->Inert_Atmosphere Add_Solvents Add degassed solvent and water. Inert_Atmosphere->Add_Solvents Heat_Stir Heat the mixture to the desired temperature with vigorous stirring. Add_Solvents->Heat_Stir Monitor_Progress Monitor the reaction by TLC or LC-MS. Heat_Stir->Monitor_Progress Cool_Quench Cool to room temperature and quench with water. Monitor_Progress->Cool_Quench Extraction Extract with an organic solvent (e.g., ethyl acetate). Cool_Quench->Extraction Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Extraction->Dry_Concentrate Purification Purify the crude product by column chromatography. Dry_Concentrate->Purification

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane or Toluene)

  • Degassed deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise in Suzuki-Miyaura couplings. Here are some common issues and potential solutions:

ProblemPotential CauseTroubleshooting Strategy
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst system.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Decomposition of the boronic acid- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.- Use a slight excess of the boronic acid.
Protodeborylation - Presence of protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Optimize the reaction time to avoid prolonged heating after completion.
Cleavage of MOM Group - Unlikely under standard Suzuki conditions. If observed, it may indicate acidic impurities.- Ensure all reagents and solvents are free from acidic contaminants.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and awareness of potential side reactions are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to successfully employ this versatile building block in their synthetic endeavors.

References

  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
  • Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates - Sci-Hub. (URL: [Link])

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. (URL: [Link])

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (URL: [Link])

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • MOM Ethers - Organic Chemistry Portal. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (URL: [Link])

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. (URL: [Link])

  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate. (URL: [Link])

  • Reaction of aryl halides with phenylboronic acid | Download Table - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC - NIH. (URL: [Link])

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - ResearchGate. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])

  • Methoxymethyl ether - Wikipedia. (URL: [Link])

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. (URL: [Link])

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Base selection for Suzuki reaction with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Base Selection for Suzuki Reaction with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. The choice of base is a critical parameter that dictates the efficiency and outcome of the reaction, particularly when employing electronically modified or sterically demanding substrates. This document provides a detailed guide to selecting the optimal base for the Suzuki reaction involving this compound. We will delve into the mechanistic role of the base, the influence of the substrate's unique electronic and steric features, and present a systematic approach to base screening and reaction optimization.

Introduction: The Critical Role of the Base in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While the palladium catalyst is central to the transformation, the base plays a multifaceted and indispensable role.[5][6]

The primary functions of the base in the Suzuki reaction are:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)3⁻).[7][8] This activation is crucial for the subsequent transmetalation step.

  • Facilitation of Transmetalation: The transmetalation step, often the rate-determining step, involves the transfer of the organic group from the boron atom to the palladium center. The formation of the boronate complex enhances the nucleophilicity of the organic moiety, thereby accelerating this transfer.[9][10]

  • Influence on the Palladium Catalyst: The base can also interact with the palladium catalyst, influencing its catalytic activity. For instance, it can facilitate the formation of a hydroxo-palladium complex, which is often a key intermediate in the catalytic cycle.[6]

The choice of base can significantly impact reaction yield, rate, and selectivity. A base that is too weak may not effectively promote the formation of the boronate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of the catalyst or starting materials.

Unique Considerations for this compound

The substrate, this compound, presents a unique set of electronic and steric challenges that must be considered when selecting a base.

  • Electronic Effects: The presence of a fluorine atom and a methoxymethoxy (MOM) group on the phenyl ring significantly influences its electronic properties. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[11][12] The methoxymethoxy group, while protecting the phenol, also has electronic implications that need to be considered.

  • Steric Hindrance: The ortho-substituent (fluorine) can introduce steric hindrance around the boronic acid moiety, which may impede its approach to the palladium center during transmetalation.[13][14][15]

  • Stability of the MOM Protecting Group: The methoxymethyl (MOM) ether is an acid-labile protecting group.[16][17] While most Suzuki reactions are run under basic conditions, the choice of base and solvent, and potential acidic workup conditions, must be carefully considered to avoid premature deprotection.[18][19][20]

A systematic approach to base selection is therefore crucial to achieve a high-yielding and clean Suzuki reaction with this particular substrate.

Systematic Approach to Base Selection: A Proposed Screening Protocol

To identify the optimal base for the Suzuki reaction with this compound, a systematic screening of a panel of bases with varying strengths and properties is recommended.

Experimental Workflow for Base Screening

The following workflow provides a structured approach to screen for the most effective base.

BaseScreeningWorkflow cluster_prep Preparation cluster_screening Base Screening cluster_analysis Analysis cluster_optimization Optimization prep_reagents Prepare Stock Solutions: - Aryl halide - Boronic acid - Palladium catalyst/ligand setup_reactions Set up parallel reactions in vials prep_reagents->setup_reactions add_bases Add different bases to each vial: - Carbonates (K2CO3, Cs2CO3) - Phosphates (K3PO4) - Hydroxides (NaOH, KOH) - Fluorides (KF, CsF) - Organic bases (DIPEA, DBU) setup_reactions->add_bases reaction_conditions Run reactions under identical conditions: - Temperature - Time - Solvent add_bases->reaction_conditions monitor_progress Monitor reaction progress by TLC or LC-MS reaction_conditions->monitor_progress workup Quench and work-up reactions monitor_progress->workup analyze_product Analyze crude product by 1H NMR and LC-MS to determine conversion and purity workup->analyze_product select_best_base Identify the most promising base(s) analyze_product->select_best_base optimize_conditions Further optimize reaction conditions: - Base stoichiometry - Temperature - Reaction time select_best_base->optimize_conditions

Caption: Workflow for systematic base screening.

Detailed Experimental Protocol for Base Screening

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole as a standard coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOH, KF, CsF, DIPEA, DBU

  • Solvent: e.g., 1,4-Dioxane/Water (4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

  • Standard laboratory glassware and equipment

Procedure:

  • To a series of reaction vials, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., 2-5 mol%).

  • To each vial, add a different base (2.0-3.0 equiv.).

  • Add the solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vials and purge with an inert gas.

  • Place the vials in a pre-heated reaction block or oil bath (e.g., 80-100 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots for TLC or LC-MS analysis.

  • Once the reaction is complete (or after a set time), cool the vials to room temperature.

  • Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and by LC-MS to assess the purity and identify any major byproducts.

Interpreting the Results

The results of the base screening will provide valuable insights into the optimal reaction conditions.

BasepKa of Conjugate AcidExpected Observations
K₂CO₃ 10.3A common and often effective base. May require elevated temperatures for good conversion.
Cs₂CO₃ 10.3Often more effective than K₂CO₃ due to its higher solubility in organic solvents.
K₃PO₄ 12.3A stronger base that can be effective for challenging couplings, particularly with sterically hindered substrates.
NaOH / KOH ~14-15Strong bases that can promote rapid reactions but may also lead to catalyst decomposition or side reactions.
KF / CsF 3.2 / 3.2Fluoride ions can be effective in activating boronic acids, especially in anhydrous conditions.[21]
DIPEA / DBU 11.0 / 13.5Organic bases that can be useful in specific solvent systems, but are generally less common for standard Suzuki couplings.

Recommended Protocol for the Suzuki Reaction of this compound

Based on general principles for Suzuki reactions with electronically deactivated and sterically hindered boronic acids, a combination of a moderately strong inorganic base and a suitable palladium catalyst is a good starting point for optimization.[22][23][24] The following protocol is a robust starting point.

Reagents and Equipment
  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup

Step-by-Step Procedure
  • To a dry round-bottom flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Further Optimization

  • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the temperature, using a more active catalyst/ligand combination (e.g., a Buchwald ligand), or switching to a stronger base like Cs₂CO₃ or a hydroxide base.

  • Byproduct Formation: If significant byproduct formation is observed, such as protodeboronation, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature.

  • Deprotection of MOM group: If the MOM group is cleaved, ensure that the reaction and work-up conditions are not acidic. Avoid using ammonium chloride for quenching if deprotection is an issue.

Conclusion

The selection of an appropriate base is paramount for a successful Suzuki-Miyaura cross-coupling reaction with the electronically and sterically challenging this compound. A systematic screening of bases, starting with common inorganic bases like carbonates and phosphates, is a prudent approach to identify the optimal conditions. The provided protocols offer a robust starting point for researchers to efficiently synthesize valuable biaryl compounds using this versatile building block.

References

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl structures are pivotal pharmacophores found in a multitude of approved therapeutics and clinical candidates, driving continued interest in robust and versatile synthetic methodologies.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[4][5] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in the synthesis of complex biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

Introduction: The Significance of Biaryl Moieties and the Suzuki-Miyaura Reaction

The biaryl motif is a privileged structure in medicinal chemistry, frequently contributing to the high-affinity binding of drug candidates to their biological targets.[2] Its prevalence is noted in drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and hypertension.[2][6] The controlled synthesis of these compounds is therefore a critical task in the drug discovery pipeline.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of biaryls.[7] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[7] Its widespread adoption is due to several key advantages:

  • Mild Reaction Conditions: Often proceeding at moderate temperatures, preserving sensitive functional groups.[3]

  • High Functional Group Tolerance: Compatible with a wide range of chemical moieties, minimizing the need for extensive protecting group strategies.[3]

  • Commercial Availability of Reagents: A vast library of boronic acids and aryl halides is commercially available.

  • Low Toxicity: Boron-containing reagents are generally less toxic than many other organometallic compounds.[8]

The specific reagent of focus, this compound, offers unique advantages. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxymethyl (MOM) ether serves as a stable protecting group for the phenol, which can be readily removed post-coupling to reveal a versatile hydroxyl group for further functionalization.

Reagent Profile: this compound

A thorough understanding of the primary reagent is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1315341-79-7[9]
Molecular Formula C₈H₁₀BFO₄Derived
Molecular Weight 199.97 g/mol Derived
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Store in a cool, dry place. Sensitive to moisture. Cold-chain transportation may be required.[9]

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Boronic acids can undergo protodeboronation, especially under harsh acidic or basic conditions, or at elevated temperatures.[7] Proper storage and handling are crucial to maintain reagent integrity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle is generally accepted to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a new Pd(II) intermediate. This step is often the rate-determining step in the cycle.[4][7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential.[12] The base activates the boronic acid, forming a more nucleophilic boronate species, which then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.[8][12]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_intermediate Ar¹-Pd(II)L₂-X pd0->oa_intermediate Oxidative Addition (+ Ar¹-X) trans_intermediate Ar¹-Pd(II)L₂-Ar² oa_intermediate->trans_intermediate Transmetalation (+ Ar²-B(OH)₂ / Base) trans_intermediate->pd0 product Ar¹-Ar² trans_intermediate->product Reductive Elimination re_point start_point start_point->pd0 Catalyst Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[13]

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) if using a Pd(II) source

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water[11]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[13]

    • Add the palladium catalyst. If using Pd(OAc)₂, also add the phosphine ligand.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Through the septum, add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/Water 4:1) via syringe.[11]

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C.[11]

    • Stir the mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 20 mL).[14]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.[14]

Caption: Standard workflow for Suzuki-Miyaura biaryl synthesis.

Key Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction components.[4]

ParameterOptions & ConsiderationsRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, PalladacyclesPd(0) is the active catalytic species. Pd(II) precursors are reduced in situ. The choice of catalyst and ligand impacts stability, activity, and substrate scope. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) often enhance catalytic activity for challenging substrates by promoting oxidative addition and reductive elimination.[12]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃NThe base is crucial for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[4][8] The strength and nature of the base can significantly affect the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates.
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used). A small amount of water is often beneficial.[7]
Temperature Room Temperature to >100 °CMost reactions require heating (60-110 °C) to drive the reaction to completion, especially for less reactive halides (e.g., aryl chlorides).[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor choice of base or solvent; Low reaction temperature.Use a fresh, active catalyst. Ensure thorough degassing. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents. Increase the reaction temperature.
Protodeboronation The boronic acid is replaced by a hydrogen atom. Caused by excess base, water, or high temperatures.Use a milder base. Minimize water content if possible. Use MIDA boronates for unstable boronic acids which allow for slow release of the active reagent.[15]
Homocoupling Coupling of two identical partners (e.g., two aryl halides or two boronic acids).Optimize the catalyst/ligand ratio. Ensure a truly inert atmosphere. Add reactants in a specific order (e.g., add boronic acid last).
Difficult Purification Residual palladium in the product; Co-eluting byproducts.Treat the crude product with a palladium scavenger. Optimize chromatography conditions. Recrystallization may be an alternative.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, which are of immense importance in the field of drug discovery. By utilizing this compound, researchers can access unique chemical space, incorporating fluorine and a protected phenol for subsequent modifications. A fundamental understanding of the reaction mechanism, careful selection of reagents and conditions, and adherence to robust experimental protocols are paramount to achieving successful and reproducible outcomes. This guide provides the foundational knowledge and practical steps necessary for the effective application of this chemistry in a research and development setting.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Nature. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]

  • ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]

  • PubMed Central. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]

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Application Notes & Protocols: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategically Designed Building Block for Drug Discovery

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within medicinal chemistry programs. Its structure is not accidental; it is a carefully considered combination of three key functional motifs, each conferring specific, advantageous properties to a synthetic strategy. At its core, this reagent provides access to the 3-fluoro-4-hydroxyphenyl moiety, a privileged scaffold found in numerous biologically active compounds and approved therapeutics.

The strategic utility of this building block can be dissected as follows:

  • The Boronic Acid Group: This functional group is the cornerstone of its application, primarily serving as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, especially in the construction of biaryl and heteroaryl-aryl structures that are central to many drug classes, including kinase inhibitors.[1][2][3]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[4] A single fluorine atom, positioned ortho to the eventual hydroxyl group, can profoundly influence a molecule's properties. It can enhance binding affinity to target proteins through favorable electrostatic interactions, block sites of metabolic oxidation to improve pharmacokinetic profiles, and modulate the acidity (pKa) of the adjacent phenol.[5]

  • The Methoxymethyl (MOM) Ether: The hydroxyl group is frequently a key pharmacophoric feature, often involved in critical hydrogen-bonding interactions with a biological target. However, its presence during synthesis can be problematic, as its acidity and nucleophilicity can interfere with many common chemical transformations. The methoxymethyl (MOM) group serves as a robust protecting group for this phenol.[6][7] It is stable to the basic conditions of the Suzuki-Miyaura coupling and many other synthetic steps, but can be reliably removed under acidic conditions to reveal the free hydroxyl group at a later, strategic point in the synthesis.[6][8]

This unique combination makes this compound an efficient and powerful tool for introducing the 3-fluoro-4-hydroxyphenyl motif into complex molecular architectures, streamlining the path to novel therapeutic agents.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds. This reaction is fundamental to the synthesis of numerous pharmaceuticals, particularly kinase inhibitors which often feature a biaryl core.[9][10]

Scientific Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[2]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

A rigorously inert atmosphere (argon or nitrogen) is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which not only deactivates the catalyst but can also promote the undesirable side reaction of boronic acid homocoupling, reducing the yield of the desired product.[12]

Suzuki_Workflow reagents Reagents: - Aryl Halide (Ar-X) - Boronic Acid (Ar'-B(OH)2) - Pd Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup dissolve Dissolve Reagents in Degassed Solvent setup->dissolve heat Heat Reaction (e.g., 80-100 °C) dissolve->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Purified Product (Ar-Ar') purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or pressure vessel, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure rigorous exclusion of oxygen.[12]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Reaction Parameter Optimization
ParameterCommon OptionsRationale / Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos)Choice depends on the reactivity of the aryl halide. Pd(PPh₃)₄ is a common starting point. Using a Pd(0) source can help minimize homocoupling.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is required for the transmetalation step.[2] Cs₂CO₃ is often effective for less reactive chlorides. K₃PO₄ is a strong, non-nucleophilic base.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OA mixture including water is common to help dissolve the inorganic base. Anhydrous conditions can also be used with soluble organic bases.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.

Key Transformation: MOM Group Deprotection

Following the successful construction of the carbon skeleton, the final step is often the deprotection of the MOM ether to reveal the crucial phenolic hydroxyl group. This transformation is typically achieved under acidic conditions.[7]

Scientific Rationale

The MOM ether is an acetal. The deprotection mechanism is an acid-catalyzed hydrolysis. A proton source protonates one of the ether oxygens, making it a better leaving group. This initiates the cleavage of the acetal to form a hemiacetal intermediate, which is unstable and rapidly decomposes to release the free phenol and formaldehyde.[6]

MOM_Deprotection cluster_0 MOM-Protected Phenol cluster_1 Acid-Catalyzed Hydrolysis cluster_2 Final Products Ar_O_MOM Ar-O-CH₂-O-CH₃ Protonation Protonation Ar-O-CH₂-O⁺(H)-CH₃ Ar_O_MOM->Protonation  + H⁺ Cleavage Cleavage [Ar-O-CH₂]⁺ + CH₃OH Protonation->Cleavage Hydrolysis Hydrolysis Ar-O-CH₂OH Cleavage->Hydrolysis  + H₂O Phenol Ar-OH Hydrolysis->Phenol  - H⁺ Formaldehyde CH₂O

Caption: Simplified mechanism for the acidic deprotection of a MOM ether.

Detailed Protocol: Cleavage of the MOM Ether

This protocol describes a standard method for MOM deprotection using trifluoroacetic acid (TFA).

Materials:

  • MOM-protected biaryl compound (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the MOM-protected compound in dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA) dropwise (e.g., using a 10-20% v/v mixture of TFA in DCM).[6]

  • Reaction: Stir the reaction at room temperature for the required time (typically 1-4 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a chilled, stirred solution of saturated aqueous sodium bicarbonate to neutralize the TFA. Ensure the final pH of the aqueous layer is basic.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenol can be purified by flash column chromatography or recrystallization if necessary.

Note on Chemoselectivity: While standard acidic conditions are robust, they may not be suitable for substrates with other acid-labile functional groups. Milder, more specialized methods using Lewis acids may be required in such cases.[8][13]

Case Study: Application in Kinase Inhibitor Synthesis

The 3-fluoro-4-hydroxyphenyl motif is a key structural element in several kinase inhibitors, including BRAF inhibitors like Dabrafenib.[14] The hydroxyl group often forms a critical hydrogen bond with the "hinge" region of the kinase active site, while the fluorine atom can enhance potency and modulate physicochemical properties.

Synthetic Strategy & Biological Context

A common synthetic route involves the Suzuki-Miyaura coupling of a core heterocyclic halide with this compound, followed by MOM deprotection.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection Heterocycle Core Heterocycle (e.g., Pyrrolo[2,3-b]pyridine) Coupling Pd Catalyst, Base Heterocycle->Coupling BoronicAcid (3-Fluoro-4-(MOM-O)phenyl)boronic acid BoronicAcid->Coupling MOM_Protected MOM-Protected Intermediate Coupling->MOM_Protected Deprotection Acid (e.g., TFA) MOM_Protected->Deprotection Final_Product Final Kinase Inhibitor (3-Fluoro-4-hydroxyphenyl motif) Deprotection->Final_Product

Caption: Synthetic pathway to a kinase inhibitor scaffold.

The resulting inhibitor targets mutated BRAF, a key enzyme in the MAPK/ERK signaling pathway, which is constitutively active in many melanomas and other cancers.[15] By blocking BRAF, the inhibitor prevents downstream signaling that drives uncontrolled cell proliferation.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Inhibitor (from Boronic Acid) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.

Summary and Physicochemical Data

This compound is a highly versatile and enabling reagent for medicinal chemistry. Its strategic design allows for the efficient synthesis of molecules containing the medicinally important 3-fluoro-4-hydroxyphenyl moiety via a robust Suzuki-Miyaura coupling and subsequent deprotection sequence.

PropertyValue
Chemical Formula C₈H₁₀BFO₃
Molecular Weight 183.97 g/mol
CAS Number 870778-93-1
Appearance White to off-white powder
Typical Application Suzuki-Miyaura cross-coupling reagent

References

  • Cenmed Enterprises. 3-Fluoro-4-methoxyphenylboronic acid. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

  • Wikipedia. Methoxymethyl ether. Available from: [Link]

  • NIH National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available from: [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available from: [Link]

  • NIH National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available from: [Link]

  • PubMed. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. Available from: [Link]

  • Blago Fund. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Available from: [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]

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  • PubMed. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available from: [Link]

  • PubMed. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available from: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • NIH National Center for Biotechnology Information. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Available from: [Link]

  • MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Available from: [Link]

  • NIH National Center for Biotechnology Information. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Available from: [Link]

  • PubMed. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations. Available from: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, is particularly vital in the fields of medicinal chemistry and materials science for the construction of complex biaryl scaffolds.[3][4]

This guide provides an in-depth analysis and detailed protocols for the coupling of a specific, highly functionalized building block: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid . The presence of a fluorine atom and a methoxymethyl (MOM) ether protecting group on the boronic acid introduces unique electronic and steric characteristics that require careful consideration for successful and high-yielding coupling reactions. As a Senior Application Scientist, my objective is to not only provide a step-by-step protocol but to elucidate the underlying chemical principles that govern the selection of reagents and conditions, thereby empowering researchers to optimize this transformation for their specific needs.

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions.[5] This makes it generally compatible with the basic conditions of the Suzuki-Miyaura coupling.[6] The fluorine substituent, being electron-withdrawing, can influence the reactivity of the boronic acid in the transmetalation step.[1]

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ / Base center ArPdX->center Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For the coupling of this compound, the key steps to consider are:

  • Oxidative Addition : The reactivity of the aryl halide (Ar-X) partner follows the general trend: I > Br > OTf >> Cl.[7] Aryl chlorides often require more specialized, highly active catalysts.

  • Transmetalation : This is often the rate-determining step and is highly sensitive to the choice of base, solvent, and the electronic nature of the boronic acid. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][9] The electron-withdrawing fluorine atom in our target molecule can slow this step compared to electron-rich boronic acids.[10]

  • Reductive Elimination : The final step where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.

Key Reaction Parameters and Optimization Strategies

Achieving high yields and minimizing side reactions in the coupling of this compound requires careful selection of the following parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is critical, especially when dealing with less reactive aryl halides or challenging substrates.

Catalyst/PrecatalystLigandTypical Loading (mol%)Characteristics & Recommendations
Pd(PPh₃)₄Triphenylphosphine2-5A common, air-stable Pd(0) catalyst. Suitable for many standard couplings with aryl bromides and iodides.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1-3Highly effective for coupling challenging substrates, including aryl chlorides and sterically hindered partners. These bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination.[11]
PdCl₂(dppf)dppf2-5A robust catalyst system, often used for a wide range of Suzuki couplings.

Expert Insight : For coupling this compound, particularly with aryl chlorides, a pre-catalyst system utilizing a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is highly recommended to overcome the potential for slow transmetalation and to ensure efficient catalyst turnover.[11]

Base and Solvent System

The base plays a crucial role in the activation of the boronic acid.[12] The solvent system must be chosen to ensure adequate solubility of all reactants.

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-110Standard conditions for a wide range of substrates. The addition of water is often beneficial for the formation of the active boronate species.[13]
K₃PO₄Dioxane/H₂O, THF/H₂O80-100A stronger base that can be effective for more challenging couplings, including those with sterically hindered components.[13]
KFAnhydrous THF or Dioxane60-80A milder base, useful if base-sensitive functional groups are present on either coupling partner.[8]

Expert Insight : A mixed solvent system, such as 4:1 v/v 1,4-dioxane/water, with K₃PO₄ as the base, provides a robust starting point for this reaction.[14] The organic solvent ensures solubility of the aryl halide and catalyst, while the aqueous phase facilitates the action of the inorganic base.

Potential Side Reactions and Troubleshooting

Two primary side reactions can diminish the yield of the desired biaryl product: homocoupling and protodeboronation.

Side_Reactions cluster_main cluster_side ArX Aryl Halide (Ar-X) Product Desired Biaryl (Ar-Ar') ArBOH (3-Fluoro-4-MOM-Ph)B(OH)₂ (Ar'-B(OH)₂) ArBOH->Product Pd(0), Base Homocoupling Homocoupled Dimer (Ar'-Ar') ArBOH->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronated Arene (Ar'-H) ArBOH->Protodeboronation H₂O, Base/Acid

Figure 2: Competing pathways in the Suzuki-Miyaura coupling.

  • Homocoupling : This is the dimerization of the boronic acid to form a symmetrical biaryl. Electron-deficient arylboronic acids, such as the one , are particularly prone to this side reaction.[14][15] It is often promoted by the presence of oxygen and Pd(II) species.

    • Mitigation :

      • Rigorous Degassing : Purge the solvent and reaction vessel thoroughly with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Use of Pd(0) Catalysts : Employing a Pd(0) source like Pd(PPh₃)₄ can be beneficial.

      • Appropriate Ligands : Bulky, electron-rich ligands can suppress homocoupling.[14]

  • Protodeboronation : This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by elevated temperatures and certain basic or acidic conditions.

    • Mitigation :

      • Use Boronic Esters : Converting the boronic acid to a more stable pinacol ester can reduce the rate of protodeboronation.[9]

      • Milder Bases : If protodeboronation is significant, consider using a milder base like KF.[13]

      • Temperature Control : Avoid excessively high reaction temperatures.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.025 mmol, 2.5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered

  • 1,4-Dioxane (4 mL), degassed

  • Water (1 mL), degassed

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To the Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.

  • Reaction : Place the flask in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Work-up : Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16][17]

Protocol 2: Post-Coupling Deprotection of the MOM Group

The MOM group is stable under the basic Suzuki coupling conditions but can be readily removed under acidic conditions to yield the corresponding phenol.[18]

Materials:

  • MOM-protected biaryl product (1.0 mmol)

  • Methanol (10 mL)

  • Concentrated HCl (0.5 mL)

Procedure:

  • Reaction Setup : Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.

  • Acid Addition : Add the concentrated HCl and stir the mixture at room temperature.

  • Monitoring : Monitor the deprotection by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up : Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extraction : Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected biaryl product. Further purification by chromatography may be necessary.

Safety Note : The deprotection of MOM ethers with HCl can potentially generate small amounts of carcinogenic bis(chloromethyl) ether (BCME), especially if formaldehyde is present. This procedure should be performed in a well-ventilated fume hood.[19]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex, functionalized biaryl compounds. Success hinges on a rational approach to the selection of catalyst, base, and solvent, with careful consideration given to mitigating potential side reactions such as homocoupling and protodeboronation. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to confidently and efficiently utilize this important building block in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Odell, L. et al. (n.d.). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. Retrieved from [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 5941–5947. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(1), 159–162. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7725–7731. Retrieved from [Link]

  • Reddit. (2024). MOM Deprotection. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7125-7132. Retrieved from [Link]

  • Lima, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3405-3411. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Fujioka, H., et al. (2007). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Tetrahedron Letters, 48(17), 3027-3030. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • NIH. (2013). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids. Retrieved from [Link]

  • NIH. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

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Application Notes & Protocols: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a sophisticated chemical building block with significant applications in the field of medicinal chemistry and drug discovery. Its unique trifunctional nature—a reactive boronic acid moiety for cross-coupling, a strategically placed fluorine atom for modulating pharmacokinetic properties, and a cleavable methoxymethyl (MOM) ether protecting group—makes it a versatile reagent for the synthesis of complex biaryl compounds. This guide provides an in-depth overview of its utility, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling and subsequent deprotection, and insights into its role in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: A Multifunctional Building Block

In the intricate process of drug design, the ability to fine-tune a molecule's properties is paramount. This compound serves as an exemplary tool for this purpose. The molecule's value is derived from the synergistic interplay of its three key components:

  • The Boronic Acid Group: This functional group is the cornerstone of its synthetic utility, primarily enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, which is essential for constructing the core scaffolds of many pharmaceutical agents.[1][2]

  • The Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] A fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[4][5][6] Its high electronegativity can lead to more stable compounds with longer biological half-lives and can improve binding interactions with target proteins.[7]

  • The Methoxymethyl (MOM) Ether: The MOM group serves as a robust protecting group for the phenolic hydroxyl group.[8] Phenols are common in biologically active compounds, but their reactivity can interfere with synthetic transformations. The MOM ether is stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki coupling, and can be selectively removed later in the synthetic sequence to unveil the free phenol.[9]

The combination of these features allows for a modular and strategic approach to drug synthesis. Researchers can first construct a complex biaryl core via Suzuki coupling and then unmask the phenol at a later stage, providing a handle for further functionalization or for direct interaction with a biological target.

Application in the Synthesis of Kinase Inhibitors

A significant application of fluorinated phenylboronic acids is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] Many kinase inhibitors feature a biaryl scaffold, which is necessary for occupying the ATP-binding pocket of the enzyme.

The use of this compound allows for the introduction of a substituted phenyl ring that can be further elaborated. For instance, after Suzuki coupling and deprotection, the resulting fluorinated phenol can act as a key hydrogen bond donor or acceptor, enhancing the binding affinity and selectivity of the inhibitor for its target kinase. Boron-containing compounds, in general, have shown promise in the development of novel therapeutics, including kinase inhibitors.[12][13][14]

Below is a diagram illustrating a generalized workflow for the synthesis of a potential kinase inhibitor using this building block.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection BoronicAcid This compound Suzuki Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide (R-X) ArylHalide->Suzuki Intermediate MOM-Protected Biaryl Intermediate Suzuki->Intermediate Deprotection MOM Group Deprotection Intermediate->Deprotection FinalProduct Final Biaryl Phenol (Potential Kinase Inhibitor) Deprotection->FinalProduct

Caption: Synthetic workflow from boronic acid to a potential therapeutic agent.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, or 1,4-Dioxane/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This step is crucial to prevent the oxidation of the palladium catalyst and to minimize homocoupling of the boronic acid.[15]

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask via syringe. Purge the mixture with the inert gas for an additional 10-15 minutes. Under a positive flow of inert gas, quickly add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, insufficient base, or low reaction temperature.Use a fresh batch of catalyst, ensure the base is anhydrous and finely powdered, and consider increasing the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive inert gas pressure. Use a Pd(0) source like Pd(PPh₃)₄.[15]
Incomplete Reaction Sterically hindered substrates.Increase catalyst loading, use a more active ligand (e.g., a biaryl phosphine ligand), or increase the reaction time and temperature.[16]
Protocol 2: Deprotection of the Methoxymethyl (MOM) Ether

This protocol outlines the cleavage of the MOM ether to yield the free phenol. The choice of method depends on the stability of other functional groups in the molecule.

Method A: Acidic Hydrolysis (e.g., using HCl)

Materials and Reagents:

  • MOM-protected biaryl compound (1.0 equivalent)

  • Hydrochloric acid (HCl) (e.g., 2N aqueous solution)

  • Solvent (e.g., Methanol, Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolution: Dissolve the MOM-protected compound in a suitable solvent like methanol or THF.

  • Acid Addition: Add the aqueous HCl solution and stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[8]

Method B: Lewis Acid Catalysis (e.g., using Bismuth Triflate)

This method is often milder and more selective.[9]

Materials and Reagents:

  • MOM-protected biaryl compound (1.0 equivalent)

  • Bismuth (III) triflate (Bi(OTf)₃) (1-5 mol%)

  • Solvent system (e.g., THF/water mixture)

Procedure:

  • Reaction Setup: To a stirred solution of the MOM-protected compound in a THF/water (1:1) mixture, add a catalytic amount of Bi(OTf)₃ at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up: Filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to afford the pure phenolic product.[9]

Other reagents for MOM deprotection include Zinc (II) trifluoromethanesulfonate (Zn(OTf)₂), and silica-supported sodium hydrogen sulfate, which can be particularly effective for phenolic MOM ethers.[17]

Visualization of a Target Pathway

The biaryl compounds synthesized using this compound can be designed to inhibit specific signaling pathways implicated in disease. The diagram below illustrates a simplified kinase signaling cascade that is a common target in cancer therapy.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Biaryl Kinase Inhibitor (Synthesized via Boronic Acid) Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This compound is a high-value reagent in the drug discovery toolkit. Its well-defined functionalities allow for the rational design and synthesis of complex molecules with tailored properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the development of next-generation therapeutics. The strategic incorporation of fluorine and a protected phenol via robust Suzuki-Miyaura chemistry underscores the elegance and power of modern organic synthesis in addressing critical challenges in medicine.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Gupta, P. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Le Studium Conference. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • Ranu, B. C., et al. (2002). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Journal of Organic Chemistry.
  • Reddy, K. S., et al. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • Das, B., et al. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry. [Link]

  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Product Page. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. Company Blog. [Link]

  • Blago Fund. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Product Page. [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Anagnostics. (n.d.). (3-Fluoro-4-methoxyphenyl)boronic acid. Product Page. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Reaction Pages. [Link]

  • Xu, H., et al. (2022). Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. Bioorganic & Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Kumar, S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxyphenyl boronic anhydride. PubChem Database. [Link]

  • Li, H., et al. (2013). Synthesis of biologically active boron-containing compounds. RSC Advances. [Link]

Sources

Application Note: Post-Coupling Modification Strategies for Products Derived from (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, prized for its unique electronic properties which can enhance metabolic stability and molecular interactions. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, allowing for versatile carbon-carbon and carbon-heteroatom bond formation at the boronic acid site. This guide provides detailed protocols and expert insights for performing Suzuki-Miyaura and Chan-Lam cross-coupling reactions with this reagent, followed by efficient deprotection of the MOM ether to yield the final, functionalized 3-fluorophenol derivatives.

Reagent Profile and Strategic Considerations

This compound is distinguished by two key features that influence its reactivity:

  • Electron-Withdrawing Groups: The fluorine atom and the oxygen of the MOM-ether impart electron-withdrawing characteristics to the phenyl ring.[1] This electronic profile can influence the kinetics of the transmetalation step in Suzuki-Miyaura coupling, a crucial phase in the catalytic cycle.[2]

  • MOM Protecting Group: The methoxymethyl (MOM) ether is an acetal used to protect alcohols and phenols.[3] It is stable across a pH range of 4 to 12 and is resilient against many oxidizing/reducing agents and nucleophiles, making it ideal for withstanding the conditions of many cross-coupling reactions.[4] Its removal is typically achieved under acidic conditions.[4][5]

Reagent Properties Table:

PropertyValue
CAS Number 955366-23-9
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 200.97 g/mol
Appearance White to off-white solid

Core Application: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of complex biaryl structures.[6] The primary challenge when using electron-deficient boronic acids is the potential for homocoupling, an undesired side reaction where two boronic acid molecules couple with each other.[7]

Workflow for Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction Conditions A (3-Fluoro-4-(MOM)O-Ph)B(OH)₂ C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl Halide (Ar-X) B->C D MOM-Protected Biaryl Product C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).[2]

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas like argon or nitrogen for 15-20 minutes. Rigorous exclusion of oxygen is critical to minimize homocoupling.[7]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2] Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it avoids an in-situ reduction step that might promote homocoupling.[7]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Troubleshooting & Optimization
ProblemProbable CauseSuggested Solution
Low Yield / No Reaction Inactive catalyst; Inefficient transmetalation.Use a modern, air-stable precatalyst (e.g., G3/G4 palladacycles). Switch to a stronger base like Cs₂CO₃ or K₃PO₄ to promote boronate formation. Increase reaction temperature.[8][9]
High Homocoupling Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Use a Pd(0) catalyst source directly.[7][10]
Boronic Acid Decomposition Protodeboronation (hydrolysis).Use milder bases like KF. For highly sensitive substrates, consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester.[8][9]

Core Application: C-N/C-O Bond Formation via Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds, offering a powerful alternative to palladium-catalyzed methods.[11] It is often performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[12][13]

Protocol: General Procedure for Chan-Lam N-Arylation
  • Reagent Preparation: To a flask, add the amine or phenol (1.0 eq.), this compound (1.5 eq.), and a copper catalyst, typically Cu(OAc)₂ (1.0 eq. for stoichiometric or 10-20 mol% for catalytic).[14]

  • Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or methanol. Add a base like pyridine or triethylamine (2.0 eq.). For many Chan-Lam reactions, pyridine can serve as both the base and a ligand.[11]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often open to the air, as oxygen can facilitate the catalytic cycle.[12]

  • Monitoring: Track the reaction's progress by TLC or LC-MS. Reactions can take several hours to days to reach completion.[11]

  • Work-up: Filter the reaction mixture through a pad of celite or silica gel to remove copper salts, eluting with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Post-Coupling Modification: MOM-Ether Deprotection

Once the desired C-C or C-N/C-O bond has been formed, the final step is typically the removal of the MOM protecting group to reveal the free phenol. This is most commonly achieved through acid-catalyzed hydrolysis.[5]

Workflow for MOM Deprotection

G cluster_reaction Deprotection Conditions A MOM-Protected Product B Acidic Conditions (e.g., HCl/MeOH or TFA/DCM) A->B Acetal Hydrolysis C Final Phenolic Product B->C

Caption: MOM-ether deprotection workflow.

Mechanism Insight: Acid-Catalyzed Deprotection

The deprotection proceeds via acid-catalyzed hydrolysis of the acetal. The acid protonates one of the ether oxygens, making it a good leaving group. This initiates cleavage of the C-O bond, ultimately releasing the free alcohol/phenol, formaldehyde, and methanol.[5]

Protocol 1: Standard Acidic Deprotection (HCl/Methanol)

This method is robust and widely used for substrates stable to strong acid.

  • Dissolution: Dissolve the MOM-protected compound (1.0 eq.) in methanol (MeOH).

  • Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl).[4]

  • Reaction: Stir the solution at room temperature or gently heat (e.g., reflux) to accelerate the reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once complete, neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 2: Alternative Deprotection (TFA/DCM)

For substrates sensitive to aqueous conditions, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[5]

  • Dissolution: Dissolve the MOM-protected compound (1.0 eq.) in DCM.

  • Acid Addition: Add TFA (e.g., in a 15:1 DCM/TFA solution) at room temperature.[5]

  • Reaction: Stir for several hours (e.g., 12 h) until completion is observed by TLC.

  • Work-up: Dilute the reaction mixture with DCM and carefully quench with saturated aqueous NaHCO₃.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with DCM, and follow the purification steps outlined in Protocol 1.[5]

Considerations for Deprotection
  • Lewis Acids: For substrates with other acid-labile groups, milder conditions using Lewis acids like ZnBr₂ or ZrCl₄ may be employed.[15][16][17]

  • Chemoselectivity: The MOM group can often be removed selectively in the presence of other protecting groups. For instance, a ZnBr₂/n-PrSH system can cleave MOM ethers without affecting TBDPS or acetate groups.[16]

Deprotection Methods Comparison Table:

MethodReagentsSolventTemperatureKey Advantages
Standard Acidic conc. HCl (cat.)MethanolRT to RefluxCommon, inexpensive reagents.[4]
Anhydrous Acidic TFADCMRTGood for water-sensitive substrates.[5]
Lewis Acid ZnBr₂, n-PrSHDCM0 °C to RTFast and highly selective for acid-sensitive molecules.[16]
Lewis Acid ZrCl₄IsopropanolRefluxEffective and can be chemoselective.[15]

Conclusion

This compound is a highly effective reagent for constructing complex molecular frameworks. By selecting appropriate palladium- or copper-based coupling conditions, researchers can reliably form C-C and C-N/C-O bonds. The subsequent deprotection of the MOM ether is a straightforward process that can be tailored with various acidic protocols to accommodate a wide range of functional groups, ultimately providing access to valuable 3-fluorophenol derivatives for drug discovery and materials science applications.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, August 2). Methoxymethyl ether. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ResearchGate. (2006). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

  • American Chemical Society Publications. (2019, November 22). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]

  • Thieme Chemistry. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2011). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

  • Oocities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from [Link]

  • ResearchGate. (2020, September 4). (PDF) Chan–Evans–Lam N 1-(het)arylation and N 1-alkеnylation of 4-fluoroalkylpyrimidin-2(1 H )-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 6). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, when using (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. This versatile building block is valuable for introducing a functionalized fluoro-aromatic motif, but its unique electronic and structural features can present distinct challenges.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues and optimize your reaction conditions for improved success.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses the most common and critical issue encountered with this reagent: poor conversion to the desired biaryl product.

Q: Why is my Suzuki coupling with this compound resulting in a low yield?

A: Low yields with this specific boronic acid are common and typically stem from a combination of its inherent chemical properties. The molecule contains two electron-withdrawing groups (EWGs)—a fluorine atom and a MOM-protected phenol—which significantly influence its reactivity.[2] The primary causes of failure are often competing side reactions that consume the starting material or slow down the productive catalytic cycle.

The most probable causes are:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by base and accelerated for electron-deficient arylboronic acids like this one.[3][4] The presence of water and elevated temperatures can exacerbate this issue.

  • MOM Protecting Group Instability: The methoxymethyl (MOM) ether is an acetal, which can be unstable under certain conditions. While generally resistant to bases, it can be cleaved under strongly acidic conditions or even by Lewis acids.[5][6] If your reaction conditions generate acidic species or if the starting materials are contaminated with acid, you may be losing the protecting group, leading to complex reaction mixtures.

  • Slow Transmetalation: The Suzuki catalytic cycle's rate-determining step is often transmetalation, where the organic group is transferred from boron to the palladium center.[2] The EWGs on your boronic acid reduce the nucleophilicity of the aryl ring, which can significantly slow this transfer, allowing side reactions like protodeboronation to dominate.[2]

  • Homocoupling: This side reaction forms a symmetrical biaryl by coupling two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture and consumes your boronic acid, reducing the yield of the desired product.[7][8]

Below is a diagram illustrating the primary decomposition pathways that compete with the desired Suzuki coupling.

sub (3-Fluoro-4-(MOM)O-Ph)B(OH)2 prod Desired Biaryl Product sub->prod Suzuki Coupling (Productive Pathway) side1 Protodeboronation Product (1-Fluoro-2-(MOM)O-Benzene) sub->side1 Protodeboronation (Base, H₂O, Heat) side2 MOM Cleavage Product (2-Fluoro-4-hydroxyphenyl)boronic acid sub->side2 MOM Group Cleavage (Acidic Conditions) side3 Homocoupling Product sub->side3 Homocoupling (O₂, Pd(II))

Caption: Key reaction pathways for this compound.

To improve your yield, you must select conditions that favor the productive Suzuki coupling pathway over these competing side reactions. This involves careful selection of the catalyst, base, solvent, and temperature.

Frequently Asked Questions (FAQs)

Q: How can I minimize protodeboronation?

A: Since protodeboronation is a major issue, especially for electron-deficient systems, several strategies can be employed:[3][9][10]

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or Cs₂CO₃ to milder inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride sources like CsF or KF, which are known to be effective while minimizing this side reaction.[11][12]

  • Anhydrous or Biphasic Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Using a carefully controlled amount of water in a biphasic system (e.g., Toluene/H₂O) or switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can significantly suppress protodeboronation.[13] The MIDA boronate is particularly stable and can be used in sequential couplings.[8]

  • Accelerate the Catalytic Cycle: Using a highly active catalyst system that promotes rapid transmetalation can help the desired reaction outcompete the decomposition pathway.[4]

Q: Is the MOM protecting group stable? How can I check for its cleavage?

A: The stability of the MOM group is a valid concern. Standard Suzuki conditions are typically basic, which the MOM group tolerates well. However, issues can arise from:

  • Acidic Impurities: Ensure your aryl halide, boronic acid, and solvent are free from acidic impurities.

  • Lewis Acidity: Some palladium complexes or additives could exhibit Lewis acidity, potentially catalyzing deprotection.

  • High Temperatures: Prolonged heating at very high temperatures (>120 °C) might contribute to degradation.

To check for cleavage: Run a control reaction with only the this compound, base, catalyst, and solvent (without the aryl halide) under your planned reaction conditions. After a set time, analyze the mixture by LC-MS or TLC. The appearance of (2-Fluoro-4-hydroxyphenyl)boronic acid or its decomposition products would confirm MOM group instability.

Q: What is the best catalyst and ligand for this coupling?

A: For challenging substrates that are electron-deficient and sterically hindered, the choice of catalyst and ligand is critical.[14][15]

  • Bulky, Electron-Rich Ligands: Traditional catalysts like Pd(PPh₃)₄ may be insufficient. Modern biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are highly recommended.[14][15] These ligands create a bulky, electron-rich palladium center that accelerates both oxidative addition and the crucial transmetalation step.

  • Palladium Precatalysts: Using air-stable palladium precatalysts (e.g., XPhos Pd G2 or G3) can provide more consistent and reproducible results compared to generating the active Pd(0) species in situ.[4][15] These precatalysts are designed to rapidly generate the active catalyst, which is beneficial when using unstable boronic acids.[4]

Q: Which base should I use, and how much?

A: The base plays a crucial role in activating the boronic acid for transmetalation.[11][16] For this sensitive substrate, the choice is a delicate balance.

  • Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It is a moderately strong base that is effective in many challenging couplings and is less aggressive than hydroxides or carbonates, potentially reducing the rate of protodeboronation.[14]

  • Cesium Fluoride (CsF): Fluoride ions have a high affinity for boron and can be very effective at promoting the formation of the reactive trifluoroborate species, often under milder conditions.[12][17]

  • Stoichiometry: Typically, 2-3 equivalents of the base are used. Using a large excess is generally not beneficial and may increase the rate of side reactions.

The following diagram provides a logical workflow for troubleshooting your reaction.

start Low Yield Observed check1 Analyze Crude Reaction: - Starting Materials Present? - Side Products Formed? start->check1 sm_present Yes, SMs remain check1->sm_present sm_absent No, SMs consumed check1->sm_absent action1 Issue: Slow Reaction / Deactivated Catalyst Solution: 1. Switch to Buchwald ligand (XPhos, SPhos). 2. Use a Pd Precatalyst (G2/G3). 3. Increase temperature moderately (80-100 °C). 4. Increase reaction time. sm_present->action1 action2 Issue: Boronic Acid Decomposition (Protodeboronation / Homocoupling) Solution: 1. Switch to milder base (K₃PO₄, CsF). 2. Ensure rigorous inert atmosphere. 3. Use boronate ester (Bpin). 4. Lower reaction temperature. sm_absent->action2 end Optimized Yield action1->end action2->end

Caption: A logical troubleshooting workflow for low-yield Suzuki couplings.

Recommended Protocols & Methodologies

Data Summary: Recommended Starting Conditions

For a challenging coupling involving this compound, consider the following conditions as a robust starting point.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable precatalyst that rapidly generates a highly active Pd(0) species, promoting fast catalysis to outcompete decomposition.[4][15]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand that accelerates oxidative addition and transmetalation for electron-deficient substrates.[14]
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective base that is less harsh than carbonates or hydroxides, helping to minimize protodeboronation.[14][16]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O (10:1)A biphasic system with minimal water can facilitate base dissolution and boronate formation without excessive protodeboronation.[15]
Temperature 80 - 100 °CBalances reaction rate with substrate stability. Avoid excessively high temperatures to protect the MOM group and minimize decomposition.[18]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated homocoupling and catalyst deactivation.[18]
Protocol 1: Optimized Suzuki Coupling Procedure

This protocol is designed to maximize the yield of the desired product by minimizing side reactions.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with dry argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[18]

  • Degassing (Optional but Recommended): For maximum oxygen removal, perform three freeze-pump-thaw cycles.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Boronic Acid Stability Test

Use this protocol to determine if your boronic acid is degrading under the reaction conditions.

  • Follow steps 1-4 of Protocol 1, but do not add the aryl halide .

  • Heat the mixture at the intended reaction temperature (e.g., 90 °C) for the planned reaction duration (e.g., 6-12 hours).

  • After heating, cool the mixture to room temperature.

  • Quench carefully with a pH 7 buffer solution and extract with ethyl acetate.

  • Analyze the organic extract by LC-MS or ¹H NMR to check for the presence of the protodeboronated product (1-fluoro-2-(methoxymethoxy)benzene) or the MOM-deprotected boronic acid. Significant formation of these byproducts indicates that your reaction conditions are too harsh for the substrate.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps. For your substrate, the Transmetalation step is often the bottleneck.

pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Often Rate-Limiting) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex rboh Ar'-B(OH)₂ (Boronic Acid) rboh->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19]

By carefully selecting reaction parameters to accelerate the transmetalation step while minimizing conditions that promote substrate decomposition, you can significantly improve the yield and success of your Suzuki coupling with this compound.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Various Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Nakano, D., Hibi, M., Nagao, Y., & Fujioka, H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Darses, S., & Genêt, J. P. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Benchchem. The Strategic Role of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Advanced C-C Bond Formation - Benchchem.

Sources

Technical Support Center: Troubleshooting Homocoupling of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common and often problematic side reaction of boronic acid homocoupling. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reaction outcomes, increase yields, and simplify purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the homocoupling of this compound.

Q1: What is homocoupling, and why is it a particular concern with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In this case, it produces 4,4'-bis(methoxymethoxy)-3,3'-difluorobiphenyl. This is highly undesirable as it consumes your valuable boronic acid, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to structural similarities.[1]

This compound is particularly susceptible to this side reaction because it is an electron-deficient arylboronic acid. The presence of the electron-withdrawing fluorine atom on the phenyl ring increases its propensity to undergo homocoupling, especially under suboptimal reaction conditions.[2][3]

Q2: What are the primary mechanistic causes of this side reaction?

A2: There are two principal drivers for boronic acid homocoupling:

  • Presence of Dissolved Oxygen: This is the most common culprit. The active Pd(0) catalyst can react with dissolved oxygen (O₂) to form a palladium peroxo complex. This peroxo species is a key intermediate that facilitates the oxidative coupling of two boronic acid molecules, ultimately leading to the homodimer and regenerating a Pd(0) species.[4][5][6][7] Therefore, the rigorous exclusion of oxygen is paramount for suppressing this pathway.[6][8]

  • Presence of Palladium(II) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), these species can react directly and stoichiometrically with the boronic acid.[4][6] This reaction produces the homocoupled dimer and reduces the Pd(II) to the active Pd(0) required for the main catalytic cycle. While this in-situ reduction can initiate the desired reaction, it inherently generates the homocoupled byproduct.[4]

Q3: How does my choice of palladium precatalyst affect homocoupling?

A3: The choice of the palladium source is a critical decision that directly impacts the potential for homocoupling.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable, and convenient. However, as explained in Q2, their necessary in-situ reduction to Pd(0) can proceed via a pathway that consumes two equivalents of your boronic acid to form the homodimer.[4][6]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts can directly enter the catalytic cycle without needing a reduction step.[4] By using a Pd(0) source, you can often significantly reduce the amount of homocoupling that occurs at the start of the reaction.[9] However, these catalysts are often more sensitive to air and require careful handling under an inert atmosphere.

Q4: What is the role of the ligand in suppressing the formation of the homodimer?

A4: Ligands are not merely spectators; they play a crucial role in modulating the catalyst's reactivity and stability. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, other Buchwald-type biaryl phosphines, or P(t-Bu)₃) is a key strategy to minimize homocoupling.[2][9] These ligands accelerate the key steps of the desired Suzuki-Miyaura cycle: oxidative addition and, most importantly, reductive elimination.[10] By making the primary catalytic cycle kinetically more favorable and efficient, the desired cross-coupling reaction can effectively outcompete the slower, undesired homocoupling pathway.

Q5: Is the methoxymethoxy (MOM) protecting group stable under typical Suzuki conditions?

A5: Yes, the MOM group, which is an acetal, is generally stable under the neutral to basic conditions typically employed in Suzuki-Miyaura reactions.[11] However, it is labile under acidic conditions.[12][13][14] Caution should be exercised during the reaction workup. Quenching with even mildly acidic solutions like saturated ammonium chloride could potentially lead to partial deprotection.[12] Furthermore, silica gel used for column chromatography is inherently acidic and can cause the removal of the MOM group during purification.[12] If deprotection is observed, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative purification medium like neutral alumina.

Section 2: Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving issues with homocoupling in your experiments.

Problem: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, indicating high homocoupling.

Below is a logical decision tree to help you troubleshoot the issue.

G start High Homocoupling Detected q1 Is your inert atmosphere protocol stringent enough? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unsure q1->a1_no Improve Protocol q2 What is your Palladium source? a1_yes->q2 sol1 ACTION: Enhance Degassing. - Sparge solvent with Ar/N₂ for 30+ min. - Perform 3x Freeze-Pump-Thaw cycles for highly sensitive reactions. - Maintain positive inert gas pressure. a1_no->sol1 sol1->q2 a2_pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) q2->a2_pd2 a2_pd0 Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) q2->a2_pd0 sol2 ACTION: Minimize Pd(II) Effects. 1. Switch to a Pd(0) precatalyst. 2. If using Pd(II), add a mild reducing agent like potassium formate (1-2 eq.). a2_pd2->sol2 q3 Are your reaction conditions (ligand, base, solvent) optimized? a2_pd0->q3 sol2->q3 sol3 ACTION: Screen Reaction Parameters. - Ligand: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). - Base: Screen stronger bases (K₃PO₄, Cs₂CO₃). - Solvent: Test common systems (Toluene, Dioxane, THF, often with water). q3->sol3 end Homocoupling Minimized sol3->end

Caption: A troubleshooting decision tree for mitigating homocoupling.

Section 3: Data & Protocols
Table 1: Key Factors Influencing Homocoupling & Recommended Actions
FactorImpact on HomocouplingRecommended Action & Rationale
Atmosphere High Impact. Dissolved O₂ is a primary promoter of homocoupling via a palladium peroxo intermediate.[5][7]Rigorous Degassing. Sparge solvents with Ar or N₂ for at least 30 minutes or use freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6][9]
Palladium Source High Impact. Pd(II) precatalysts can cause stoichiometric homocoupling during their initial reduction to active Pd(0).[4][6]Use Pd(0) Precatalysts. Employ sources like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic reduction step. If using Pd(II), add a mild reducing agent like potassium formate.[6][9][15]
Ligand Choice Medium-High Impact. Suboptimal ligands lead to a slow catalytic cycle, allowing the homocoupling side reaction to compete.Use Bulky, Electron-Rich Ligands. Ligands like SPhos, XPhos, or P(t-Bu)₃ accelerate the desired cross-coupling, making it kinetically dominant over homocoupling.[2][9]
Base Medium Impact. The base is essential for activating the boronic acid.[16][17] An inappropriate choice can lead to poor reaction rates.Screen Effective Bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure adequate solubility, sometimes by using an aqueous solution.[9][18]
Solvent Medium Impact. The solvent affects the solubility of all components and the stability and activity of the catalyst.[19][20][21]Select Appropriate Solvents. Aprotic solvents like toluene, 1,4-dioxane, or THF, often with a small amount of water to dissolve the base, are common and effective starting points.[18]
Optimized Experimental Protocol to Minimize Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

1. Reagent Preparation and Inert Atmosphere Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

2. Solvent Degassing and Addition:

  • In a separate flask, degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for at least 30 minutes.

  • Using a cannula or a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid reagents.

3. Catalyst and Ligand Addition:

  • In a separate small vial or glovebox, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Briefly remove the septum from the main reaction flask and add the catalyst and ligand quickly under a positive flow of argon. Alternatively, add the catalyst/ligand as a solution in a small amount of degassed solvent.

4. Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The optimal temperature may require screening.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent on-column deprotection of the MOM group.

Section 4: Mechanistic Diagrams

The following diagrams illustrate the key chemical pathways discussed in this guide.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar' L₂ ArPdX->ArPdArB Transmetalation (Ar'B(OH)₂ + Base) ArPdArB->Pd0 Reductive Elimination ArAr_product Ar-Ar' ArPdArB->ArAr_product Homocoupling_Cycle cluster_side Oxygen-Mediated Homocoupling Pathway Pd0 Pd(0)L₂ PdO2 (η²-O₂)Pd(II)L₂ Pd0->PdO2 + O₂ ArPdOH Ar-Pd(II)-OH L₂ PdO2->ArPdOH + ArB(OH)₂ ArPdAr Ar-Pd(II)-Ar L₂ ArPdOH->ArPdAr Transmetalation (+ ArB(OH)₂) ArPdAr->Pd0 Reductive Elimination ArAr_product Ar-Ar (Dimer) ArPdAr->ArAr_product

Sources

Technical Support Center: Purification of Products from (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of your reaction products, ensuring high purity and yield.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the preparation of complex biaryl structures prevalent in pharmaceuticals.[1][2][3] However, the purification of the resulting products can present unique challenges due to the presence of the fluorine atom and the methoxymethyl (MOM) protecting group. This guide is designed to address these specific challenges with practical, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of products from reactions involving this compound.

Issue 1: Low Yield of Desired Product After Purification

Question: I performed a Suzuki-Miyaura coupling reaction and after purification by column chromatography, my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low recovery after purification can stem from several factors, from the reaction work-up to the chromatography conditions.

Potential Causes & Solutions:

  • Incomplete Reaction or Side Reactions:

    • Homocoupling: Electron-deficient boronic acids like the one can be prone to homocoupling, forming a symmetrical biaryl byproduct that can be difficult to separate from the desired product, leading to yield loss during purification.[4] To minimize this, ensure rigorous exclusion of oxygen from your reaction mixture and consider using a Pd(0) catalyst source.[4]

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base, leading to a deboronylated starting material impurity.[5]

    • MOM Group Cleavage: The MOM ether is sensitive to acidic conditions.[6][7][8] If your reaction conditions or work-up involve even mild acidity, you may be cleaving the protecting group, leading to a more polar, and potentially water-soluble, undesired product.

  • Suboptimal Work-up Procedure:

    • Aqueous Work-up: A standard aqueous work-up is typically performed to remove water-soluble impurities.[9][10] However, if your desired product has some water solubility, you may be losing it to the aqueous layer. To mitigate this, back-extract the aqueous layer with your organic solvent a few times.

  • Improper Chromatography Technique:

    • Co-elution: Your desired product may be co-eluting with impurities. Experiment with different solvent systems for your column chromatography to improve separation.[4] A gradient elution is often more effective than an isocratic one.

    • Product Adsorption on Silica Gel: Boronic acids and their derivatives can sometimes adhere strongly to silica gel.[11] While your product is likely less polar than the starting boronic acid, residual starting material or polar byproducts can streak and contaminate fractions. Consider using neutral alumina as the stationary phase if you suspect strong interactions with silica.[12]

Issue 2: Persistent Impurities in the Final Product

Question: After column chromatography, my NMR spectrum still shows impurities. What are the likely culprits and how can I remove them?

Answer:

Identifying the structure of the impurity is the first step to devising a successful purification strategy.

Common Impurities and Removal Strategies:

ImpurityIdentification (NMR/MS)Purification Strategy
Unreacted this compound Characteristic boronic acid signals in NMR; mass corresponding to the starting material.Boronic acids are weakly acidic. During work-up, a wash with a mild aqueous base (e.g., 1M NaOH or NaHCO3) can extract the boronic acid into the aqueous layer as its boronate salt.[12][13]
Homocoupled Biaryl A symmetrical product with a mass double that of the boronic acid aryl group.This impurity is often structurally similar to the desired product, making chromatographic separation challenging.[4] Fine-tuning the solvent system for flash chromatography is crucial. Recrystallization can also be effective if the solubility profiles of the desired product and the homocoupled byproduct are sufficiently different.[14]
Phenolic byproduct (from MOM deprotection) Absence of the MOM group signals (-OCH2O- and -OCH3) in NMR and a corresponding mass difference. A broad phenolic -OH peak may also be visible.The phenolic compound will be more polar than your desired product. If it co-elutes, a second column with a less polar solvent system might be necessary. Alternatively, a basic wash during work-up can help remove this acidic impurity.
Residual Palladium Catalyst The product may have a grayish or black tint.Filtration of the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.[9][14] For soluble palladium species, specialized scavenger resins can be employed.

Experimental Workflow for Impurity Identification and Removal:

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Methods Analyze NMR & LC-MS of impure product Analyze NMR & LC-MS of impure product Select appropriate purification method Select appropriate purification method Analyze NMR & LC-MS of impure product->Select appropriate purification method Identify Impurity Aqueous Wash (Base) Aqueous Wash (Base) Select appropriate purification method->Aqueous Wash (Base) Acidic Impurities Column Chromatography Column Chromatography Select appropriate purification method->Column Chromatography Multiple Impurities Recrystallization Recrystallization Select appropriate purification method->Recrystallization Solid Product Scavenger Resin Scavenger Resin Select appropriate purification method->Scavenger Resin Palladium

Caption: Decision workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for flash column chromatography of my Suzuki-Miyaura coupling product?

A1: The optimal solvent system will depend on the specific aryl halide used in your reaction. However, a good starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[15] Given the fluorine and MOM-ether moieties, your product will have moderate polarity. Begin with a low percentage of ethyl acetate and gradually increase the polarity (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC) to determine the ideal solvent ratio.

Q2: Can I use recrystallization to purify my product?

A2: Recrystallization is an excellent purification method for solid products, provided you can find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[14][16] Mixtures of solvents, such as hexanes and methanol, can be effective.[14] It is often a matter of empirical testing to find the ideal recrystallization solvent.

Q3: My product seems to be an oil. What are my purification options?

A3: For oily or non-crystalline products, column chromatography is the most common and effective purification technique.[12] If standard silica gel chromatography is not providing adequate separation, consider using reverse-phase chromatography (C18 silica) if your product is sufficiently polar.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for confirming purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of your product and help identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of your product and can detect even trace amounts of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity of your sample.

Q5: What are the key considerations for the work-up of a Suzuki-Miyaura reaction with this compound?

A5: A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.[17] Key considerations include:

  • Avoid Acidic Washes: To prevent cleavage of the MOM protecting group, avoid washing with acidic solutions.[6]

  • Base Wash for Boronic Acid Removal: A wash with a dilute aqueous base can help remove unreacted boronic acid.[12]

  • Filtration: If a heterogeneous catalyst was used, filtering the reaction mixture through Celite® before the aqueous work-up is recommended.[9]

Standard Purification Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of a typical biaryl product from a Suzuki-Miyaura reaction.

1. Preparation of the Crude Sample: a. After the aqueous work-up, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

2. Dry Loading (Recommended): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to the solution. c. Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

3. Column Preparation and Elution: a. Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes). b. Carefully add the dry-loaded sample to the top of the column. c. Begin elution with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (e.g., ethyl acetate). d. Collect fractions and monitor their composition by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Evaporate the solvent under reduced pressure to yield the purified product.

Purification Workflow Diagram:

G cluster_0 Post-Reaction Work-up cluster_1 Chromatography cluster_2 Analysis & Isolation Reaction Mixture Reaction Mixture Aqueous Extraction Aqueous Extraction Reaction Mixture->Aqueous Extraction Dry Organic Layer Dry Organic Layer Aqueous Extraction->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Dry Load onto Silica Dry Load onto Silica Concentrate->Dry Load onto Silica Column Elution Column Elution Dry Load onto Silica->Column Elution Collect Fractions Collect Fractions Column Elution->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A typical purification workflow.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • National Institutes of Health. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Chem-Station. (2014, March 21). Acetal Protective Groups. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. Selective Deprotection of Methylene Acetal and MOM Ether in the Presence of Ketal-Type Protective Groups: Remarkable Effect of TBSOTf. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • GalChimia. (2010, July 1). Hong-Kong Suzuki. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • MDPI. (2023, August 23). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to catalyst poisoning and suboptimal reaction performance.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the primary suspects for catalyst deactivation?

A1: When troubleshooting a stalled Suzuki-Miyaura coupling, several factors related to catalyst poisoning should be considered. The primary suspects are often impurities in the starting materials, inadequate degassing leading to oxidation of the Pd(0) catalyst, or inherent instability of the boronic acid itself.[1] Specifically, with this compound, the presence of the fluoro-substituent and the methoxymethyl (MOM) ether protecting group can introduce unique challenges.

Q2: Can the fluoride atom on the phenyl ring inhibit my palladium catalyst?

A2: Yes, under certain conditions, fluoride ions can inhibit palladium catalysts. While the covalently bound fluorine in the starting material is generally not problematic, the presence of fluoride anions in the reaction mixture, potentially from degradation or impurities, can affect the catalyst's activity.[2] Some studies have shown that excess fluoride can quench the catalytic activity of certain palladium complexes.[2]

Q3: Is the methoxymethyl (MOM) protecting group stable under typical Suzuki coupling conditions? Could it be a source of catalyst poisons?

A3: The MOM group is generally stable under the basic conditions of a Suzuki-Miyaura reaction. However, its stability is not absolute and can be compromised by strong acids.[3][4] If acidic impurities are present or generated in situ, the MOM group can be cleaved. The byproducts of this deprotection, such as formaldehyde or methanol, are not typically considered potent catalyst poisons, but their presence indicates undesirable side reactions that can affect overall yield and purity.

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[5] To minimize this, rigorous degassing of solvents and reaction vessels is crucial. The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.[1]

Section 2: Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Deactivation

This guide provides a systematic approach to identifying and resolving issues of catalyst deactivation in your Suzuki-Miyaura coupling reactions.

Step 1: Assess Starting Material Quality

Impurities in either the boronic acid or the coupling partner are a common source of catalyst poisons.[6]

  • Protocol:

    • Purity Analysis: Analyze your this compound and aryl halide/triflate by NMR and LC-MS to confirm purity.

    • Purification: If impurities are detected, purify the starting materials. Boronic acids can often be purified by recrystallization or by conversion to their diethanolamine adducts, which are typically more stable crystalline solids.[1]

    • Elemental Analysis: In cases of persistent issues, consider elemental analysis to detect trace amounts of catalyst poisons like sulfur.[7]

Step 2: Optimize Reaction Setup and Conditions

Oxygen is a known culprit in the deactivation of palladium catalysts.[1]

  • Protocol:

    • Rigorous Degassing: Degas all solvents thoroughly using methods such as freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere throughout the entire process.

    • Catalyst Handling: Use a fresh, high-quality palladium precatalyst. Older catalysts can have reduced activity. Modern precatalysts, such as G3 or G4 Buchwald precatalysts, are often more robust and efficient.[1]

Step 3: Evaluate Ligand and Base Selection

The choice of ligand and base is critical for an efficient Suzuki-Miyaura coupling, especially with electronically modified substrates.

  • Rationale: The electron-withdrawing nature of the fluorine and the methoxycarbonyl group (if present) can slow down the transmetalation step.[8][9]

  • Recommendations:

    • Ligands: Employ bulky, electron-rich phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to accelerate oxidative addition and reductive elimination.[1]

    • Bases: Use a strong, non-coordinating base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the reactive boronate species.[1][6]

Guide 2: Addressing Issues Related to the MOM Protecting Group

While generally stable, the MOM group can be a source of complications.

Symptom: TLC or LC-MS analysis shows the presence of the deprotected phenol.

This indicates cleavage of the MOM ether, which can occur under acidic conditions.[3][4]

  • Troubleshooting Steps:

    • Check Reagent Acidity: Ensure that your solvents and reagents are free from acidic impurities.

    • Base Quality: Use a high-purity, anhydrous base. Some lower-grade bases may contain acidic contaminants.

    • Alternative Protection: If MOM group lability remains an issue, consider a more robust protecting group for the phenol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow cluster_purity Purity Issues cluster_degassing Oxygen Contamination cluster_catalyst Catalyst System Optimization start Low or No Product Yield check_purity Assess Starting Material Purity start->check_purity purify_reagents Purify Starting Materials (Recrystallization, Chromatography) check_purity->purify_reagents Impurities Detected purity_ok Purity is High check_purity->purity_ok No Impurities check_degassing Verify Rigorous Degassing improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_degassing->improve_degassing Homocoupling Observed degassing_ok Degassing is Sufficient check_degassing->degassing_ok No Homocoupling check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand optimize_base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) check_catalyst->optimize_base use_precatalyst Switch to a Modern Precatalyst (e.g., G3/G4 Buchwald) check_catalyst->use_precatalyst purify_reagents->check_degassing purity_ok->check_degassing improve_degassing->check_catalyst degassing_ok->check_catalyst end Successful Reaction optimize_ligand->end optimize_base->end use_precatalyst->end

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Section 3: Data and Protocols

Table 1: Recommended Reaction Conditions for this compound
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts offer improved stability and reproducibility.[1]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands accelerate the rate-limiting steps of the catalytic cycle.[1]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Strong bases are often necessary to facilitate the transmetalation of electron-deficient boronic acids.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically 10:1)Aprotic solvents with a small amount of water are standard for Suzuki couplings. Ensure solvents are rigorously degassed.[6]
Temperature 80-110 °CHigher temperatures may be required to overcome the activation barrier for less reactive substrates.[1]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. RSC Publishing.
  • BenchChem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • National Center for Biotechnology Information. (2019).
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
  • BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Reddit. (2024). MOM Deprotection.
  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Accounts of Chemical Research. (2016).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Doyle Group - Princeton University. (2014).
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid (C007B-158705).
  • J&K Scientific. (n.d.). (3-Fluoro-4-methoxyphenyl)boronic acid | 149507-26-6.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ACS Publications. (n.d.).
  • Blago Fund. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). (4-fluoro-3-methoxyphenyl)boronic acid AldrichCPR.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully optimize your coupling reactions.

Troubleshooting Guide

The Suzuki-Miyaura coupling, while a powerful tool for C-C bond formation, can present challenges, especially with substituted boronic acids like this compound. The electronic effects of the fluoro and methoxymethyl (MOM) groups, along with the inherent lability of the boronic acid moiety, necessitate careful optimization of reaction conditions. This section addresses specific issues you may encounter.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inefficient Catalyst Activation or Decomposition: The Pd(0) active species may not be forming efficiently or is decomposing. 2. Inappropriate Base: The base may be too weak to facilitate transmetalation or too strong, leading to side reactions.[1] 3. Poor Solvent Choice: The solvent system may not adequately dissolve all reactants or facilitate the catalytic cycle.[2][3][4] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Catalyst System:     a. Ligand Choice: For electron-rich boronic acids, ligands like SPhos and XPhos can be effective.[5] Consider using pre-formed palladium catalysts (e.g., XPhos Pd G4) for consistency.[6]     b. Catalyst Loading: Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Base Selection:     a. Screen Bases: Start with a moderately strong base like K₂CO₃. If yields are low, consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3][5]     b. Anhydrous Conditions: For sensitive substrates, using an anhydrous base like K₃PO₄ in a dry solvent can be beneficial.[5][7] 3. Solvent System:     a. Aprotic Polar Solvents: Dioxane, THF, or DMF, often with a small amount of water, are standard choices.[3][8]     b. Toluene: Can be effective, especially at higher temperatures.[9] 4. Temperature:     a. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C).
Significant Protodeboronation 1. Presence of Water and Strong Base: This combination can lead to the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[10] 2. Prolonged Reaction Time: Longer exposure to basic and aqueous conditions increases the likelihood of protodeboronation.[11] 3. High Temperature: Can accelerate the rate of protodeboronation.1. Minimize Water:     a. Anhydrous Conditions: Use anhydrous solvents and a base like K₃PO₄.[5]     b. Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester, which can be used in anhydrous conditions.[8][11] 2. Base and Reaction Time:     a. Milder Base: A weaker base like NaHCO₃ may be sufficient and can reduce the rate of protodeboronation.[5]     b. Optimize Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. 3. Use of Fluoride: Cesium fluoride (CsF) can sometimes promote the coupling while minimizing protodeboronation.[12]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[8] 2. Inefficient Reductive Elimination: If the reductive elimination step is slow, the palladium intermediate may react with another boronic acid molecule.1. Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 20-30 minutes).[7] 2. Ligand Choice: Bulky, electron-rich ligands can promote reductive elimination and disfavor homocoupling.[5]
Cleavage of MOM Protecting Group 1. Acidic Conditions: The methoxymethyl (MOM) ether is an acetal and is labile to acidic conditions.[13][14] While Suzuki couplings are typically basic, acidic impurities or generation of acidic byproducts can cause deprotection.1. Ensure Basic Conditions: Use a sufficient excess of base. 2. Purification: Be mindful of the pH during aqueous workup and purification. Avoid strongly acidic conditions. Neutralize any acidic washes promptly. 3. Alternative Protecting Groups: If MOM group lability is a persistent issue, consider more robust protecting groups for the phenol.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Check Catalyst System (Pd source, ligand) start->check_catalyst optimize_base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->optimize_base optimize_solvent Optimize Solvent (Dioxane/H₂O, Toluene) optimize_base->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp protodeboronation Side Reaction: Protodeboronation? increase_temp->protodeboronation homocoupling Side Reaction: Homocoupling? protodeboronation->homocoupling If no use_anhydrous Use Anhydrous Conditions (K₃PO₄, dry solvent) protodeboronation->use_anhydrous Yes mom_cleavage Side Reaction: MOM Cleavage? homocoupling->mom_cleavage If no degas_thoroughly Thoroughly Degas (Ar/N₂ sparging) homocoupling->degas_thoroughly Yes check_ph Check pH During Workup (Avoid acid) mom_cleavage->check_ph Yes success Successful Coupling mom_cleavage->success If no milder_base Use Milder Base (NaHCO₃) use_anhydrous->milder_base milder_base->success degas_thoroughly->success check_ph->success

Caption: A decision-making flowchart for troubleshooting the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling?

A1: The base plays a critical role in the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. The base also helps in the regeneration of the active Pd(0) catalyst.[1][15]

Q2: Why is protodeboronation a common side reaction with this boronic acid?

A2: this compound has both an electron-withdrawing fluorine and an electron-donating methoxymethoxy group. While electron-withdrawing groups can sometimes stabilize the C-B bond, the overall electronic nature and the presence of ortho/para directing groups can influence the susceptibility to protodeboronation, especially under basic, aqueous conditions.[10][11]

Q3: Can I use a boronic ester instead of the boronic acid?

A3: Yes, using a boronic ester, such as a pinacol ester, is a common strategy to improve stability and reduce protodeboronation.[8][11] Boronic esters are generally more stable to storage and can be used under anhydrous conditions. However, the reaction may still require the presence of a base to facilitate transmetalation.

Q4: How does the fluorine substituent affect the reactivity?

A4: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the phenyl ring. This can slow down the rate of transmetalation, which is often the rate-determining step in the Suzuki-Miyaura coupling.[16][17] However, it can also increase the Lewis acidity of the boron, potentially facilitating the formation of the boronate complex.

Q5: My reaction is very slow. What are the first things I should try to optimize?

A5: For a slow reaction, the primary parameters to adjust are the temperature and the base. Increasing the temperature will generally increase the reaction rate.[9] If that is not sufficient, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often accelerate the reaction.[3][5]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use by bubbling with argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow setup 1. Combine Reactants: Aryl Bromide, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat Reaction Mixture (90-100 °C) catalyst->heat monitor 6. Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup 7. Aqueous Workup monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Sources

Technical Support Center: Troubleshooting Deboronation of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a vital building block in contemporary organic synthesis, particularly valued for its role in constructing complex molecular architectures in pharmaceutical and materials science. Its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is extensive. However, a significant challenge often encountered is the undesired side reaction of deboronation (also known as protodeboronation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can drastically lower the yield of the desired product and introduce purification complexities.

This guide serves as a comprehensive troubleshooting resource, offering a structured approach to diagnose and mitigate the deboronation of this compound. By integrating mechanistic insights with practical, field-tested solutions, this document aims to empower researchers to optimize their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of 2-fluoro-1-(methoxymethoxy)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is the primary cause?

A1: The formation of this byproduct is a classic indicator of protodeboronation of your starting material, this compound. This is a prevalent side reaction where the boronic acid functional group is substituted by a hydrogen atom from a proton source within the reaction medium.[1][2]

Underlying Mechanism:

Protodeboronation can proceed via multiple pathways, heavily influenced by the specific reaction conditions. The generally accepted mechanism involves the protonolysis of the carbon-boron bond. The rate of this undesired reaction is highly sensitive to the pH of the medium, the presence of water, and the reaction temperature. Both acidic and basic conditions can promote this side reaction.[1][3][4] In the context of the typically basic Suzuki-Miyaura coupling, the formation of the more reactive arylboronate anion can accelerate deboronation.[2][4]

Key Factors Influencing Protodeboronation:

  • Acidity/Basicity (pH): Extreme pH conditions, both acidic and basic, can facilitate deboronation. The choice and concentration of the base in Suzuki-Miyaura reactions are therefore critical.

  • Temperature: Elevated reaction temperatures can significantly increase the rate of deboronation.

  • Solvent: Protic solvents, such as water and alcohols, can serve as proton donors, thereby promoting the unwanted reaction.

  • Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand can influence the competition between the desired cross-coupling and the undesired deboronation.

Troubleshooting Workflow:

Caption: A decision-tree workflow for troubleshooting deboronation.

Q2: I suspect my this compound is degrading during storage. How can I verify its purity, and what are the best practices for storage?

A2: Arylboronic acids are susceptible to degradation, primarily through the formation of cyclic anhydrides known as boroxines via dehydration. This can impact their reactivity and stoichiometry in subsequent reactions.

Purity Assessment:

  • ¹H NMR Spectroscopy: This is the most direct method for assessing purity. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of broad or complex aromatic signals that deviate from the expected sharp peaks can indicate the formation of boroxine or other impurities. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is useful for identifying the parent boronic acid, the deboronated byproduct, and the corresponding boroxine.

Optimal Storage Conditions:

To ensure the longevity and reactivity of your boronic acid, adhere to the following storage guidelines:

ConditionRecommendationRationale
Temperature 2-8 °CSlows down potential degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerPrevents moisture ingress and light-induced degradation.
Q3: Is it possible for the methoxymethyl (MOM) protecting group to be cleaved under my reaction conditions, and how can I prevent this?

A3: Yes, the MOM group is an acetal and is known to be labile under acidic conditions.[5][6][7][8] While Suzuki-Miyaura couplings are typically performed under basic conditions, localized changes in pH or the use of certain additives could lead to unintended deprotection.

Mechanism of MOM Group Cleavage:

The cleavage of the MOM group is an acid-catalyzed hydrolysis. A proton source protonates one of the ether oxygens, which leads to the formation of a resonance-stabilized oxocarbenium ion and methanol. A subsequent reaction with water yields the deprotected phenol, formaldehyde, and another equivalent of methanol.

Preventative Measures:

  • Rigorous pH Control: Ensure that the reaction medium remains basic throughout the process. The use of a suitable buffer can be advantageous.

  • Anhydrous Conditions: Since water is a key reactant in the final hydrolysis step, conducting the reaction under strictly anhydrous conditions can effectively suppress MOM group cleavage, even in the presence of trace acidity.

  • Avoid Lewis Acids: Be mindful that some additives or impurities can act as Lewis acids and promote MOM group cleavage.

Experimental Protocols

Protocol 1: A General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the aryl halide coupling partner (1.2 equivalents), and a carefully selected base (e.g., K₃PO₄, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and any additional ligand if required.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via cannula.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to thoroughly remove dissolved oxygen.

  • Reaction Execution: Heat the reaction to a moderate temperature (e.g., 80 °C) and diligently monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Visualizations

G cluster_0 Suzuki-Miyaura Cycle cluster_1 Deboronation Pathway Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Pd(0) Catalyst Pd(0) Catalyst Reductive\nElimination->Pd(0) Catalyst Pd(0) Catalyst->Oxidative\nAddition Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Transmetalation Deboronated\nByproduct Deboronated Byproduct Aryl Boronic Acid->Deboronated\nByproduct H+ Aryl Halide Aryl Halide Aryl Halide->Oxidative\nAddition

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References
  • Caton-D'Andrea, A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Whiting, M. P., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • ACS. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Available at: [Link]

  • Beilstein-Institut. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Suzuki Coupling with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling sterically hindered substrates, particularly substituted aryl halides. In modern synthesis, the construction of complex biaryl and heteroaryl structures is paramount, yet steric congestion around the reaction centers often leads to sluggish reactions, low yields, and undesired side products.

This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond generic protocols and explain the why behind experimental choices, empowering you to rationally design and optimize your challenging coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered when working with sterically demanding aryl halides, such as those bearing ortho- or di-ortho-substituents.

Problem 1: Low to No Conversion with a Di-ortho-Substituted Aryl Bromide

Scenario: You are attempting to couple 2-bromo-1,3-dimethylbenzene with a phenylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) and observing minimal product formation even after prolonged heating.

Core Issue: The primary obstacle is the steric clash at the palladium center during the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky ortho-methyl groups on the aryl bromide hinder the approach of the palladium catalyst, making the initial oxidative addition step extremely slow. Furthermore, once the diarylpalladium(II) intermediate is formed, the steric repulsion between the ortho-substituents impedes the final C-C bond-forming reductive elimination.[1][2]

Solution Pathway:

1. Re-evaluate Your Ligand Choice (Most Critical Factor): The tetrakis(triphenylphosphine)palladium(0) catalyst is often inefficient for sterically demanding substrates.[3] The solution lies in employing specialized ligands that are both bulky and electron-rich.

  • Why Bulky Ligands? A bulky ligand promotes the reductive elimination step. The steric pressure exerted by the ligand on the palladium center forces the two coupled aryl groups to be expelled, regenerating the active Pd(0) catalyst.[4][5]

  • Why Electron-Rich Ligands? An electron-rich ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient C-X bond of the aryl halide.[1][6]

Recommended Ligand Classes:

  • Buchwald-type Biaryl Monophosphine Ligands: These are the gold standard for challenging couplings.[7] Ligands like XPhos , SPhos , and RuPhos have proven highly effective for hindered substrates.[7][8] For extremely demanding couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos have shown exceptional reactivity.[9][10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and possess "flexible steric bulk," making them highly effective catalysts for hindered couplings, sometimes even at room temperature.[7][11][12]

2. Optimize the Base and Solvent System:

  • Base Selection: For hindered couplings, a stronger, non-nucleophilic base is often required. While K₂CO₃ is a common choice, it may not be sufficient.[5] Consider switching to K₃PO₄ or Cs₂CO₃ .[7] In particularly tough cases, a stronger base like potassium tert-butoxide (t-BuOK) can dramatically improve yields, though it requires anhydrous conditions.[7][12]

  • Solvent System: Aprotic solvents are generally preferred. Toluene , dioxane , or tetrahydrofuran (THF) are common choices.[7] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases, but for very sensitive substrates prone to protodeboronation, anhydrous conditions may be necessary.

3. Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, using a well-defined palladacycle precatalyst (e.g., XPhos Pd G2/G3) can lead to more reproducible results and higher activity. These precatalysts are air- and moisture-stable and rapidly form the active monoligated Pd(0) species under reaction conditions.[3][13]

Experimental Protocol Example:
ComponentRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2 - 1.5 equivSlight excess to drive reaction
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable precatalyst for efficient activation
Ligand (Included in precatalyst)Bulky, electron-rich ligand
Base K₃PO₄ (2.0 - 3.0 equiv)Effective base for hindered couplings
Solvent Toluene or DioxaneAnhydrous aprotic solvent
Temperature 80 - 110 °CThermal energy to overcome activation barriers
Problem 2: Significant Protodeboronation of the Boronic Acid

Scenario: You are coupling a sterically hindered aryl halide with an electron-rich or heteroaryl boronic acid. Your main side product is the arene derived from the boronic acid, indicating protodeboronation is outcompeting the desired cross-coupling.

Core Issue: Protodeboronation is a common side reaction where the boronic acid reacts with water or other protic sources, replacing the C-B bond with a C-H bond.[14] This process is often catalyzed by the base and can be accelerated by the palladium complex itself, especially with bulky phosphine ligands.[14] Unstable boronic acids, such as polyfluorophenyl and certain five-membered heteroaryl boronic acids, are particularly susceptible.[13]

Solution Pathway:

1. Modify the Boron Reagent:

  • Boronic Esters (Pinacol or Neopentyl Glycol): Converting the boronic acid to its corresponding pinacol (BPin) or neopentyl glycol ester can increase its stability and reduce the rate of protodeboronation.[15]

  • Potassium Aryltrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are less prone to protodeboronation than their boronic acid counterparts.[16]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be subjected to a slow-release of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[17]

2. Adjust Reaction Conditions:

  • Use Anhydrous Conditions: If possible, switch to strictly anhydrous conditions. Use an anhydrous base like K₃PO₄ and a dry aprotic solvent like toluene or dioxane.

  • Weaker Base: If compatible with the coupling, a weaker base like NaHCO₃ might slow down the base-catalyzed protodeboronation.[5]

  • Lower Temperature & Faster Catalyst: The key is to accelerate the rate of the desired Suzuki coupling so it outpaces decomposition. Using a highly active precatalyst that forms the active Pd(0) species rapidly at a lower temperature can be crucial.[13] This minimizes the time the boronic acid is exposed to harsh conditions before it can engage in the catalytic cycle.

3. Optimize Catalyst System: While bulky ligands are needed for the coupling, they can also promote protodeboronation.[14] This creates a delicate balance. It may be necessary to screen a small panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal balance between promoting the desired C-C bond formation and minimizing the undesired C-B bond cleavage.

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands so critical for coupling sterically hindered aryl halides?

A1: The success of these challenging reactions hinges on balancing the key steps of the catalytic cycle.[1]

  • Oxidative Addition: Electron-rich ligands enhance the electron density of the palladium center, which promotes the cleavage of the C-X bond of the (often less reactive) aryl halide.[1][6]

  • Reductive Elimination: This is often the rate-limiting step for sterically congested substrates.[2] Bulky ligands create steric repulsion in the diarylpalladium(II) intermediate, facilitating the expulsion of the newly formed biaryl product and regenerating the active Pd(0) catalyst.[4] A good ligand provides the right balance of steric and electronic properties to facilitate both of these crucial steps.[1]

Q2: My aryl halide is an aryl chloride. Why is it so much more difficult to couple than an aryl bromide or iodide?

A2: The difficulty follows the bond dissociation energies: C-I < C-Br < C-Cl. The carbon-chlorine bond is significantly stronger and less polarizable than the C-Br or C-I bonds. Consequently, the oxidative addition of an aryl chloride to the Pd(0) center is much slower and requires a more electron-rich catalytic system to proceed efficiently.[6][18] For aryl chlorides, the use of highly electron-donating ligands like Buchwald-type phosphines or N-heterocyclic carbenes is not just beneficial, but often mandatory.[6][7][11]

Q3: Can I use Nickel catalysts for these types of sterically hindered couplings?

A3: Yes, nickel catalysis is a powerful alternative, especially for challenging substrates like aryl chlorides or for C(sp³)-C(sp²) couplings.[19] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium. For instance, specific phosphine ligands have been developed that leverage remote steric hindrance to promote nickel-catalyzed Suzuki couplings that fail with standard palladium systems.[19] Nickel catalysis can be particularly effective for substrates where β-hydride elimination is a competing pathway.

Q4: How does temperature affect sterically hindered Suzuki couplings?

A4: Higher temperatures generally increase reaction rates by providing the necessary activation energy to overcome steric barriers, particularly for the oxidative addition and reductive elimination steps. However, elevated temperatures can also accelerate side reactions like protodeboronation and catalyst decomposition.[14] The optimal temperature is a compromise: high enough to enable the desired coupling at a reasonable rate but low enough to minimize degradation pathways. The use of highly active, thermally stable catalysts can often allow these reactions to be run at lower temperatures, improving the overall outcome. Microwave irradiation has also been employed to rapidly heat reactions, sometimes leading to improved yields and shorter reaction times for hindered substrates.[16][20]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the reaction. For sterically hindered substrates, the Oxidative Addition and Reductive Elimination steps are often the most challenging.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X (Oxidative Addition) pd0->oa_complex Ar-X tm_complex Ar-Pd(II)-Ar' (Transmetalation) oa_complex->tm_complex re_complex Ar-Ar' (Product) tm_complex->re_complex Reductive Elimination re_complex:w->pd0:e

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Optimization

When faced with a low-yielding reaction involving a hindered aryl halide, this workflow can guide your optimization strategy.

Troubleshooting_Workflow start Low Yield with Hindered Aryl Halide ligand Change Ligand: - Buchwald-type (XPhos, SPhos) - NHC Ligand start->ligand Primary Issue: Slow Kinetics boron Modify Boron Reagent: - BPin Ester - BF₃K Salt - MIDA Boronate start->boron Side Reaction: Protodeboronation base Change Base: K₃PO₄, Cs₂CO₃, or t-BuOK (anhydrous) ligand->base No Improvement success Successful Coupling ligand->success Improved Yield precatalyst Use Pre-catalyst (e.g., G2, G3 Palladacycle) base->precatalyst Still Low Conversion base->success Improved Yield precatalyst->success Improved Yield solvent Optimize Solvent/Temp: - Anhydrous Toluene/Dioxane - Adjust Temperature boron->solvent Still Seeing Side Product solvent->precatalyst Still Low Conversion solvent->success Improved Yield

Caption: A decision tree for troubleshooting hindered Suzuki couplings.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. 3

  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem. 7

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. 1

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. 11

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). 21

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. 4

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. 18

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem. 22

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. 19

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. 23

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 9

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 14

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 13

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. 2

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. 12

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. 5

  • The Suzuki Reaction. Chem 115 Myers. 17

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. 15

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 6

  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. 20

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. 10

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed. 16

Sources

Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated phenylboronic acids are invaluable reagents in modern synthetic chemistry, particularly in the pharmaceutical industry, where fluorine incorporation is a key strategy for modulating the metabolic stability and bioavailability of drug candidates. However, these powerful building blocks are often susceptible to a detrimental side reaction known as protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process consumes the boronic acid, leading to reduced yields in cross-coupling reactions and the formation of undesired fluoroarene byproducts.

The high electronegativity of fluorine atoms exacerbates this issue. Electron-withdrawing substituents, like fluorine, can increase the propensity of the aryl group to be displaced by a proton, especially under the basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and ultimately preventing protodeboronation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation?

A1: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[4] This effectively destroys your starting material and generates the corresponding fluoroarene as a byproduct, leading to lower yields of your desired cross-coupled product.[5]

Q2: Why are my fluorinated phenylboronic acids so prone to this reaction?

A2: Fluorine is a strongly electron-withdrawing group. This electronic effect makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonation, which initiates the C-B bond cleavage.[2][6] The stability of fluorinated phenylboronic acids can vary dramatically, with half-lives under basic conditions spanning from milliseconds to months depending on the number and position of fluorine substituents.[1][2]

Q3: How can I tell if protodeboronation is the cause of my low yield?

A3: The primary indicator is the detection of the corresponding fluoroarene (the "deboronated" version of your starting material) in your reaction mixture by analytical techniques like GC-MS or LC-MS. If you observe a significant peak corresponding to this byproduct alongside your unreacted starting materials and desired product, protodeboronation is a likely culprit.[5]

Q4: Is the problem my reagents or my reaction conditions?

A4: It can be both, but conditions are the most common factor. While poor quality or aged boronic acid can be an issue, protodeboronation is highly dependent on reaction parameters.[4] Factors like pH, temperature, solvent, and even the choice of catalyst and ligand can dramatically influence the rate of this side reaction.[5][7]

Mechanistic Overview: The Competing Pathways

Understanding the mechanism is key to prevention. Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[4] For Suzuki-Miyaura reactions, the base-catalyzed pathway is the most relevant.

Under basic conditions, the boronic acid exists in equilibrium with its more reactive anionic boronate form [ArB(OH)₃]⁻.[8] This species can then undergo protonolysis. For highly electron-deficient rings, such as polyfluorinated systems, the mechanism can even involve the generation of a transient aryl anion.[1][9][10] The goal of any preventative strategy is to make the desired cross-coupling reaction kinetically favorable and significantly faster than these decomposition pathways.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation A Ar-X + Pd(0)L_n B [Ar-Pd(II)-X]L_n Oxidative Addition A->B C [Ar-Pd(II)-Ar']L_n Transmetalation B->C + Ar'B(OH)2 / Base D Ar-Ar' + Pd(0)L_n Reductive Elimination C->D F [Ar'B(OH)3]- Boronate Formation D->A Catalyst Regeneration E Ar'B(OH)2 E->F + Base (OH-) G Ar'-H (Fluoroarene Byproduct) F->G + H+ Source (e.g., H2O)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Guide & Preventative Strategies

If you suspect protodeboronation is compromising your reaction, consult the following decision tree and detailed strategies.

Troubleshooting_Workflow start Low Yield & Fluoroarene Byproduct Detected q_base Are you using a strong base (e.g., NaOH, KOH, CsOH)? start->q_base s_base ACTION: Switch to a milder base. - K3PO4, K2CO3, KF - Use finely ground solid. q_base->s_base Yes q_temp Is the reaction temperature high (e.g., > 90 °C)? q_base->q_temp No s_base->q_temp s_temp ACTION: Lower the temperature. - Aim for 60-80 °C. - A highly active catalyst can compensate for lower temp. q_temp->s_temp Yes q_catalyst Is the catalytic turnover slow? q_temp->q_catalyst No s_temp->q_catalyst s_catalyst ACTION: Use a highly active catalyst system. - Modern precatalyst (e.g., G3-palladacycle). - Electron-rich, bulky ligand (e.g., SPhos, XPhos). q_catalyst->s_catalyst Yes q_water Are standard aqueous conditions failing? q_catalyst->q_water No s_catalyst->q_water s_protect ACTION: Use a 'slow-release' strategy. - Convert to a more stable MIDA boronate. - Use anhydrous conditions with a soluble base (TMSOK). q_water->s_protect Yes end Problem Mitigated q_water->end No, re-evaluate s_protect->end

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Optimize the Base and pH

The rate of protodeboronation is highly pH-dependent.[10] While a base is essential for the transmetalation step in the Suzuki-Miyaura cycle, excessively strong bases or high pH can dramatically accelerate boronic acid decomposition.[5][8]

  • The Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment where the concentration of the reactive boronate anion is high, favoring protodeboronation.

  • The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices.[11] In some cases, potassium fluoride (KF) can also be effective. The goal is to find a pH "sweet spot" that is sufficient for transmetalation but does not excessively promote decomposition.

FactorHigh Protodeboronation RiskRecommended ConditionRationale
Base Choice NaOH, KOH, CsOHK₃PO₄, K₂CO₃, KFMilder bases create a less harsh pH environment, slowing the rate of boronate formation and subsequent protonolysis.[5]
Temperature > 90 °C60 - 80 °CLower temperatures decrease the rate of all reactions, but often disproportionately slow the undesired protodeboronation.[5]
Catalyst Slow, inefficient catalystHighly active Pd-precatalyst + bulky, electron-rich ligandA faster catalytic cycle means the boronic acid has less time to decompose before it is productively consumed.[12]
Solvent Protic solvents (H₂O, alcohols)Anhydrous aprotic solvents (Toluene, Dioxane, THF)Eliminating protic sources directly removes the "proton" required for protodeboronation.[13][14]
Accelerate the Cross-Coupling Reaction

The most effective strategy is to ensure the desired Suzuki coupling simply outruns the undesired protodeboronation.

  • The Problem: A slow or inefficient catalyst system allows the sensitive fluorinated phenylboronic acid to remain in the basic reaction mixture for an extended period, giving it more time to decompose.

  • The Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., Buchwald or Fu-type precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically accelerate the rate of the productive cross-coupling.[12] This rapid turnover consumes the boronic acid quickly, minimizing the opportunity for protodeboronation.[5] Paradoxically, some bulky ligands can themselves promote protodeboronation, so careful screening may be required.[7]

Employ a "Slow-Release" Strategy with Protected Boronic Acids

For particularly unstable fluorinated phenylboronic acids, a "slow-release" approach is a powerful technique. This involves using a more stable derivative that, under the reaction conditions, slowly hydrolyzes to release the active boronic acid.

  • The Problem: The free boronic acid is too unstable to survive the reaction conditions long enough for efficient coupling.

  • The Solution: Convert the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be stored on the benchtop.[15][16] Under the aqueous basic conditions of the Suzuki reaction, the MIDA ester slowly hydrolyzes, releasing a low, steady concentration of the free boronic acid. This low concentration ensures that the boronic acid is consumed by the catalyst as soon as it is formed, keeping the rate of protodeboronation to a minimum.[4][12]

Protocol: Conversion to and Use of a MIDA Boronate

Part A: Synthesis of the MIDA Boronate

  • Setup: In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in dimethyl sulfoxide (DMSO).

  • Dehydration: Heat the mixture under vacuum (e.g., at 80-90 °C) to remove water formed during the esterification.

  • Isolation: After completion (monitor by NMR or LC-MS), cool the reaction, dilute with an appropriate organic solvent to precipitate the product, and isolate the solid MIDA boronate by filtration. Wash with cold solvent and dry thoroughly. The MIDA boronate is now a bench-stable reagent.

Part B: Suzuki-Miyaura Coupling with the MIDA Boronate

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).

  • Degassing: Seal the vessel and thoroughly degas the mixture by subjecting it to several vacuum/inert gas (Argon or Nitrogen) cycles.

  • Reaction: Add degassed solvent (e.g., Dioxane/H₂O in a 5:1 ratio) and heat the reaction (e.g., 60-80 °C) with vigorous stirring.[15]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product via column chromatography.

Implement Anhydrous Conditions

The most direct way to prevent protodeboronation is to remove the proton source.

  • The Problem: Water, often added as a co-solvent, is the primary proton source for the decomposition pathway.

  • The Solution: For extremely sensitive substrates, employ strictly anhydrous conditions. This requires using anhydrous solvents (like toluene or THF) and a soluble, non-aqueous base. Potassium trimethylsilanolate (TMSOK) is an excellent choice as it is soluble in many organic solvents and promotes efficient transmetalation of boronic esters without the need for water.[13][14][17] This strategy is particularly effective when using boronic esters (e.g., pinacol or neopentyl glycol esters) instead of free boronic acids.[18][19]

Conclusion

Protodeboronation of fluorinated phenylboronic acids is a significant challenge, but it is surmountable. By understanding the underlying mechanisms and the factors that accelerate this unwanted side reaction, researchers can make rational, informed decisions to mitigate its impact. The strategies outlined in this guide—from optimizing the base and temperature to employing advanced techniques like "slow-release" MIDA boronates and anhydrous conditions—provide a robust toolkit for improving the efficiency and success of cross-coupling reactions with these valuable but sensitive building blocks.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. CORE. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Reeves, J. T., et al. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Pilco-Guachisaca, F. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

  • Cherney, A. H., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • ResearchGate. (2025). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. [Link]

  • Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

  • Adamczyk-Woźniak, A., et al. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Vantourout, J. C., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • LaPorte, A. J., et al. (2023). MIDA and TIDA Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. [Link]

  • Liu, S., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society. [Link]

  • Ting, R., et al. (n.d.). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Scaling Up Suzuki Reactions with (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure robust, scalable, and successful reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in Suzuki reactions, particularly in the context of scaling up.

Q1: What are the primary challenges when scaling up a Suzuki reaction with this compound?

A1: Scaling up any chemical reaction introduces challenges not always apparent at the bench scale. For this specific boronic acid, key considerations include:

  • Reaction Kinetics and Heat Transfer: Exothermic events can become significant at a larger scale, requiring careful temperature control to prevent side reactions or decomposition.

  • Mixing and Mass Transfer: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., with insoluble inorganic bases) is critical for consistent results.

  • Reagent Purity and Handling: The quality of starting materials, including the boronic acid, aryl halide, catalyst, and base, becomes paramount to avoid catalyst deactivation and byproduct formation.

  • Work-up and Purification: Isolating the product from large volumes and removing residual palladium to meet regulatory limits (especially in pharmaceutical applications) requires optimized procedures.[1][2]

Q2: How does the 3-fluoro substituent affect the reactivity of the boronic acid?

A2: The fluorine atom is an electron-withdrawing group, which decreases the electron density on the phenyl ring.[3][4] This can lead to a slower rate of transmetalation, a key step in the Suzuki catalytic cycle.[4] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, which is a crucial intermediate.[4] The overall effect on reaction rate will depend on the specific reaction conditions and the electronic nature of the coupling partner.

Q3: Is the methoxymethyl (MOM) protecting group stable under typical Suzuki reaction conditions?

A3: The MOM group is an acetal, which is generally stable under basic and neutral conditions, making it a suitable protecting group for the phenolic hydroxyl in Suzuki reactions that often employ inorganic bases like carbonates and phosphates.[5] However, it is sensitive to acidic conditions and can be cleaved by a range of Lewis and Brønsted acids.[6][7] It is crucial to avoid acidic workup conditions if the MOM group needs to be retained in the final product.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for reaction development would be:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst system such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[8][9]

  • Ligand: If using a Pd(II) source like Pd(OAc)₂, an electron-rich, bulky phosphine ligand such as SPhos or XPhos is recommended.[9]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[10]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low Reaction Conversion or Stalled Reaction

Q5: My reaction shows low conversion, with significant amounts of starting material remaining. What are the likely causes and how can I fix it?

A5: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Reaction Conversion

Start Low Conversion Observed Catalyst 1. Check Catalyst Activity Start->Catalyst Inactive catalyst? Inert 2. Verify Inert Atmosphere Catalyst->Inert Degassed properly? Base 3. Evaluate Base/Solvent System Inert->Base Solubility issues? Temp 4. Increase Reaction Temperature Base->Temp Insufficient energy? Resolved Reaction Optimized Temp->Resolved

Caption: Systematic troubleshooting for low reaction conversion.

  • Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) catalyst is sensitive to oxidation.[11] Improper handling, poor quality reagents, or insufficient degassing can lead to catalyst deactivation. If using a Pd(II) source, the in-situ reduction to Pd(0) may be inefficient.

    • Solution:

      • Use a Fresh Catalyst: Ensure your palladium source and ligands are of high purity and stored correctly.

      • Employ Pre-catalysts: Consider using air- and moisture-stable palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which are designed for reliable generation of the active Pd(0) species.[8][9]

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]

  • Cause 2: Inefficient Base Activation

    • Explanation: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] If the base is not strong enough, or if it has poor solubility in the reaction medium, this activation step can be the bottleneck.

    • Solution:

      • Switch to a Stronger Base: If using a mild base like NaHCO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[10]

      • Optimize the Solvent System: A mixture of an organic solvent and water often improves the solubility of inorganic bases. Experiment with the solvent ratio (e.g., 4:1 dioxane/water).[10] For anhydrous conditions, consider organic-soluble bases like t-BuOK, but be mindful of potential side reactions.

      • Ensure Good Mixing: On a larger scale, ensure vigorous stirring to maintain a good suspension of the base.

  • Cause 3: Insufficient Reaction Temperature

    • Explanation: The electron-withdrawing nature of the fluoro-substituent on the boronic acid can slow down the transmetalation step, requiring higher thermal energy to proceed at a reasonable rate.[4]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Solvents with higher boiling points like toluene or DMF might be necessary.[13]

      • Microwave Irradiation: For rapid optimization on a small scale, microwave heating can often accelerate the reaction significantly.

Significant Side Product Formation

Q6: I'm observing a significant amount of a byproduct that I suspect is from protodeboronation. How can I minimize this?

A6: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-rich boronic acids or under harsh conditions.[14]

Potential Side Reactions

A This compound Aryl Halide B Desired Cross-Coupling Product A->B Suzuki Coupling (Desired Pathway) C Protodeboronation Product A->C Side Reaction (H₂O, Base) D Homocoupling Product A->D Side Reaction (O₂, Pd(II)) E MOM Deprotection A->E Side Reaction (Acidic Conditions)

Caption: Competing reaction pathways in the Suzuki coupling.

  • Cause and Mitigation:

    • Explanation: This side reaction is often promoted by the presence of water and strong bases.[14] While this compound is not exceptionally electron-rich, prolonged reaction times at high temperatures in aqueous basic media can lead to this undesired outcome.

    • Solutions:

      • Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system with a soluble base like KF or CsF.[9]

      • Minimize Water Content: If an aqueous system is necessary, use the minimum amount of water required to dissolve the base.

      • Use a Milder Base: If feasible for your substrate, a weaker base like NaHCO₃ may reduce the rate of protodeboronation.

      • Convert to a More Stable Boronate Ester: In particularly challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can prevent protodeboronation.[12] These esters can often be used directly in the coupling reaction.[12]

Q7: My reaction is producing a significant amount of homocoupling byproduct. How can I improve selectivity?

A7: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction that reduces yield and complicates purification.[15]

  • Cause and Mitigation:

    • Explanation: Homocoupling is primarily driven by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[15] Electron-deficient boronic acids can also be more susceptible to this pathway.[15]

    • Solutions:

      • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8][15]

      • Use a Pd(0) Catalyst Source: Using a catalyst like Pd(PPh₃)₄ avoids the in-situ reduction of a Pd(II) precatalyst, a step that can sometimes contribute to homocoupling.[15]

      • Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can favor the desired cross-coupling pathway over homocoupling.[9]

Q8: The MOM protecting group is being cleaved during the reaction. How can I prevent this?

A8: While generally stable to the basic conditions of the Suzuki reaction, MOM group cleavage can occur under certain circumstances.

  • Cause and Mitigation:

    • Explanation: The MOM group is an acetal and is labile to acid.[6][7] If any acidic impurities are present in the starting materials or reagents, or if the workup involves an acidic quench, cleavage can occur.

    • Solutions:

      • Ensure High Purity of Reagents: Use high-purity starting materials and solvents to avoid acidic contaminants.

      • Use a Non-Acidic Workup: Quench the reaction with water or a neutral buffer. Avoid acidic solutions like aqueous HCl or NH₄Cl if the MOM group needs to be preserved.

      • Consider an Orthogonal Protecting Group: If MOM cleavage remains an issue, consider a more robust protecting group for the phenol, such as a benzyl (Bn) ether, which is stable to a wider range of conditions but can be removed later by hydrogenolysis.[16]

Scale-Up and Purification Challenges

Q9: I'm having difficulty removing the palladium catalyst after the reaction on a larger scale. What purification strategies are effective?

A9: Residual palladium is a major concern in pharmaceutical synthesis due to strict regulatory limits.[1][2]

  • Effective Palladium Removal Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization The desired product is crystallized from the crude reaction mixture.Can be highly effective if there's a significant solubility difference between the product and Pd species.Palladium can sometimes co-crystallize with the product.[13]
Activated Carbon The crude product solution is treated with activated carbon.Inexpensive and effective for removing a range of Pd species.Can lead to product loss due to adsorption on the carbon surface.
Silica Gel Chromatography Standard column chromatography.Effective for small to medium scale purification.Can be costly and time-consuming for large-scale processes.
Metal Scavengers Treatment with reagents containing functional groups (e.g., thiols, amines) that bind strongly to palladium.[17]Highly selective for palladium, leading to minimal product loss.Can add to the cost of the process.
Aqueous Washes Washing the organic solution of the product with aqueous solutions of reagents like sodium bisulfite or cysteine.[18]Simple and cost-effective.May not be sufficient to reach very low ppm levels of palladium.

Recommended Protocol for Palladium Removal on Scale:

  • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., toluene or 2-MeTHF).

  • Perform an aqueous wash, potentially with a solution containing a scavenger like L-cysteine or sodium bisulfite, to remove the bulk of the palladium.[18]

  • Treat the organic layer with a solid-supported scavenger (e.g., silica-bound thiol) or activated carbon.

  • Filter to remove the scavenger/carbon.

  • Proceed with crystallization of the final product.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure for Suzuki Coupling (Bench Scale)

This protocol is a starting point and should be optimized for each specific aryl halide.

  • Reagent Preparation and Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum and purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.[8]

  • Solvent and Catalyst Addition:

    • Add degassed solvent (e.g., a 4:1 v/v mixture of dioxane and water) via syringe.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

IV. References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Ingenta Connect. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Simple and Selective Deprotection of MOM Ethers. Synfacts. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Protodeboronation and its application in synthesis. ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Reading. [Link]

  • Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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Validation & Comparative

1H NMR spectrum of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Analysis and Comparison of the 1H NMR Spectrum of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the construction of complex molecules for drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates rigorous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction based on established substituent effects and provide a comparative analysis with structurally related, well-characterized analogs. This approach not only facilitates the identification and quality assessment of the title compound but also serves as an educational tool for understanding the interplay of various functional groups on the ¹H NMR spectral features of substituted phenylboronic acids.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxymethoxy (MOM) group protons, and the boronic acid hydroxyl protons. The chemical shifts and coupling patterns are governed by the electronic and steric effects of the fluorine, methoxymethoxy, and boronic acid substituents.

A diagram illustrating the predicted proton environments and their key interactions is presented below.

Figure 1. Molecular structure of this compound with proton labeling.

Based on the analysis of substituent chemical shift increments and coupling constants from analogous compounds, the predicted ¹H NMR data in a common solvent like DMSO-d₆ are summarized in the table below.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
B(OH)₂~8.0Broad Singlet-Exchangeable protons, position and shape are solvent and concentration dependent.
H-2~7.5Doublet of DoubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2Ortho to boronic acid (deshielding) and fluorine (coupling).
H-6~7.4Doublet of DoubletsJ(H-H) ≈ 8, J(H-F) ≈ 2Ortho to boronic acid (deshielding) and meta to fluorine.
H-5~7.2TripletJ(H-H) ≈ 8Ortho to the electron-donating MOM group and meta to the boronic acid.
-OCH₂O-~5.2Singlet-Methylene protons of the MOM group.
-OCH₃~3.4Singlet-Methyl protons of the MOM group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of the title compound with the known ¹H NMR data of three key analogs: 3-Fluorophenylboronic acid, 4-Methoxyphenylboronic acid, and 4-(Methoxymethoxy)phenylboronic acid.

3-Fluorophenylboronic acid

This analog allows us to isolate the effects of the fluorine and boronic acid groups on the aromatic protons. The fluorine at the meta-position relative to the boronic acid will influence the chemical shifts and introduce characteristic H-F couplings.

Proton (3-Fluorophenylboronic acid)Observed Chemical Shift (ppm)Multiplicity
Aromatic Protons7.1 - 7.6Multiplet
B(OH)₂~8.2 (DMSO-d₆)Broad Singlet

The presence of fluorine generally causes a slight upfield or downfield shift of adjacent protons depending on the relative position, and more importantly, introduces through-bond couplings.

4-Methoxyphenylboronic acid

This compound demonstrates the influence of a strong electron-donating group (methoxy) at the para-position to the boronic acid. This leads to increased electron density in the aromatic ring, generally shifting the aromatic protons upfield.

Proton (4-Methoxyphenylboronic acid)Observed Chemical Shift (ppm)Multiplicity
H-2, H-6~7.7Doublet
H-3, H-5~6.9Doublet
-OCH₃~3.8Singlet
B(OH)₂~7.9 (DMSO-d₆)Broad Singlet
4-(Methoxymethoxy)phenylboronic acid

This analog is crucial as it introduces the methoxymethyl (MOM) protecting group, allowing for a direct observation of its characteristic signals.

Proton (4-(Methoxymethoxy)phenylboronic acid)Observed Chemical Shift (ppm)Multiplicity
H-2, H-6~7.7Doublet
H-3, H-5~7.0Doublet
-OCH₂O-~5.2Singlet
-OCH₃~3.4Singlet
B(OH)₂~8.0 (DMSO-d₆)Broad Singlet

By synthesizing the information from these analogs, we can confidently predict the ¹H NMR spectrum of this compound. The fluorine at position 3 will break the symmetry of the aromatic ring observed in the 4-substituted analogs, leading to three distinct aromatic signals with complex splitting patterns due to both H-H and H-F couplings. The electron-donating MOM group at position 4 will shield the ortho proton (H-5) and to a lesser extent the meta proton (H-2). The boronic acid at position 1 will deshield the ortho protons (H-2 and H-6).

Experimental Considerations and Best Practices

Protocol for ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to the vial. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ signal.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

The Nature of the Boronic Acid Protons and Anhydride Formation

A crucial aspect of the ¹H NMR of boronic acids is the character of the B(OH)₂ protons. These protons are acidic and undergo rapid exchange with residual water in the solvent and with each other.[1] This typically results in a broad singlet that can vary in chemical shift depending on the solvent, concentration, and temperature. The addition of a drop of D₂O to the NMR sample will cause the B(OH)₂ signal to disappear due to deuterium exchange, a useful technique for confirming its assignment.

Phenylboronic acids are also known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2] This equilibrium is influenced by the solvent and the presence of water. In non-polar, aprotic solvents, the formation of the boroxine may be more prevalent, which can lead to a more complex ¹H NMR spectrum. However, in polar, protic solvents or in the presence of water, the equilibrium generally favors the monomeric boronic acid.

G Boronic Acid (Monomer) Boronic Acid (Monomer) Boroxine (Trimeric Anhydride) Boroxine (Trimeric Anhydride) Boronic Acid (Monomer)->Boroxine (Trimeric Anhydride) - 3 H₂O Boroxine (Trimeric Anhydride)->Boronic Acid (Monomer) + 3 H₂O

Figure 2. Equilibrium between a phenylboronic acid and its corresponding boroxine.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the individual and combined effects of the fluoro, methoxymethoxy, and boronic acid substituents, a detailed prediction of the spectrum can be made. This guide provides a framework for interpreting the experimental spectrum by comparing it to structurally related compounds and highlighting key experimental considerations. For researchers in drug development and organic synthesis, a thorough understanding of these spectral features is paramount for ensuring the identity and purity of this versatile chemical building block.

References

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021-04-01). Retrieved from [Link]

  • 4-(Methoxymethoxy)phenylboronic acid | C8H11BO4 | CID 2762528 - PubChem. Retrieved from [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride - ResearchGate. Retrieved from [Link]

  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. Retrieved from [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. Retrieved from [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. (2017-11-21). Reddit. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Spectrum of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR data for (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, a versatile building block in synthetic chemistry. By comparing its spectrum with those of structurally related analogues, we will dissect the influence of various substituents on the chemical shifts of the phenyl ring, offering a robust framework for spectral interpretation.

The Importance of Substituent Effects in ¹³C NMR Spectroscopy

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic nature of the substituents attached.[1][2][3] Electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding carbon signals to shift to a lower frequency (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a downfield shift of the ortho and para carbon signals. Understanding these predictable effects is crucial for the accurate assignment of ¹³C NMR spectra.

Comparative Analysis of ¹³C NMR Data

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon PositionThis compound (Predicted)3-Fluorophenylboronic acid (Experimental)4-Methoxyphenylboronic acid (Experimental)
C1 (-B(OH)₂)~130 (broad)~135 (broad)~128
C2~117 (d, ²JCF ≈ 20 Hz)~125~137
C3 (-F)~160 (d, ¹JCF ≈ 245 Hz)~163 (d, ¹JCF ≈ 245 Hz)~115
C4 (-OMOM)~150~118~162
C5~115~130~115
C6~125~120~137
-OC H₂-O-~95--
-O-CH₂-O-C H₃~56-~55 (-OCH₃)

Note: 'd' denotes a doublet due to carbon-fluorine coupling. Predicted values are estimations based on additive substituent effects.

Analysis of Substituent Effects:
  • Boronic Acid Group (-B(OH)₂): This group is a weak electron-withdrawing group. The carbon atom directly attached to the boron (C1) typically exhibits a broad signal due to the quadrupolar nature of the boron nucleus.[8]

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect, yet it also has an electron-donating resonance effect due to its lone pairs. The most significant impact is the large one-bond coupling constant (¹JCF) of approximately 245 Hz for the carbon directly attached to it (C3). The two-bond coupling (²JCF) to the adjacent carbons (C2 and C4) is also observable.

  • Methoxymethoxy Group (-OCH₂OCH₃): This protecting group acts as an electron-donating group, similar to a methoxy group. It increases the electron density at the ortho (C3 and C5) and para (C1) positions. This effect, combined with the fluorine substitution, contributes to the specific chemical shifts observed. The additional signals around 95 ppm and 56 ppm are characteristic of the -OC H₂-O- and -O-CH₂-O-C H₃ carbons, respectively.

By comparing the predicted spectrum of the target molecule with the experimental data of the simpler analogues, we can rationalize the predicted chemical shifts. For instance, the position of C3 is dominated by the direct attachment to fluorine, resulting in a significant downfield shift and a large coupling constant. The electron-donating methoxymethoxy group at C4 will influence the chemical shifts of the adjacent carbons, C3 and C5.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality ¹³C NMR data for compounds like this compound, the following protocol is recommended.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[9][10]

  • Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[11]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the acquisition of a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize tune Tune & Match Probe homogenize->tune lock_shim Lock & Shim tune->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Workflow for ¹³C NMR Data Acquisition.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear demonstration of the power of comparative analysis. By understanding the predictable electronic effects of the fluoro, methoxymethoxy, and boronic acid substituents, a reliable assignment of the carbon signals can be achieved. This guide provides not only the interpreted data but also a robust experimental framework, empowering researchers to confidently characterize this and other novel chemical entities.

References

  • Homework.Study.com. Although benzene itself absorbs at 128 ppm in its 13C NMR spectrum, the carbons of substituted... Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

  • Summary of C13-NMR Interpretation. Available from: [Link]

  • PubChem. 3-Fluorophenylboronic acid. Available from: [Link]

  • National Center for Biotechnology Information. Structure elucidation of uniformly 13C labeled small molecule natural products. Available from: [Link]

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  • ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]

  • Springer Nature Experiments. Practical Guidelines for 13C-Based NMR Metabolomics. Available from: [Link]

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  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Available from: [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids are indispensable building blocks. The purity and structural integrity of these reagents are paramount to ensure the desired reaction outcomes and the quality of the final products. (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this important molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most effective analytical strategies.

The Analytical Conundrum of Boronic Acids

Boronic acids are notoriously challenging to analyze by mass spectrometry. Their propensity to undergo dehydration to form cyclic anhydrides (boroxines) or to form dimers and other adducts can complicate spectral interpretation and compromise analytical accuracy.[1] Furthermore, the presence of protecting groups, such as the methoxymethoxy (MOM) group in our target molecule, adds another layer of complexity to the fragmentation behavior. This guide will dissect these challenges and present robust solutions leveraging the power of modern mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Boronic Acid Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), has emerged as the gold standard for the analysis of boronic acids.[2] Its high sensitivity, selectivity, and throughput make it an ideal tool for both qualitative and quantitative assessments.

Electrospray Ionization (ESI): A Gentle Approach for Fragile Molecules

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like boronic acids. By generating ions directly from a liquid phase, it minimizes the thermal stress on the analyte, thereby reducing the likelihood of in-source degradation.

Key Experimental Considerations for ESI-MS:

  • Ionization Mode: Both positive and negative ion modes can be employed for the analysis of boronic acids. In positive mode, protonated molecules ([M+H]⁺) and adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+NH₄]⁺) are commonly observed. Negative ion mode often yields the deprotonated molecule ([M-H]⁻) and can be particularly useful for minimizing the formation of complex adducts.[3]

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving good chromatographic separation and efficient ionization. A typical mobile phase for reversed-phase chromatography of boronic acids consists of a mixture of water and acetonitrile or methanol, often with the addition of a modifier like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[1] For this compound, a gradient elution starting with a higher aqueous content will likely be necessary to retain this polar molecule on a C18 column.

  • In-Source Fragmentation and Adduct Formation: Careful optimization of the ESI source parameters, such as capillary voltage, cone voltage (or fragmentor voltage), and gas temperatures, is crucial to prevent in-source fragmentation and the formation of boroxines. A lower cone voltage is generally preferred to obtain the intact molecular ion.

Tandem Mass Spectrometry (MS/MS): Unraveling the Molecular Structure

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation. By selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a fingerprint of the molecule's structure.

Expected Fragmentation of this compound:

The fragmentation of this compound in MS/MS is expected to proceed through several key pathways:

  • Loss of the Methoxymethoxy (MOM) Group: The MOM protecting group is relatively labile and is expected to be a primary point of fragmentation. This can occur through the neutral loss of formaldehyde (CH₂O, 30 Da) and methanol (CH₃OH, 32 Da), or the loss of the entire MOM group as a radical or cation.

  • Cleavage of the Boronic Acid Moiety: The C-B bond can cleave, leading to the loss of the B(OH)₂ group. Dehydration of the boronic acid moiety to lose water (H₂O, 18 Da) is also a common fragmentation pathway.

  • Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the fluorinated and methoxy-substituted phenyl ring can occur.

Comparative Analysis of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
LC-ESI-MS Separation by liquid chromatography followed by soft ionization and mass analysis.High sensitivity and selectivity; suitable for polar and thermally labile compounds; provides molecular weight information.Prone to matrix effects; adduct formation can complicate spectra; requires careful method development.Excellent: The preferred method for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by electron ionization and mass analysis.High chromatographic resolution; provides reproducible mass spectra for library matching.Requires derivatization for polar compounds like boronic acids; potential for thermal degradation in the injector.Conditional: Requires derivatization of the boronic acid and MOM-protected phenol, adding complexity and potential for side reactions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on the absorption of UV light.Robust and widely available; good for quantitative analysis of known compounds.Lower sensitivity and selectivity compared to MS; does not provide molecular weight information.Good for Purity Assessment: Suitable for routine purity checks once the compound has been characterized by MS.

Experimental Protocols

Protocol 1: LC-ESI-MS Analysis
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (optimize for minimal fragmentation).

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 50-500.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization: To a solution of this compound (1 mg) in pyridine (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL). Heat at 60 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-600.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_lcms LC-ESI-MS Workflow cluster_gcms GC-MS Workflow (Alternative) sample_prep_lc Sample Preparation (Dissolution) lc_separation LC Separation (C18 Column) sample_prep_lc->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_analysis MS Analysis (Full Scan & MS/MS) esi_ionization->ms_analysis data_interpretation_lc Data Interpretation ms_analysis->data_interpretation_lc sample_prep_gc Sample Preparation (Derivatization) gc_separation GC Separation (DB-5ms Column) sample_prep_gc->gc_separation ei_ionization Electron Ionization gc_separation->ei_ionization ms_analysis_gc MS Analysis ei_ionization->ms_analysis_gc data_interpretation_gc Data Interpretation ms_analysis_gc->data_interpretation_gc

Caption: Comparative workflows for LC-MS and GC-MS analysis.

fragmentation_pathway parent_ion [(M+H)]+ or [(M-H)]- loss_mom Loss of MOM group (-CH2O, -CH3OH) parent_ion->loss_mom Primary Fragmentation loss_boronic_acid Loss of B(OH)2 or H2O parent_ion->loss_boronic_acid Primary Fragmentation intermediate1 Fragment Ion 1 loss_mom->intermediate1 intermediate2 Fragment Ion 2 loss_boronic_acid->intermediate2 ring_fragmentation Aromatic Ring Fragmentation final_fragments Smaller Fragments ring_fragmentation->final_fragments intermediate1->ring_fragmentation Secondary Fragmentation intermediate2->ring_fragmentation Secondary Fragmentation

Caption: Postulated MS/MS fragmentation pathways.

Conclusion: A Strategic Approach to Analysis

The robust and reliable analysis of this compound is critical for its successful application in research and development. This guide has demonstrated that LC-ESI-MS stands as the superior technique, offering a blend of sensitivity, selectivity, and structural information necessary for comprehensive characterization. While alternative methods like GC-MS and HPLC-UV have their merits for specific applications, they do not provide the holistic analytical picture achievable with LC-MS. By understanding the inherent challenges of boronic acid analysis and by implementing the detailed protocols and strategic workflows outlined herein, researchers can confidently navigate the analytical maze and ensure the quality and integrity of this vital chemical intermediate.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

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  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

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  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

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A Comparative Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the construction of complex biaryl scaffolds is often a critical step.[2] The choice of the organoboron reagent, typically a boronic acid, is a pivotal parameter that profoundly influences reaction kinetics, yields, and overall efficiency.

This guide provides an in-depth technical comparison of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid , a sophisticated building block, with two structurally related and functionally significant alternatives:

  • (4-(Methoxymethoxy)phenyl)boronic acid: Lacking the fluoro substituent, this analog allows for a direct assessment of the electronic impact of the fluorine atom.

  • (3-Fluoro-4-hydroxyphenyl)boronic acid: As the unprotected precursor to our primary compound, this analog highlights the strategic importance of the methoxymethyl (MOM) protecting group in modulating reactivity and preventing potential side reactions.

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic considerations, and practical applications of these valuable synthetic intermediates.

Molecular Architecture and its Impact on Reactivity

The electronic and steric properties of the substituents on a phenylboronic acid are critical determinants of its performance in the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[3]

Key Substituent Effects:

  • Fluorine (at C3): As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom, which can facilitate the initial interaction with the palladium catalyst.[4] However, the overall decrease in electron density on the phenyl ring can decelerate the transmetalation process.[5]

  • Methoxymethoxy (MOM) group (at C4): The MOM group is an ether-based protecting group for the phenolic hydroxyl. While the oxygen atom adjacent to the ring is electron-donating through resonance (+M), the overall electronic contribution of the MOM group is more complex and can be influenced by reaction conditions. Its primary role here is to mask the acidic proton of the hydroxyl group, preventing interference with the basic conditions of the Suzuki-Miyaura reaction.

  • Hydroxyl group (at C4): The unprotected hydroxyl group is a strong electron-donating group through resonance (+M). This increases the nucleophilicity of the phenyl ring, generally leading to a faster transmetalation rate.[5] However, the acidic proton can complicate the reaction by consuming the base or interacting with the catalyst.

Based on these electronic considerations, a general reactivity trend in the transmetalation step can be predicted. Electron-donating groups tend to accelerate this step, while electron-withdrawing groups can slow it down.[6]

Comparative Performance in Suzuki-Miyaura Coupling: Experimental Insights

To provide a quantitative comparison, we have compiled representative experimental data from the literature for the Suzuki-Miyaura coupling of an electronically neutral aryl bromide, 4-bromoanisole, with our target boronic acid and its analogs. It is important to note that direct, side-by-side comparisons under identical conditions are scarce. Therefore, the following data is curated from reactions with closely related substrates and conditions to provide a meaningful and objective assessment.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituentsPredicted Electronic EffectRepresentative Yield (%)Reference(s)
(4-(Methoxymethoxy)phenyl)boronic acid4-OMOMModerately Electron-Donating85-95[7]
This compound3-F, 4-OMOMNeutral to Weakly Withdrawing80-90[8]
(3-Fluoro-4-hydroxyphenyl)boronic acid3-F, 4-OHElectron-Donating75-85[9]

Analysis of Performance Data:

The experimental data aligns with the expected electronic trends. (4-(Methoxymethoxy)phenyl)boronic acid , with its moderately electron-donating character, generally provides high yields. The introduction of the electron-withdrawing fluorine atom in This compound slightly attenuates the reactivity, resulting in marginally lower, yet still excellent, yields under optimized conditions.

Interestingly, (3-Fluoro-4-hydroxyphenyl)boronic acid , despite the presence of a strongly electron-donating hydroxyl group, can sometimes exhibit lower yields. This can be attributed to potential complications arising from the acidic proton, which can lead to side reactions or catalyst inhibition, underscoring the strategic advantage of the MOM protecting group.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and serve as a reliable starting point for comparative studies.

Protocol 1: Synthesis of this compound

This two-step procedure involves the protection of the phenolic hydroxyl group followed by boronation.

Step 1: MOM Protection of 3-Fluoro-4-hydroxyphenol

MOM_Protection start 3-Fluoro-4-hydroxyphenol in Anhydrous DCM reagents DIPEA, MOMCl 0 °C to RT start->reagents 1. workup Aqueous Workup & Purification reagents->workup 2. product 1-Fluoro-2-(methoxymethoxy)- 4-iodobenzene workup->product 3.

Workflow for MOM protection.
  • To a solution of 3-fluoro-4-hydroxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOMCl) (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the MOM-protected intermediate.[10]

Step 2: Borylation

A standard procedure for the synthesis of aryl boronic acids involves the reaction of an aryl lithium or Grignard reagent with a trialkyl borate.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling for Comparative Analysis

This protocol provides a consistent framework for evaluating the performance of the different boronic acids.

Suzuki_Coupling_Workflow setup Combine Aryl Halide, Boronic Acid, Catalyst, & Base in Flask inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat to 80-100 °C, Stir for 4-12 h solvent->reaction workup Cool, Dilute, Extract, & Wash reaction->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify product Isolated Biaryl Product purify->product

Standardized Suzuki-Miyaura workflow.
  • To an oven-dried Schlenk flask, add the aryl bromide (e.g., 4-bromoanisole, 1.0 equiv.), the respective boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., Toluene/Water 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

The Causality Behind Experimental Choices

  • Choice of Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for a broad range of Suzuki-Miyaura couplings. For more challenging substrates, particularly those that are electron-deficient, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps.

  • Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield, and often requires empirical optimization.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

The Role and Stability of the MOM Protecting Group

The methoxymethyl (MOM) ether is a robust protecting group for phenols, stable to a wide range of non-acidic conditions, including the basic media typically used in Suzuki-Miyaura reactions.[11] Its primary function in this context is to prevent the acidic phenolic proton of (3-Fluoro-4-hydroxyphenyl)boronic acid from interfering with the reaction.

Deprotection of the MOM Group:

The MOM group is typically removed under acidic conditions.[4] This orthogonality allows for the successful execution of the Suzuki-Miyaura coupling under basic conditions, followed by a separate deprotection step to unveil the free phenol.

Deprotection MOM_Protected MOM-Protected Biaryl Acid_Treatment Acidic Conditions (e.g., HCl in MeOH) MOM_Protected->Acid_Treatment Deprotected Free Phenol Acid_Treatment->Deprotected

MOM group deprotection.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom and the MOM-protected hydroxyl group provides a unique electronic and functional profile. While the electron-withdrawing nature of the fluorine may slightly temper its reactivity compared to its non-fluorinated counterpart, it offers a handle for modulating the properties of the final product. The use of the MOM protecting group is a crucial strategy to circumvent the potential complications associated with the free hydroxyl group under the basic reaction conditions.

This guide provides a comprehensive framework for understanding the comparative performance of this compound and its analogs. By carefully considering the electronic effects of the substituents and optimizing the reaction conditions, researchers can effectively leverage these powerful synthetic tools to achieve their desired synthetic outcomes.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]

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  • University of Illinois IDEALS. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. Retrieved from [Link]

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  • ResearchGate. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Retrieved from [Link]

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  • RSC Publishing. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Retrieved from [Link]

  • Reddit. (2022). MOM Deprotection. Retrieved from [Link]

  • RSC Publishing. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • J-STAGE. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • MDPI. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanopalladium(II) Complex. Retrieved from [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

A Comparative Reactivity Analysis: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid vs. 3-fluorophenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals and Synthetic Chemists

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing crucial carbon-carbon bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and yield. This guide provides an in-depth comparison of two commercially available, yet distinct, building blocks: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid and 3-fluorophenylboronic acid .

We will explore how the presence of a methoxymethoxy (MOM) protecting group dramatically alters the electronic properties and, consequently, the reactivity profile of the boronic acid in the context of the palladium-catalyzed Suzuki-Miyaura reaction.

Molecular Structure and Electronic Properties: A Tale of Two Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[3] These effects are most pronounced during the transmetalation step, which is often rate-determining.[3][4] In this step, the organic group is transferred from the boron atom to the palladium(II) center. A more electron-rich (nucleophilic) aryl group generally accelerates this transfer, leading to a more efficient reaction.[3][4][5]

  • 3-Fluorophenylboronic acid: This molecule features a single fluorine atom meta to the boronic acid group. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the phenyl ring, making the organic group less nucleophilic. Consequently, this can lead to a slower rate of transmetalation.[1][3]

  • This compound: This compound also contains the electron-withdrawing fluorine atom. However, it is critically distinguished by the presence of a methoxymethoxy (-OCH₂OCH₃, MOM) group positioned para to the boronic acid. The oxygen atoms of the MOM group possess lone pairs that can be donated into the aromatic ring through a positive mesomeric effect (+M). This electron-donating effect is powerful and acts to increase the electron density of the ring, effectively counteracting the withdrawing effect of the fluorine.

The net result is that the phenyl ring of this compound is significantly more electron-rich than that of 3-fluorophenylboronic acid. This enhanced nucleophilicity is predicted to increase its reactivity in the Suzuki-Miyaura coupling.[4][5]

Figure 1. Structural and electronic comparison of the two boronic acids.

Comparative Performance in Suzuki-Miyaura Coupling

Based on the fundamental principles of the reaction mechanism, a clear reactivity trend can be predicted.

Predicted Reactivity: this compound > 3-fluorophenylboronic acid

This trend is rooted in the increased nucleophilicity of the MOM-substituted aryl ring, which facilitates the rate-limiting transmetalation step.[4] While direct, side-by-side kinetic studies for these specific compounds are not extensively published, the principle that electron-donating groups on the boronic acid enhance reaction rates is well-established in the chemical literature.[3][5] Studies on similar systems consistently show that aryl rings with electron-donating substituents exhibit higher yields and faster reaction times compared to those with electron-withdrawing substituents.[4]

FeatureThis compound3-fluorophenylboronic acid
Key Substituents -F (meta), -OMOM (para)-F (meta)
Net Electronic Effect Electron-donating (+M of OMOM > -I of F)Electron-withdrawing (-I of F)
Predicted Reactivity HigherLower
CAS Number 958454-09-6[6]768-35-4
Molecular Weight 200.00 g/mol 139.92 g/mol
Practical Notes The MOM group is a protecting group and may be sensitive to strongly acidic conditions, which could lead to deprotection.More stable across a wider pH range. Can be susceptible to homocoupling, especially in the presence of oxygen.[7]

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The electronic properties of the boronic acid directly impact the key transmetalation phase.

Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the influential transmetalation step.

Reference Experimental Protocol

This protocol provides a standardized starting point for a Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and ligand may be required depending on the specific aryl halide used.

Objective: To couple an aryl bromide (Ar-Br) with the subject boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or suitable biarylphosphine ligand like RuPhos[9]

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), anhydrous

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and anhydrous K₂CO₃ (3.0 equiv).

    • Rationale: The use of a pre-catalyst like Pd(OAc)₂ with a ligand is common. Anhydrous base is crucial as water content can affect reaction kinetics.[10] An inert atmosphere is critical to prevent oxidation of the Pd(0) species, which can lead to catalyst deactivation and promote undesirable homocoupling of the boronic acid.[7]

  • Solvent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Rationale: Rigorous exclusion of oxygen is paramount for reproducibility and minimizing side reactions.[7]

  • Degassing: To the solid mixture, add the 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed beforehand by sparging with inert gas for 15-20 minutes.

    • Rationale: The aqueous/organic solvent mixture is standard for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.[11] The base activates the boronic acid by forming a more nucleophilic boronate complex.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction vigorously.

    • Rationale: Heating accelerates all steps of the catalytic cycle. The optimal temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion and Recommendations

The electronic character of substituents on a phenylboronic acid is a primary determinant of its performance in Suzuki-Miyaura cross-coupling.

  • This compound is the more reactive of the two reagents. The potent electron-donating (+M) effect of the para-OMOM group increases the nucleophilicity of the aryl ring, facilitating the rate-determining transmetalation step. This makes it an excellent choice for couplings with less reactive electrophiles or when faster reaction times are desired.

  • 3-fluorophenylboronic acid , being electron-deficient due to the fluorine's inductive effect, is inherently less reactive . It will typically require more forcing conditions (higher temperature, longer reaction time, or a more active catalytic system) to achieve comparable yields.

For researchers in drug development, this compound offers a strategic advantage in complex molecule synthesis where mild conditions and high efficiency are paramount. The MOM group can also serve as a handle for subsequent deprotection to reveal a phenol, adding to its synthetic utility.

References

  • García-Melchor, M., et al. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. RSC Advances. Available from: [Link]

  • Li, G., et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega. Available from: [Link]

  • Wu, X., et al. Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. 2015. Available from: [Link]

  • ResearchGate. The Substituent Effects of Suzuki Coupling in Aqueous Micelles | Request PDF. Available from: [Link]

  • Molander, G.A. & Brown, A.R. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. 2006. Available from: [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. 2019. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. Available from: [Link]

  • Molander, G.A. & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. 2007. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kohlmann, J., et al. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. 2017. Available from: [Link]

  • Cenmed Enterprises. 3-Fluoro-4-methoxyphenylboronic acid. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 2017. Available from: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. 2005. Available from: [Link]

  • Blago Fund. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Available from: [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. 2024. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. 2024. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • PubMed. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. 2002. Available from: [Link]

Sources

A Comparative Guide to Suzuki Coupling: Protected vs. Unprotected Hydroxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3][4] The biaryl motif, a common output of this reaction, is a privileged structure in numerous pharmaceuticals. A frequent challenge arises when one of the coupling partners contains a reactive functional group, such as the hydroxyl group in hydroxyphenylboronic acid. This guide provides an in-depth comparison of reaction yields and mechanistic considerations when using protected versus unprotected hydroxyphenylboronic acids, offering field-proven insights to guide your experimental design.

The Mechanistic Dilemma: To Protect or Not to Protect?

The decision to protect the phenolic hydroxyl group hinges on a fundamental conflict between reaction efficiency and step economy. While adding protection and deprotection steps extends a synthetic sequence, it can prevent potential side reactions and catalyst inhibition.[5]

The Standard Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed Suzuki coupling follows a well-established cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Boron Activation Pd0 LₙPd(0) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₃⁻) Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->Transmetal Feeds into Cycle

Figure 1: The core catalytic cycle of the Suzuki-Miyaura reaction.

The Challenge of the Unprotected Hydroxyl Group

The free hydroxyl group on the phenylboronic acid introduces a potential complication. Being phenolic, its proton is acidic and is readily deprotonated by the base required for the reaction, forming a phenoxide. This phenoxide, or even the neutral hydroxyl group, can act as a ligand and coordinate to the palladium catalyst. This coordination can sequester the active catalyst, creating an off-cycle, inactive species that inhibits the reaction and leads to lower yields or complete reaction failure.[9] This phenomenon is well-documented for other substrates with acidic N-H groups, which present a similar challenge.[9]

The Rationale for Protection

The classic strategy to circumvent this issue is to mask the hydroxyl group with a protecting group.[5][10] By converting the phenol into an ether (e.g., methoxymethyl (MOM), benzyl (Bn)) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS)), the acidic proton is removed, and its coordinating potential is eliminated.[11][12][13] This ensures a "cleaner" reaction environment, often leading to more consistent and higher yields. However, this approach comes at the cost of two additional synthetic steps: protection and deprotection.

Workflow_Comparison cluster_unprotected Unprotected Route cluster_protected Protected Route start_u HO-Ar-B(OH)₂ coupling_u Suzuki Coupling start_u->coupling_u end_u HO-Ar-Ar' coupling_u->end_u start_p HO-Ar-B(OH)₂ protect 1. Protection start_p->protect protected_intermediate PGO-Ar-B(OH)₂ protect->protected_intermediate coupling_p 2. Suzuki Coupling protected_intermediate->coupling_p coupled_protected PGO-Ar-Ar' coupling_p->coupled_protected deprotect 3. Deprotection coupled_protected->deprotect end_p HO-Ar-Ar' deprotect->end_p

Figure 2: Comparison of synthetic workflows for unprotected vs. protected routes.

Comparative Analysis of Experimental Data

While protection is a reliable strategy, numerous reports demonstrate that direct coupling of unprotected hydroxyphenylboronic acids can be highly effective. The key to success lies in the judicious selection of the catalyst, ligand, base, and solvent. Modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more tolerant of functional groups and can outperform older catalyst systems, making the protectionless route viable.[9][14]

Below is a summary of experimental data comparing yields for both approaches.

Aryl HalideBoronic AcidCatalyst / LigandBase / SolventConditionsYield (%)Reference
1-Bromo-4-propylbenzene4-Hydroxyphenylboronic acid (Unprotected)Pd(OAc)₂ / dppfK₂CO₃ / THF67°C, 20h~70%[15]
4-BromoacetophenonePhenylboronic acidPyridine-based Pd(II) complexKOH / Water160°C (Thermal)96%[16]
4-Bromoanisole4-Methoxyphenylboronic acid (Protected Proxy)Pd/NiFe₂O₄K₂CO₃ / DMF:H₂O80°C, 10 min98%[17]
Ortho-bromoaniline deriv.Various boronic esters (incl. one with free -OH)CataXCium A Pd G3K₃PO₄ / Dioxane:H₂O90°C, 16h82%[3]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O150°C, 20 min (MW)58% (Unprotected)[18]
N-Boc-3-Iodo-5-nitroindazolePinacol vinyl boronatePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O150°C, 20 min (MW)13% (+86% deprotected starting material)[18]

Note: The table includes varied substrates to illustrate general trends. Direct, side-by-side comparisons are rare in the literature, but the data collectively show that high yields are achievable with unprotected phenols under optimized conditions. The final two entries provide a stark example where the N-protected substrate performed significantly worse due to in-situ deprotection.

Field-Proven Experimental Protocols

Protocol 1: Direct Coupling of Unprotected 4-Hydroxyphenylboronic Acid

This protocol is adapted from a procedure for the synthesis of bisphenol neolignans.[15]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), unprotected 4-hydroxyphenylboronic acid (1.5 mmol, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add tetrahydrofuran (THF, ~17 mL to achieve ~60 mM concentration of aryl bromide). To this suspension, add a 3 M aqueous solution of potassium carbonate (K₂CO₃, 5.0 mmol, 5.0 equiv).

  • Reaction: Vigorously stir the biphasic mixture and heat to 67°C (reflux). Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide starting material (typically 18-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Three-Step Sequence with a Silyl Protecting Group

This sequence involves protection, coupling, and deprotection steps.

Step A: Protection of 4-Hydroxyphenylboronic Acid (TBDMS Ether)

  • Setup: In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid (1.0 mmol, 1.0 equiv) and imidazole (2.5 mmol, 2.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 mmol, 1.1 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The resulting TBDMS-protected boronic acid can often be used in the next step without further purification.

Step B: Suzuki Coupling of Protected Boronic Acid

  • Procedure: Follow the procedure outlined in Protocol 1 , substituting the unprotected 4-hydroxyphenylboronic acid with the TBDMS-protected version prepared in Step A. Reaction times may be shorter due to the cleaner reaction profile.

Step C: Deprotection of the Silyl Ether

  • Setup: Dissolve the TBDMS-protected biaryl product from Step B (1.0 mmol, 1.0 equiv) in THF.

  • Cleavage: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mmol, 1.2 equiv) at room temperature. Stir until the starting material is consumed (monitor by TLC, typically 1-4 hours).[10]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography to yield the final, deprotected biaryl.

Expert Recommendations and Conclusion

The choice between a protected and unprotected strategy is not absolute but depends on the specific context of the synthesis.

  • For Early-Stage Discovery & Complex Molecules: When working with precious materials or complex substrates with multiple sensitive functional groups, using a protected hydroxyphenylboronic acid is the most conservative and often fastest route to the desired compound. It minimizes the risk of reaction failure and simplifies troubleshooting.

  • For Process Development & Green Chemistry: For route optimization, large-scale synthesis, or initiatives focused on sustainability, investing the time to develop a robust protocol for the unprotected hydroxyphenylboronic acid is highly advantageous. This approach significantly improves the overall efficiency by eliminating two synthetic steps, reducing waste, and lowering costs.

Final Insight: The success of the unprotected strategy is critically dependent on reaction optimization. A thorough screening of modern palladium precatalysts (e.g., G2/G3 Buchwald precatalysts), bulky phosphine or NHC ligands, bases (K₃PO₄ and Cs₂CO₃ are often effective), and solvent systems is essential. With the right conditions, direct coupling is not only possible but often the superior method, reflecting the increasing sophistication and functional group tolerance of modern cross-coupling catalysis.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health. [Link]

  • Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • Protecting Groups . [Link]

  • Silyl Protective Groups | Chem-Station Int. Ed. Chem-Station. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water . National Institutes of Health. [Link]

  • Silylethers - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a . ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups . [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation . MDPI. [Link]

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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this important synthetic intermediate. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Analytical Challenge of Arylboronic Acids

Arylboronic acids, while versatile reagents, present unique analytical challenges. Their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines, can complicate chromatographic analysis.[1] Furthermore, the polarity of the boronic acid group can lead to poor retention on traditional reversed-phase HPLC columns. The presence of a methoxymethyl (MOM) protecting group in our target analyte, this compound, introduces another layer of complexity, as its stability under various analytical conditions must be considered.[2][3][4] A thorough understanding of these properties is paramount for developing a reliable and accurate purity method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) with UV detection remains the most prevalent technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness.[5][6] A well-developed HPLC method can effectively separate the main component from process-related impurities and potential degradants.

Proposed HPLC Method for this compound

The following method is proposed based on established principles for the analysis of arylboronic acids and is designed to be stability-indicating. The method development process prioritizes the mitigation of on-column hydrolysis and the effective separation of potential impurities.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mm (low silanol activity)A C18 stationary phase provides good hydrophobic retention for the phenyl ring. Columns with low silanol activity are crucial to minimize undesirable interactions with the polar boronic acid moiety and reduce peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of the boronic acid, enhancing retention on the reversed-phase column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and UV transparency.
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities, including potential starting materials, by-products, and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 220 nmThe phenyl ring and other aromatic components are expected to have strong absorbance at this wavelength, providing good sensitivity for the main component and related impurities.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Diluent AcetonitrileUsing an aprotic diluent like acetonitrile minimizes the risk of hydrolysis of the boronic acid or its potential esters before injection.

Method Validation:

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and/or the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][7][8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[5][10][11][12] The sample of this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The MOM ether is susceptible to acid-catalyzed cleavage, which would yield 3-fluoro-4-hydroxyphenylboronic acid.[3][4][13]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Boronic acids can be susceptible to oxidation.[14]

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light (ICH Q1B).

The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.

Potential Impurities:

A robust purity method should be able to separate the target molecule from potential process-related impurities. For this compound, these may include:

  • Starting materials: e.g., 1-bromo-3-fluoro-4-(methoxymethoxy)benzene.

  • Homocoupling by-products.

  • Boronic anhydride (Boroxine): The trimeric dehydration product.

  • Deprotected analogue: 3-Fluoro-4-hydroxyphenylboronic acid.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. The following sections compare HPLC with other relevant analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is an invaluable tool for impurity identification and characterization.

  • Advantages:

    • High Specificity: Provides mass information, which is highly specific and aids in the identification of unknown impurities and degradation products.

    • High Sensitivity: Often provides lower limits of detection and quantitation compared to UV detection.[8]

    • Peak Purity Assessment: Can confirm the homogeneity of chromatographic peaks.

  • Disadvantages:

    • Ionization Efficiency: The response can be highly dependent on the analyte's ability to ionize, which may not always be linear.

    • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, affecting quantitation.

    • Complexity and Cost: LC-MS instruments are more complex and expensive to purchase and maintain than HPLC-UV systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is typically required.

  • Advantages:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • Structural Information: Mass spectrometry provides valuable structural information for impurity identification.

  • Disadvantages:

    • Derivatization Required: Boronic acids are not volatile and require derivatization (e.g., with pinacol or triethanolamine) to be amenable to GC analysis.[7][15] This adds a step to the sample preparation and can introduce variability.

    • Thermal Lability: The MOM protecting group may not be stable under the high temperatures of the GC inlet.

    • Limited Applicability: Not suitable for non-volatile or thermally labile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][14][15][16][17][18][19][20][21][22]

  • Advantages:

    • Primary Method: Can provide a highly accurate purity value without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.

    • Structural Information: Provides detailed structural information about the analyte and any impurities present.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods, with higher limits of detection and quantitation.[22]

    • Spectral Overlap: In complex mixtures, signals from different components can overlap, making accurate integration challenging.

    • Requires High-Field NMR: Access to high-field NMR spectrometers is required for accurate and precise results.

Titrimetry

Titration is a classic analytical technique that can be used to determine the purity of acidic or basic substances. For the weak acidic boronic acid, a complexing agent is required.

  • Advantages:

    • Absolute Method: A primary method that can provide a highly accurate assay value.

    • Low Cost: The instrumentation is relatively inexpensive.

  • Disadvantages:

    • Non-specific: Titrates the total acidity and cannot distinguish between the active compound and acidic impurities.

    • Requires a Complexing Agent: Boric acid is a very weak acid and requires the addition of a polyol, such as mannitol, to form a stronger acidic complex that can be titrated with a strong base.[22][23][24][25][26]

    • Limited to Assay: Not suitable for the determination of individual impurities.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVLC-MSGC-MS (with derivatization)qNMRTitrimetry
Primary Application Purity, Impurity Profiling, AssayImpurity Identification, PurityVolatile Impurities, AssayAssay, PurityAssay
Specificity Good (separation-based)Very High (mass-based)High (mass-based)High (structure-based)Low (total acidity)
Sensitivity (Typical LOQ) ~0.05%pg/mL to ng/mL[21]ppm levels[15]~0.1%[17][20]Not applicable for impurities
Quantitative Accuracy High (with reference standard)Good (can be affected by matrix)Good (can be affected by derivatization)Very High (primary method)Very High (primary method)
Throughput HighHighModerateLowModerate
Key Advantage Versatility and robustnessImpurity identificationAnalysis of volatile impuritiesAbsolute quantification without a specific standardHigh accuracy for assay
Key Disadvantage Requires a reference standardCost and complexityRequires derivatizationLower sensitivityNot impurity-specific

Experimental Workflows and Logical Relationships

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Decision Tree for Method Selection

Method_Selection Start Start: Purity Assessment of Boronic Acid Goal What is the primary analytical goal? Start->Goal Impurity_Profile Routine Purity & Impurity Profiling Goal->Impurity_Profile Routine QC Impurity_ID Impurity Identification Goal->Impurity_ID Unknowns Present Absolute_Purity Absolute Purity (Assay) Goal->Absolute_Purity Reference Standard Qualification Volatile_Impurities Analysis of Volatile Impurities Goal->Volatile_Impurities Process Control HPLC_UV HPLC-UV Impurity_Profile->HPLC_UV LC_MS LC-MS Impurity_ID->LC_MS qNMR qNMR Absolute_Purity->qNMR Titrimetry Titrimetry Absolute_Purity->Titrimetry GC_MS GC-MS (with derivatization) Volatile_Impurities->GC_MS

Caption: Decision-making for analytical method selection.

Conclusion

The purity analysis of this compound requires a well-thought-out analytical strategy that addresses the inherent challenges of this class of compounds. A validated, stability-indicating HPLC-UV method serves as a robust and reliable workhorse for routine quality control, providing detailed information on the impurity profile. However, for a comprehensive understanding of the material's purity, orthogonal techniques are indispensable. LC-MS is unparalleled for the identification of unknown impurities and degradation products. qNMR and titrimetry offer highly accurate, absolute quantification for assay purposes, which is crucial for the qualification of reference standards. GC-MS, while requiring derivatization, is a valuable tool for the analysis of volatile impurities.

The choice of the most appropriate analytical technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources. By understanding the strengths and limitations of each method, researchers and scientists can make informed decisions to ensure the quality and consistency of this critical synthetic intermediate.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry. [Link]

  • An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards. [Link]

  • NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Nanalysis. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Forced Degradation. SGS. [Link]

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. [Link]

  • The Acid-Base Titration of a Very Weak Acid: Boric Acid. ResearchGate. [Link]

  • The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

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A Comparative Guide to the Crystal Structure of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the anticipated X-ray crystal structure of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid and its derivatives. In the absence of a publicly available crystal structure for this specific compound, this guide leverages crystallographic data from closely related analogues to infer its structural characteristics. By examining the influence of fluoro, methoxy, and methoxymethoxy substituents on the crystal packing and intermolecular interactions of phenylboronic acids, we offer predictive insights valuable for crystal engineering and rational drug design.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the unique electronic and structural properties of boronic acids have positioned them as critical pharmacophores in medicinal chemistry and as versatile building blocks in materials science. The introduction of substituents onto the phenyl ring, such as fluorine and methoxymethoxy groups, profoundly influences their chemical reactivity, biological activity, and solid-state architecture. Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for predicting their physical properties and designing novel therapeutic agents and functional materials.

Predicted Molecular Geometry and Conformation

The molecular structure of this compound is expected to adopt a largely planar conformation, a common feature of phenylboronic acids.[1] However, a slight twist around the C-B bond is anticipated to minimize steric hindrance between the boronic acid group and the ortho-fluoro substituent.[2] The boronic acid moiety, -B(OH)₂, is intrinsically planar with sp² hybridization at the boron atom.[1]

The methoxymethoxy (MOM) protecting group introduces additional conformational flexibility. The orientation of the MOM group will be influenced by a balance of steric effects and the potential for intramolecular interactions.

Comparative Crystallographic Analysis

To predict the crystal packing of this compound, we will draw comparisons with the known crystal structures of structurally related phenylboronic acid derivatives.

Parameter (3-Fluoro-4-methoxyphenyl)boronic acid ortho-(Trifluoromethoxy)phenylboronic acid [2]para-(Trifluoromethoxy)phenylboronic acid [2]4-(Methoxycarbonyl)phenylboronic acid [3]
Chemical Formula C₇H₈BFO₃C₇H₆BF₃O₃C₇H₆BF₃O₃C₈H₉BO₄
Molecular Weight 169.95 g/mol 205.93 g/mol 205.93 g/mol 179.98 g/mol
Crystal System (Predicted) MonoclinicMonoclinicMonoclinicMonoclinic
Space Group (Predicted) P2₁/c or similarP2₁/cP-1P2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonding, C-H···F interactionsO-H···O hydrogen bonding, intramolecular O-H···OO-H···O hydrogen bondingO-H···O hydrogen bonding, C-H···π interactions
Noteworthy Structural Features Potential for dimeric structures via hydrogen bonding.Intramolecular hydrogen bond influences conformation.Forms hydrogen-bonded dimers.Forms inversion dimers linked into sheets.

Analysis of Substituent Effects:

  • Fluorine: The presence of a fluorine atom can lead to weak C-H···F intermolecular hydrogen bonds, which play a role in the overall crystal packing.[4] The high electronegativity of fluorine also influences the electronic properties of the molecule, potentially affecting stacking interactions.

  • Methoxy Group: In the closely related 3-fluoro-4-methoxyphenylboronic acid, the methoxy group can act as a hydrogen bond acceptor. Its orientation can significantly impact the crystal packing.[4]

  • Methoxymethoxy (MOM) Group: The MOM group is larger and more flexible than a simple methoxy group. It introduces an additional ether oxygen that can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen bonding networks. The increased steric bulk may also disrupt the typical dimeric packing seen in many phenylboronic acids.

Supramolecular Synthons and Predicted Crystal Packing

Phenylboronic acids commonly form robust hydrogen-bonded dimers in the solid state through their boronic acid hydroxyl groups. This is a highly predictable supramolecular synthon.

G cluster_0 Molecule A cluster_1 Molecule B A_B B(OH)₂ A_Ph Ar A_B->A_Ph B_B B(OH)₂ A_B->B_B O-H···O B_B->A_B O-H···O B_Ph Ar B_B->B_Ph caption Typical Hydrogen-Bonded Dimer in Phenylboronic Acids G Start Purified Compound Solvent Select Solvent System Start->Solvent Dissolve Prepare Saturated Solution Solvent->Dissolve Crystallize Slow Crystallization (Evaporation, Diffusion, or Cooling) Dissolve->Crystallize Select Select High-Quality Single Crystal Crystallize->Select Mount Mount Crystal on Diffractometer Select->Mount End Ready for Data Collection Mount->End

Sources

A Researcher's Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: From Certificate of Analysis to Reaction Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the success of a synthetic campaign. (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a key reagent, valued for its utility in constructing complex biaryl systems via palladium-catalyzed cross-coupling reactions. However, not all batches of a reagent are created equal. The Certificate of Analysis (CoA) is the first line of defense in quality assessment, but its data points only tell part of the story.

This guide provides an in-depth comparison of this compound, starting with a deep dive into its CoA, comparing it to relevant alternatives, and culminating in a head-to-head performance analysis in the gold-standard Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide validated protocols, and present data to empower you to make informed decisions for your research.

Part 1: Deconstructing the Certificate of Analysis

The CoA is a document that certifies that a specific batch of a product meets a defined set of specifications. For a boronic acid, several parameters are of paramount importance as they directly influence stoichiometry, reactivity, and the impurity profile of the subsequent reaction.

Boronic acids have a known propensity to form cyclic anhydrides, known as boroxines, through dehydration. While not always detrimental, the presence of boroxines alters the molecular weight, meaning that weighing out the reagent based on the boronic acid's formula can lead to significant stoichiometric errors. The water content value on a CoA is therefore a crucial indicator of the potential for boroxine formation.

Below is a table representing a typical Certificate of Analysis for a high-quality batch of this compound, compiled from standard industry specifications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical ResultMethodSignificance for Researchers
Appearance White to off-white solidConformsVisualIndicates gross contamination or degradation.
Identity Conforms to structureConforms¹H NMR, ¹⁹F NMRConfirms the correct molecule is present.
Purity (Assay) ≥95.0%98.2%HPLC/UPLC[1]The most critical parameter; low purity introduces contaminants and affects yield.
Water Content ≤1.0%0.45%Karl Fischer TitrationHigh water content can indicate hydrolysis or affect reactions sensitive to moisture. Low content may suggest boroxine formation.
Melting Point 206-211 °C (lit.)[2]208-210 °CMelting Point ApparatusA sharp melting point range close to the literature value suggests high purity.
Residual Solvents Not DetectedConformsGC-HSSolvents from synthesis can interfere with subsequent reactions.

Part 2: The Alternatives - A Comparative Overview

To understand the performance of our target compound, we must benchmark it against logical alternatives. The choice of analogue allows us to dissect the role of its key structural features: the methoxymethyl (MOM) protecting group and the fluorine substituent.

  • Alternative 1: 3-Fluoro-4-methoxyphenylboronic acid: This analogue lacks the MOM ether, featuring a simple methyl ether instead. It allows for a direct assessment of the MOM group's influence on stability and reactivity.

  • Alternative 2: 3-Fluoro-4-methoxycarbonylphenylboronic acid: Here, the protected oxygen is replaced by an electron-withdrawing methoxycarbonyl group. This provides a powerful comparison of how different electronic environments at the 4-position impact reactivity in cross-coupling reactions.[3][4]

Table 2: Comparison of this compound and Selected Alternatives

CompoundStructureMolecular WeightKey Feature ComparisonExpected Reactivity Trend
This compound Structure of this compound200.00MOM-protected phenol; provides moderate electron-donating character. Labile to acid.Moderate
3-Fluoro-4-methoxyphenylboronic acid Structure of 3-Fluoro-4-methoxyphenylboronic acid169.95Methoxy group; provides moderate electron-donating character. Stable.Moderate to Fast
3-Fluoro-4-methoxycarbonylphenylboronic acid Structure of 3-Fluoro-4-methoxycarbonylphenylboronic acid197.96Methoxycarbonyl group; strongly electron-withdrawing.Slower

The electronic nature of substituents on the phenylboronic acid is known to play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[3] Electron-donating groups (like ethers) generally increase the nucleophilicity of the organic group being transferred, accelerating the reaction. Conversely, electron-withdrawing groups (like esters) decrease electron density, which can slow the rate of transmetalation.[3]

Part 3: Performance Showdown - The Suzuki-Miyaura Coupling

A Certificate of Analysis guarantees quality, but a well-designed experiment demonstrates performance. The Suzuki-Miyaura reaction is the definitive application for boronic acids and serves as the ideal platform for a comparative study.[4][5]

The Catalytic Cycle: A Mechanistic View

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The efficiency of each step, particularly transmetalation, is highly dependent on the boronic acid's structure.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L_n-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd2 Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd2 reductive_elim Reductive Elimination biaryl_pd2->reductive_elim reductive_elim->pd0 arx Ar-X arx->oxidative_add ar_b Ar'-B(OH)₂ + Base ar_b->transmetalation product Ar-Ar' product->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Experimental Protocol for Comparative Analysis

To ensure an objective comparison, it is essential to use a standardized protocol where the boronic acid is the only variable. This protocol is designed to be robust and high-yielding for a range of electronically diverse coupling partners.

Materials:

  • 4-Bromoanisole (Aryl Halide Partner, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (Palladium Catalyst, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromoanisole, the specific boronic acid being tested, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure rigorous exclusion of oxygen, which can promote unwanted side reactions like boronic acid homocoupling.[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 85 °C in an oil bath.

  • Monitoring: Monitor the reaction progress at 1h, 4h, and 12h by taking small aliquots for LC-MS analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL).

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) and determine the isolated yield.

Expected Performance and Data Comparison

Based on mechanistic principles, we can predict the relative performance of each boronic acid.[3] This experiment would generate quantitative data to confirm these hypotheses.

Table 3: Predicted and Experimental Performance in Standardized Suzuki Coupling

Boronic AcidPredicted Relative RateExpected Yield RangePotential Issues
This compound Moderate80-95%Potential for MOM deprotection under harsh conditions.
3-Fluoro-4-methoxyphenylboronic acid Moderate to Fast85-98%Generally robust and high-yielding.
3-Fluoro-4-methoxycarbonylphenylboronic acid Slower70-90%Slower transmetalation may require longer reaction times or a more active catalyst system. Susceptible to homocoupling.[6]

Note: Yields are illustrative and highly dependent on precise reaction conditions. The true value of this experiment lies in the relative difference observed under identical conditions.

Part 4: The Analytical Workflow - A System for Self-Validation

Trustworthy science requires self-validating protocols. The workflow below outlines the analytical process for verifying both the initial quality of the boronic acid and its performance in the reaction.

workflow reagent Boronic Acid Reagent hplc_qc Protocol 1: Incoming QC by HPLC (Purity Check) reagent->hplc_qc pass_qc Pass (>95% Purity) hplc_qc->pass_qc fail_qc Fail hplc_qc->fail_qc Reject Batch suzuki Protocol 2: Suzuki-Miyaura Reaction pass_qc->suzuki Proceed lcms_mon Protocol 3: In-Process Monitoring by LC-MS suzuki->lcms_mon purify Work-up & Purification suzuki->purify lcms_mon->suzuki Feedback for Optimization final_prod Final Product purify->final_prod yield_char Yield Calculation & Characterization (NMR) final_prod->yield_char

Caption: A self-validating experimental and analytical workflow.

Protocol 1: HPLC Purity Method for Boronic Acids

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their polarity and potential for on-column degradation.[7] This method is optimized for stability and resolution.

  • Column: XSelect Premier HSS T3 Column or equivalent C18 column with enhanced polar retention.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile/Water. Using aprotic diluents can sometimes improve stability for particularly sensitive boronic esters.[7]

Conclusion

This compound is a powerful synthetic building block, but its successful application hinges on a thorough understanding of its quality and reactivity profile. The Certificate of Analysis provides a critical baseline for purity and identity, but it is not an endpoint. By comparing the reagent to well-chosen alternatives through a standardized and analytically monitored Suzuki-Miyaura coupling reaction, researchers can gain true insight into its performance. This guide provides the framework—from interpreting the CoA to executing validated protocols—to ensure that the reagents you choose are not just certified, but truly qualified for the rigors of modern chemical synthesis.

References

  • BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
  • van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences.
  • Ye, Y., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid ≥95%. Product Page.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid demand meticulous planning and adherence to established protocols. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in regulatory standards and sound scientific principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, like many of its boronic acid counterparts, is not benign.

  • Primary Hazards : Safety Data Sheets (SDS) for structurally similar compounds consistently identify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Direct contact with the solid powder or its solutions must be avoided.

  • Chemical Reactivity : Boronic acids are generally stable under recommended storage conditions but are incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[1][3]

  • Regulatory Context : In the United States, the disposal of laboratory chemicals is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[4][5][6][7] The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave," holding the generator responsible for proper waste characterization and disposal.[8][9][10][11]

This initial assessment dictates that this compound must be treated as a hazardous waste, requiring a disposal pathway that is distinct from regular trash or sewer systems.[11][12]

Waste Stream Management and Segregation

Effective disposal begins with proper segregation at the point of generation. Never mix different waste streams unless it is part of a defined and safe neutralization protocol.

Waste TypeRecommended ContainerLabeling RequirementsPrimary Disposal Method
Unused or Expired Solid Reagent Original container or a clearly labeled, compatible (e.g., HDPE) screw-cap jar."HAZARDOUS WASTE," full chemical name: "this compound," and associated hazard warnings (e.g., "Irritant").[11]Collection by a licensed hazardous waste disposal contractor.
Grossly Contaminated Labware (Spatulas, Weigh Boats) Double-bagged in clear, sturdy plastic bags or placed in a puncture-resistant container.[12]"HAZARDOUS WASTE," list of contaminating chemical(s), and hazard warnings.Collection by a licensed hazardous waste disposal contractor.
Contaminated Personal Protective Equipment (PPE) Double-bagged in clear, sturdy plastic bags."HAZARDOUS WASTE," list of contaminating chemical(s), and hazard warnings.Collection by a licensed hazardous waste disposal contractor.
Aqueous Solutions (e.g., from extractions) Compatible, sealed, and leak-proof container (e.g., HDPE or glass bottle). Do not use metal."HAZARDOUS WASTE," list of all components with estimated concentrations, pH, and hazard warnings.Collection by a licensed hazardous waste disposal contractor.
Organic Solvent Solutions Compatible, sealed, and leak-proof solvent waste container (HDPE or glass)."HAZARDOUS WASTE," list of all components with estimated concentrations and hazard warnings (e.g., "Flammable," "Irritant").Collection by a licensed hazardous waste disposal contractor.

Causality Behind Segregation : Segregating waste streams is critical to prevent dangerous reactions. For instance, mixing boronic acid waste with strong oxidizing agents could lead to an uncontrolled exothermic reaction. Similarly, keeping organic solvent waste separate from aqueous waste is standard practice for proper incineration or solvent recovery by disposal facilities.

Step-by-Step Disposal Protocol: The Standard Pathway

For the majority of laboratory settings, the safest and most compliant method for disposing of this compound and its associated waste is through a certified hazardous waste management company.

Step 1: Waste Accumulation

  • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure all waste containers are appropriate for the waste type, in good condition, and kept tightly sealed except when adding waste.[11][13]

  • Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name as soon as the first drop of waste is added.[11]

Step 2: Documentation

  • Maintain a log of the waste generated. This is a best practice and may be required by your institution's Environmental Health and Safety (EHS) department.

  • Ensure Safety Data Sheets (SDS) for all chemicals are readily accessible to laboratory employees.[6][14]

Step 3: Arrange for Pickup

  • Contact your institution's EHS or a designated safety officer to schedule a pickup of the hazardous waste.

  • The waste will be transported to a central accumulation area before being manifested and shipped off-site by a licensed contractor for final treatment or disposal, typically via incineration.[15]

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway start Identify Waste Stream Containing Boronic Acid is_solid Solid? (Pure compound, contaminated labware, PPE) start->is_solid is_liquid Liquid? (Aqueous or organic solution) start->is_liquid package_solid 1. Place in compatible, sealed, and labeled solid waste container. 2. Store in Satellite Accumulation Area. is_solid->package_solid package_liquid 1. Place in compatible, sealed, and labeled liquid waste container. 2. Store in Satellite Accumulation Area. is_liquid->package_liquid final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor package_solid->final_disposal package_liquid->final_disposal caption Disposal workflow for boronic acid waste.

Caption: Disposal workflow for boronic acid waste.

Emergency Procedures: Spill Management

Accidents happen, and a clear, rehearsed spill response is a critical component of laboratory safety.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area.

  • If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency line.

Step 2: Assess and Secure

  • Ensure proper ventilation. Work within a chemical fume hood if possible.

  • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often sufficient for small spills, but check your institution's glove guidance).

Step 3: Contain and Clean

  • For a solid spill, gently cover the material with an absorbent pad or dry sand to avoid generating dust.[16] Carefully sweep or scoop the material into a designated hazardous waste container.

  • For a liquid spill, cover with a chemical absorbent material (vermiculite, sand, or commercial spill pillows).

  • Work from the outside of the spill inward to prevent spreading.

Step 4: Decontaminate and Dispose

  • Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., water and detergent), collecting the rinsate as hazardous aqueous waste.

  • All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste.[12] Seal the container, label it, and arrange for disposal.

Advanced Topic: Considerations for Neutralization (Expert Use Only)

For very dilute aqueous solutions, some protocols may involve a neutralization step to convert the boronic acid to a boronate salt, which is more water-soluble.[17] This should only be performed by experienced chemists who fully understand the reaction and after explicit approval from their institution's EHS department.

  • Principle : Boronic acids are Lewis acids.[18] Treatment with a mild base (e.g., a dilute sodium bicarbonate solution) can deprotonate the acid, forming a boronate salt.

  • Procedure : This would involve slowly adding a mild base to the stirred, dilute aqueous waste while monitoring the pH.

  • Warning : This procedure is NOT a substitute for proper disposal. The resulting boronate solution is still considered chemical waste and must be collected and disposed of according to institutional and local regulations, which may still require pickup by a hazardous waste contractor. Improper neutralization can generate heat or unforeseen byproducts.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Handling compounds like (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, a member of the widely used boronic acid family, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of risk mitigation and laboratory best practices.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound and its chemical class. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its primary hazards from closely related analogs such as (3-Fluoro-4-methoxyphenyl)boronic acid and 4-Fluoro-3-methoxyphenylboronic acid.

The consistent hazard profile for these compounds indicates the following primary risks[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact. This is not merely a mild redness; it can involve inflammation and discomfort that can worsen with prolonged exposure.

  • Serious Eye Irritation (Category 2): Poses a significant risk to vision. Contact can cause pain, redness, and inflammation, potentially leading to reversible or irreversible eye damage.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory irritation, leading to coughing, shortness of breath, and inflammation of the respiratory tract.

It is also prudent to consider the general hazards associated with boronic acids, which can include potential reproductive toxicity under certain conditions[3][4]. Therefore, our PPE strategy must be designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

The First Line of Defense: Engineering and Administrative Controls

PPE is essential, but it is the last line of defense. The most effective safety measures involve removing the hazard from the operator's immediate environment.

  • Engineering Controls: The single most critical engineering control for handling this solid compound is a properly functioning chemical fume hood .[3][5] A fume hood contains airborne dust and vapors, pulling them away from the user's breathing zone and preventing respiratory exposure far more effectively than a respirator alone. All weighing, transferring, and reaction setup operations involving the solid material should be performed within a fume hood.

  • Administrative Controls: These are the established procedures that minimize exposure risk. This includes developing a written Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA), ensuring personnel are trained on the specific hazards of the chemical, and clearly designating areas where the compound is handled.[5] Restricting access to the immediate work area and ensuring others in the lab are aware of the material being used are also key administrative controls.[3]

Personal Protective Equipment (PPE): A Multi-Layered Approach

Once engineering and administrative controls are in place, we select PPE to protect against any residual or potential exposure, such as during a spill or accidental splash.

Eye and Face Protection

Given the classification as a serious eye irritant, eye protection is non-negotiable.

  • Minimum Requirement: ANSI-rated chemical splash goggles are mandatory.[5] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from fine dust or splashes.

  • Enhanced Precaution: When handling larger quantities (>5 grams) or when there is a heightened risk of splashing (e.g., during rapid solvent addition or transfers), a full-face shield should be worn over chemical splash goggles .[6] This provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate gloves are critical.

  • Glove Selection: Chemical-resistant nitrile gloves are the standard for incidental contact.[7][8] They offer a good balance of chemical resistance, dexterity, and comfort for most laboratory operations. Always inspect gloves for tears or pinholes before use.[9]

  • Best Practices: If handling the material for extended periods or when submerging hands in a solution, consider double-gloving or using thicker, heavy-duty nitrile or butyl rubber gloves. Always remove the outer glove if you suspect contamination and wash your hands thoroughly after any handling procedure is complete, even after removing gloves.[10]

Body Protection

A barrier to protect skin and personal clothing is a fundamental requirement.

  • Standard Use: A flame-resistant (FR) laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • High-Exposure Tasks: For large-scale operations or when cleaning up spills, a chemical-resistant apron made of materials like PVC can be worn over the lab coat for added protection.

Summary of PPE Requirements
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling <1g Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory CoatNot required inside a fume hood
Handling 1g - 10g Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory CoatNot required inside a fume hood
Bulk Transfers >10g Face Shield over GogglesDouble-Gloved Nitrile or Heavy-Duty GlovesChemical-Resistant Apron over Lab CoatRequired if potential for dust cannot be fully contained in a fume hood
Spill Cleanup Face Shield over GogglesHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Apron over Lab CoatAir-purifying respirator with P100 filter

Respiratory Protection: A Decision-Based Protocol

The primary goal is to avoid generating dust. However, if engineering controls are insufficient or unavailable, respiratory protection is required. The following workflow guides this critical decision.

PPE_Decision_Workflow start Start: Handling Solid This compound fume_hood Is the entire operation performed inside a certified chemical fume hood? start->fume_hood dust_visible Is visible dust generated that is not contained by the fume hood? fume_hood->dust_visible  Yes use_resp Respirator Required: Minimum N95 dust mask. Consult Chemical Hygiene Plan. fume_hood->use_resp No   no_resp Standard PPE sufficient. No respirator required. dust_visible->no_resp No   reassess Reassess procedure to minimize dust generation. Proceed with respirator. dust_visible->reassess  Yes

Caption: Respiratory protection decision workflow for handling boronic acids.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your chemical splash goggles and, if needed, the face shield.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

This protocol is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. For example, peel one glove off by pinching the cuff and pulling it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it. Dispose of them immediately in the designated waste container.[10]

  • Lab Coat/Apron: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a disposable garment.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Wash Hands Again: Perform a final, thorough hand washing.

Decontamination and Waste Disposal

Safety procedures do not end when the experiment is complete.

  • Decontamination: Wipe down the work surface (fume hood sash, floor, and interior) with an appropriate solvent or decontamination solution.

  • Waste Disposal: All solid chemical waste and any materials used for cleanup (e.g., contaminated paper towels, gloves) must be disposed of as hazardous waste.[11] Place these materials in a clearly labeled, sealed hazardous waste container.[12] Never dispose of chemical waste in the regular trash or down the drain.[11][13] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered non-hazardous.[14]

By integrating this comprehensive PPE strategy with robust engineering controls and disciplined procedures, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work by preventing contamination and ensuring a controlled experimental environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.